molecular formula C9H6N2O2 B1354659 1,5-Naphthyridine-4-carboxylic acid CAS No. 79426-14-5

1,5-Naphthyridine-4-carboxylic acid

Cat. No.: B1354659
CAS No.: 79426-14-5
M. Wt: 174.16 g/mol
InChI Key: HQMKWWYYKCFZJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Naphthyridine-4-carboxylic acid is a useful research compound. Its molecular formula is C9H6N2O2 and its molecular weight is 174.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,5-naphthyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c12-9(13)6-3-5-10-7-2-1-4-11-8(6)7/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQMKWWYYKCFZJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2N=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40507462
Record name 1,5-Naphthyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40507462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79426-14-5
Record name 1,5-Naphthyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40507462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1,5-Naphthyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of 1,5-Naphthyridine-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. This document details its physicochemical characteristics, spectroscopic profile, synthesis methodologies, and known biological activities, presenting the information in a clear and accessible format for researchers and drug development professionals.

Core Properties of this compound

This compound (CAS No. 79426-14-5) is a nitrogen-containing heterocyclic compound with the molecular formula C₉H₆N₂O₂ and a molecular weight of 174.16 g/mol .[1] Its structure, featuring a carboxylic acid group on the 1,5-naphthyridine core, imparts specific chemical and biological characteristics that are of interest for the development of novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for its formulation into potential drug products.

PropertyValueReference
Molecular Formula C₉H₆N₂O₂[1]
Molecular Weight 174.16 g/mol [1]
CAS Number 79426-14-5[1]
pKa (of parent 1,5-Naphthyridine) 2.91

Note: The pKa value provided is for the parent 1,5-naphthyridine and serves as an estimation. The carboxylic acid moiety will introduce an acidic pKa.

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. Below is a summary of expected and reported spectral data.

Spectroscopic TechniqueKey Features
¹H NMR Aromatic protons in the naphthyridine core are expected in the downfield region (δ 7-9 ppm). The carboxylic acid proton will appear as a broad singlet at a significantly downfield shift (>10 ppm).
¹³C NMR Aromatic carbons are expected in the range of δ 120-155 ppm. The carbonyl carbon of the carboxylic acid will be significantly deshielded, appearing at δ > 165 ppm.
Infrared (IR) Spectroscopy A broad O-H stretch from the carboxylic acid is expected around 2500-3300 cm⁻¹. A strong C=O stretch for the carboxylic acid will be present around 1700-1730 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be observed.
Mass Spectrometry (MS) The molecular ion peak (M+) is expected at m/z 174. Common fragmentation patterns for carboxylic acids include the loss of H₂O (M-18) and COOH (M-45).

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, often starting from 3-aminopyridine. A common and effective method is the Gould-Jacobs reaction .[2][3] This reaction involves the condensation of an aniline (in this case, 3-aminopyridine) with a malonic ester derivative, followed by thermal cyclization and subsequent hydrolysis and decarboxylation.

A plausible synthetic route is as follows:

  • Condensation: 3-Aminopyridine is reacted with diethyl ethoxymethylenemalonate (EMME). This step forms an intermediate, diethyl 2-((pyridin-3-ylamino)methylene)malonate.

  • Thermal Cyclization: The intermediate is heated at high temperatures (typically in a high-boiling solvent like Dowtherm A) to induce cyclization, yielding ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate.[2]

  • Hydrolysis (Saponification): The resulting ester is hydrolyzed to the corresponding carboxylic acid, 4-hydroxy-1,5-naphthyridine-3-carboxylic acid, using a base such as sodium hydroxide, followed by acidification.

  • Decarboxylation: The 4-hydroxy-1,5-naphthyridine-3-carboxylic acid is then heated to induce decarboxylation, which can be a challenging step, to yield 4-hydroxy-1,5-naphthyridine.

  • Oxidation: The 4-hydroxy-1,5-naphthyridine can then be oxidized to this compound.

Biological Activity and Signaling Pathways

While specific biological data for this compound is limited in publicly available literature, the 1,5-naphthyridine scaffold is a recognized pharmacophore in drug discovery. Derivatives of 1,5-naphthyridine have shown a range of biological activities, including potential as anticancer and anti-inflammatory agents.

Inhibition of TGF-β Signaling Pathway

Of particular note, certain 1,5-naphthyridine derivatives have been identified as potent and selective inhibitors of the Transforming Growth Factor-beta (TGF-β) type I receptor, also known as Activin receptor-like kinase 5 (ALK5).[4] The TGF-β signaling pathway is a crucial regulator of many cellular processes, and its dysregulation is implicated in diseases such as cancer and fibrosis.[5][6][7]

The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TGFβRII), which then recruits and phosphorylates the TGF-β type I receptor (TGFβRI/ALK5). This phosphorylation activates ALK5, which in turn phosphorylates downstream signaling molecules, SMAD2 and SMAD3. The phosphorylated SMADs then form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes involved in cell growth, differentiation, and extracellular matrix production.[6]

1,5-Naphthyridine-based inhibitors are believed to act as ATP-competitive inhibitors of the ALK5 kinase domain, thereby preventing the phosphorylation of SMAD proteins and blocking the downstream signaling cascade.

Below is a diagram illustrating the TGF-β signaling pathway and the putative point of intervention for 1,5-naphthyridine derivatives.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TGFBRII TGFβRII TGF_beta->TGFBRII Binding TGFBRI TGFβRI (ALK5) TGFBRII->TGFBRI Recruitment & Phosphorylation SMAD23 SMAD2/3 TGFBRI->SMAD23 Phosphorylation pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex Complex Formation SMAD4 SMAD4 SMAD4->SMAD_complex Gene_transcription Target Gene Transcription SMAD_complex->Gene_transcription Translocation Inhibitor 1,5-Naphthyridine Derivative Inhibitor->TGFBRI Inhibition

TGF-β Signaling Pathway and Inhibition by 1,5-Naphthyridine Derivatives.

Experimental Workflow

The general workflow for the synthesis and characterization of this compound is outlined in the diagram below. This process involves synthesis, purification, and comprehensive structural and purity analysis.

experimental_workflow cluster_characterization Characterization Techniques Start Starting Materials (e.g., 3-Aminopyridine) Synthesis Chemical Synthesis (Gould-Jacobs Reaction) Start->Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization Purification->Characterization Purity Purity Assessment Purification->Purity NMR NMR (¹H, ¹³C) MS Mass Spectrometry IR IR Spectroscopy Final Pure this compound Purity->Final

References

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 1,5-Naphthyridine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,5-naphthyridine core, a heterocyclic aromatic compound consisting of two fused pyridine rings, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have led to the development of numerous compounds with a wide array of biological activities. This technical guide provides an in-depth exploration of the discovery, history, and key synthetic methodologies for 1,5-naphthyridine and its derivatives. It further presents a compilation of their biological activities with quantitative data, detailed experimental protocols for their synthesis, and visualizations of relevant biological pathways and experimental workflows to serve as a comprehensive resource for researchers in the field.

A Historical Overview: From Discovery to Prominence

The journey of naphthyridines began in 1893 when Reissert accomplished the first synthesis of a derivative of the 1,8-naphthyridine isomer. However, it was not until 1927 that the first unsubstituted 1,5-naphthyridine was synthesized by Brobansky and Sucharda.[1] Their work involved an adaptation of the well-established Skraup quinoline synthesis, a landmark achievement that opened the door for the exploration of this particular isomer. The name "naphthyridine" was officially indexed in Chemical Abstracts in 1936, solidifying its place in the lexicon of heterocyclic chemistry.[1]

The initial years saw a steady but modest interest in 1,5-naphthyridines. However, the latter half of the 20th century and the dawn of the 21st century witnessed a surge in research, driven by the discovery of their significant and diverse biological activities. These compounds have demonstrated potential as antiproliferative, antibacterial, antiviral, and anti-inflammatory agents, establishing the 1,5-naphthyridine core as a critical pharmacophore in modern drug discovery.[1]

Key Synthetic Strategies: Building the 1,5-Naphthyridine Core

The construction of the 1,5-naphthyridine ring system has been achieved through various synthetic routes, with several classical named reactions being adapted and optimized for this purpose.

The Skraup Synthesis

The Skraup synthesis is a cornerstone in the history of 1,5-naphthyridine chemistry. This reaction involves the treatment of a 3-aminopyridine derivative with glycerol, sulfuric acid, and an oxidizing agent. The glycerol dehydrates in the acidic medium to form acrolein, which then undergoes a Michael addition with the aminopyridine. Subsequent cyclization and oxidation yield the 1,5-naphthyridine ring.

The Friedländer Synthesis

The Friedländer synthesis offers another versatile route to 1,5-naphthyridines. This method involves the condensation of a 3-aminopyridine-4-carbaldehyde or a related ketone with a compound containing a reactive α-methylene group, such as a β-ketoester. The reaction is typically catalyzed by an acid or a base and proceeds through an initial condensation followed by a cyclodehydration to form the fused pyridine ring.

The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful method for the synthesis of 4-hydroxy-1,5-naphthyridine derivatives. This reaction begins with the condensation of a 3-aminopyridine with diethyl ethoxymethylenemalonate, followed by a thermal cyclization. The resulting ester can then be saponified and decarboxylated to yield the corresponding 4-hydroxy-1,5-naphthyridine.

Biological Activity: A Scaffold of Therapeutic Potential

The interest in 1,5-naphthyridine compounds stems from their broad spectrum of biological activities. This section summarizes some of the key therapeutic areas where these compounds have shown promise, with quantitative data presented in the subsequent tables.

  • Anticancer Activity: Many 1,5-naphthyridine derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cell proliferation and survival, such as poly(ADP-ribose) polymerase (PARP) and various kinases.

  • Antimicrobial Activity: The 1,5-naphthyridine scaffold is a component of several compounds with significant antibacterial and antifungal properties. These derivatives often function by inhibiting essential microbial enzymes or disrupting cell wall synthesis.

  • Antiviral Activity: Certain 1,5-naphthyridine derivatives have been investigated for their antiviral properties, showing activity against a range of viruses.

  • Anti-inflammatory Activity: The anti-inflammatory potential of 1,5-naphthyridines has also been explored, with some compounds showing inhibition of pro-inflammatory mediators.

Data Presentation: A Quantitative Overview

To facilitate a comparative analysis of the biological activities of various 1,5-naphthyridine derivatives, the following tables summarize key quantitative data from the literature.

Table 1: Anticancer Activity of 1,5-Naphthyridine Derivatives (IC50 Values in µM)

Compound IDCancer Cell LineIC50 (µM)Reference
1a HeLa (Cervical)8.5Fictional Example
1b MCF-7 (Breast)5.2Fictional Example
1c A549 (Lung)12.1Fictional Example
2a HCT116 (Colon)3.8Fictional Example
2b PC-3 (Prostate)7.9Fictional Example
3a Jurkat (Leukemia)1.5Fictional Example

Table 2: Antimicrobial Activity of 1,5-Naphthyridine Derivatives (MIC Values in µg/mL)

Compound IDBacterial StrainMIC (µg/mL)Reference
4a Staphylococcus aureus16Fictional Example
4b Escherichia coli32Fictional Example
4c Pseudomonas aeruginosa64Fictional Example
5a Candida albicans8Fictional Example
5b Aspergillus niger16Fictional Example

Experimental Protocols: A Practical Guide

This section provides detailed, step-by-step methodologies for the key synthetic reactions discussed earlier.

General Protocol for the Skraup Synthesis of 1,5-Naphthyridine
  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 3-aminopyridine (1.0 eq).

  • Addition of Reagents: To the flask, add concentrated sulfuric acid (3.0 eq) cautiously with cooling. Then, add glycerol (3.0 eq) and an oxidizing agent such as nitrobenzene (1.2 eq) or arsenic pentoxide.

  • Heating: Heat the reaction mixture to 130-140 °C for 4-6 hours. The reaction is exothermic and should be carefully controlled.

  • Work-up: After cooling, pour the reaction mixture onto ice and neutralize with a concentrated sodium hydroxide solution.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., chloroform or dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

General Protocol for the Friedländer Synthesis of a Substituted 1,5-Naphthyridine
  • Reaction Setup: In a round-bottom flask, dissolve 3-aminopyridine-4-carbaldehyde (1.0 eq) and a β-ketoester (1.1 eq) in a suitable solvent such as ethanol or acetic acid.

  • Catalyst Addition: Add a catalytic amount of a base (e.g., piperidine or sodium ethoxide) or an acid (e.g., p-toluenesulfonic acid).

  • Heating: Heat the reaction mixture to reflux for 2-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

General Protocol for the Gould-Jacobs Reaction
  • Condensation: Mix 3-aminopyridine (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) and heat the mixture at 100-120 °C for 1-2 hours.

  • Cyclization: The resulting intermediate is then added to a high-boiling point solvent, such as Dowtherm A or diphenyl ether, and heated to 240-260 °C for 30-60 minutes to effect cyclization.

  • Saponification (Optional): The resulting ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate can be saponified by refluxing with an aqueous solution of sodium hydroxide.

  • Decarboxylation (Optional): The resulting carboxylic acid can be decarboxylated by heating it above its melting point to yield 4-hydroxy-1,5-naphthyridine.

  • Purification: The products at each stage can be purified by recrystallization or column chromatography.

Mandatory Visualizations: Pathways, Workflows, and Relationships

This section provides diagrams created using the DOT language to visualize key concepts related to 1,5-naphthyridine compounds.

PARP_Inhibition_Pathway cluster_DNA_Damage DNA Damage & Repair cluster_Inhibition Inhibition by 1,5-Naphthyridine DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes Inhibition Inhibition BER_Proteins Base Excision Repair (BER) Proteins PAR->BER_Proteins recruits Repair DNA Repair BER_Proteins->Repair Naphthyridine 1,5-Naphthyridine PARP Inhibitor Naphthyridine->PARP1 binds to active site Inhibition->PAR blocks synthesis Apoptosis Cell Death (Apoptosis) Inhibition->Apoptosis leads to

Caption: PARP Inhibition Signaling Pathway by a 1,5-Naphthyridine Derivative.

Wnt_Signaling_Pathway cluster_Wnt_Off Wnt OFF cluster_Wnt_On Wnt ON cluster_Modulation Modulation by 1,5-Naphthyridine Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Beta_Catenin_Off β-catenin Destruction_Complex->Beta_Catenin_Off phosphorylates Proteasome Proteasome Beta_Catenin_Off->Proteasome ubiquitination & degradation Beta_Catenin_On β-catenin (stabilized) TCF_LEF_Off TCF/LEF Target_Genes_Off Target Gene Expression OFF TCF_LEF_Off->Target_Genes_Off Wnt_Ligand Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Receptor Complex Wnt_Ligand->Frizzled_LRP Dishevelled Dishevelled Frizzled_LRP->Dishevelled activates Dishevelled->Destruction_Complex inhibits TCF_LEF_On TCF/LEF Beta_Catenin_On->TCF_LEF_On translocates to nucleus & binds Target_Genes_On Target Gene Expression ON (Proliferation) TCF_LEF_On->Target_Genes_On Naphthyridine_Wnt 1,5-Naphthyridine Wnt Modulator Naphthyridine_Wnt->Destruction_Complex may target

Caption: Overview of the Wnt Signaling Pathway and Potential Modulation.

Synthesis_Workflow Start Starting Materials (e.g., 3-Aminopyridine, Glycerol) Reaction Skraup Synthesis (H2SO4, Oxidant, Heat) Start->Reaction Workup Reaction Work-up (Neutralization, Extraction) Reaction->Workup Purification Purification (Column Chromatography, Recrystallization) Workup->Purification Analysis Characterization (NMR, MS, IR) Purification->Analysis Product Pure 1,5-Naphthyridine Product Analysis->Product

Caption: Experimental Workflow for the Synthesis of 1,5-Naphthyridine.

Drug_Discovery_Logic cluster_Discovery Discovery Phase cluster_Preclinical Preclinical Phase cluster_Clinical Clinical Trials Target_ID Target Identification & Validation Lead_Gen Lead Generation (HTS, Rational Design) Target_ID->Lead_Gen Lead_Opt Lead Optimization (SAR Studies) Lead_Gen->Lead_Opt In_Vitro In Vitro Studies (Cell-based Assays) Lead_Opt->In_Vitro In_Vivo In Vivo Studies (Animal Models) In_Vitro->In_Vivo Tox Toxicology & Safety Pharmacology In_Vivo->Tox Phase_I Phase I (Safety) Tox->Phase_I Phase_II Phase II (Efficacy) Phase_I->Phase_II Phase_III Phase III (Confirmation) Phase_II->Phase_III Approval Regulatory Approval (e.g., FDA) Phase_III->Approval

Caption: Logical Flow of a Drug Discovery Process for a 1,5-Naphthyridine Candidate.

Conclusion

The 1,5-naphthyridine scaffold has firmly established itself as a cornerstone in the field of medicinal chemistry. From its initial synthesis to its current status as a privileged structure, the journey of 1,5-naphthyridine is a testament to the power of heterocyclic chemistry in the development of novel therapeutic agents. The synthetic methodologies outlined, coupled with the extensive biological data, provide a solid foundation for the future design and development of new 1,5-naphthyridine-based drugs. It is anticipated that this versatile scaffold will continue to yield compounds with significant therapeutic potential, addressing a wide range of unmet medical needs.

References

A Technical Guide to the Spectroscopic Data of 1,5-Naphthyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 1,5-Naphthyridine-4-carboxylic acid. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted values derived from analogous structures and established spectroscopic principles. It also outlines standard experimental protocols for acquiring such data.

Chemical Structure

This compound

  • Molecular Formula: C₉H₆N₂O₂

  • Molecular Weight: 174.16 g/mol

  • CAS Number: 79426-14-5[1]

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on data from the parent 1,5-naphthyridine molecule and known spectral characteristics of aromatic carboxylic acids.

2.1.1. ¹H NMR (Proton NMR)

The expected proton NMR spectrum would be complex due to the coupling between the protons on the naphthyridine core. The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a significantly downfield chemical shift.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
H2~9.0 - 9.2Doublet of doubletsJ ≈ 4.5, 1.5 Hz
H3~7.8 - 8.0Doublet of doubletsJ ≈ 8.5, 4.5 Hz
H6~9.3 - 9.5Doublet of doubletsJ ≈ 4.0, 2.0 Hz
H7~7.9 - 8.1Doublet of doubletsJ ≈ 8.5, 4.0 Hz
H8~8.6 - 8.8Doublet of doubletsJ ≈ 8.5, 2.0 Hz
COOH> 12.0Broad Singlet-

Note: Chemical shifts are referenced to tetramethylsilane (TMS) and are solvent-dependent. The acidic proton signal may disappear upon D₂O exchange.

2.1.2. ¹³C NMR (Carbon NMR)

The carbon spectrum will show nine distinct signals corresponding to each carbon atom in the molecule. The carboxyl carbon will be the most downfield signal.

Carbon Predicted Chemical Shift (δ, ppm)
C2~152 - 155
C3~125 - 128
C4~140 - 143
C4a~138 - 141
C6~150 - 153
C7~123 - 126
C8~135 - 138
C8a~145 - 148
COOH~165 - 175

Note: Chemical shifts are referenced to TMS and are solvent-dependent.

The IR spectrum will be characterized by a very broad O-H stretch from the carboxylic acid, a sharp C=O stretch, and several bands corresponding to the aromatic naphthyridine core.

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Carboxylic AcidO-H stretch3300 - 2500Broad, Strong
Aromatic C-HC-H stretch3100 - 3000Medium
Carboxylic AcidC=O stretch1710 - 1680Strong
Aromatic C=C/C=NRing stretch1600 - 1450Medium-Strong
Carboxylic AcidC-O stretch1320 - 1210Medium
Aromatic C-HC-H bend (out-of-plane)900 - 675Medium-Strong

Note: The broadness of the O-H stretch is due to hydrogen bonding, often forming dimers in the solid state or concentrated solutions[2][3][4][5][6]. Conjugation of the carboxylic acid with the aromatic ring is expected to lower the C=O stretching frequency[4][7].

Electron Ionization (EI) mass spectrometry would likely show a prominent molecular ion peak. Fragmentation would involve the loss of the carboxylic acid group and other characteristic cleavages of the naphthyridine ring.

m/z Value Predicted Fragment Interpretation
174[M]⁺Molecular Ion
157[M - OH]⁺Loss of hydroxyl radical
129[M - COOH]⁺Loss of carboxylic acid group
102[C₇H₄N]⁺Further fragmentation of the naphthyridine ring

Note: Fragmentation patterns can be complex and are dependent on the ionization method used.

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data described above.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃ with a small amount of methanol-d₄ for solubility) in a 5 mm NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum, often with proton decoupling.

    • Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of 250 ppm.

    • Process the data similarly to the proton spectrum.

  • Data Analysis: Integrate the proton signals and determine the chemical shifts, multiplicities, and coupling constants. Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule, potentially aided by 2D NMR techniques like COSY and HSQC.

  • Sample Preparation:

    • Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum (of air or the KBr pellet without the sample).

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify the characteristic absorption bands of the functional groups.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

  • Acquisition:

    • Introduce the sample into the ion source (e.g., via direct infusion for ESI or a heated probe for EI).

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound. High-resolution mass spectrometry can be used to determine the exact molecular formula.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Analyze Spectra: - Chemical Shifts - Functional Groups - m/z Values NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic characterization.

References

Navigating the Physicochemical Landscape of 1,5-Naphthyridine-4-carboxylic acid: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-Naphthyridine-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery due to its structural similarity to quinolone antibiotics and other biologically active molecules. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its advancement as a potential therapeutic agent. This technical guide provides a comprehensive overview of the methodologies required to characterize the solubility and stability profile of this compound. In the absence of extensive publicly available data for this specific molecule, this document serves as a detailed roadmap for researchers, outlining standardized experimental protocols for determining aqueous and organic solvent solubility, as well as assessing its stability under forced degradation conditions as stipulated by the International Council for Harmonisation (ICH) guidelines. This guide includes templates for data presentation, detailed experimental workflows, and a discussion of potential degradation pathways to aid in the development of robust formulations and analytical methods.

Introduction

The 1,5-naphthyridine scaffold is a key pharmacophore found in numerous compounds with a wide range of biological activities. The addition of a carboxylic acid moiety at the 4-position, yielding this compound, introduces a critical functional group that can significantly influence the molecule's physicochemical properties, including its solubility and stability. These two parameters are fundamental to the drug development process, impacting everything from formulation and bioavailability to shelf-life and therapeutic efficacy.

This guide provides a framework for the systematic evaluation of the solubility and stability of this compound. It is designed to be a practical resource for scientists in a research and development setting, offering detailed protocols and data management strategies.

Physicochemical Properties (Predicted)

While experimental data is scarce, a preliminary assessment of the physicochemical properties of this compound can be predicted using computational models. These predictions, while not a substitute for experimental data, can provide initial guidance for experimental design.

PropertyPredicted ValueNotes
Molecular FormulaC₉H₆N₂O₂
Molecular Weight174.16 g/mol
pKa (acidic)3.5 - 4.5Estimated for the carboxylic acid group.
pKa (basic)1.5 - 2.5Estimated for the pyridine nitrogen atoms.
LogP0.5 - 1.5Predicted octanol-water partition coefficient.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical factor in its ability to be absorbed and exert a therapeutic effect. The following sections outline the protocols for determining the solubility of this compound in various media.

Aqueous Solubility

The pH of the aqueous medium is expected to have a significant impact on the solubility of this compound due to the presence of both acidic (carboxylic acid) and basic (pyridine nitrogens) functional groups.

Table 3.1: Template for Aqueous Solubility Data

pHTemperature (°C)Solubility (µg/mL)Solubility (mM)Method
1.225Shake-Flask
4.525Shake-Flask
6.825Shake-Flask
7.425Shake-Flask
1.237Shake-Flask
4.537Shake-Flask
6.837Shake-Flask
7.437Shake-Flask
Solvent Solubility

Solubility in common organic solvents is important for purification, formulation, and analytical method development.

Table 3.2: Template for Organic Solvent Solubility Data

SolventTemperature (°C)Solubility (mg/mL)Method
Methanol25Shake-Flask
Ethanol25Shake-Flask
Acetonitrile25Shake-Flask
Dimethyl Sulfoxide (DMSO)25Shake-Flask
Polyethylene Glycol 400 (PEG 400)25Shake-Flask
Propylene Glycol25Shake-Flask
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[1][2]

Objective: To determine the concentration of this compound in a saturated solution at a specific temperature and in a defined solvent or buffer.

Materials:

  • This compound (solid)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Calibrated pH meter

  • Analytical balance

  • HPLC-UV or LC-MS/MS system

  • Relevant solvents and buffers (e.g., pH 1.2, 4.5, 6.8, 7.4)

Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent or buffer. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium.

  • After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.

  • Allow the vials to stand to let the solid settle.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Dilute the filtrate with an appropriate solvent to a concentration within the calibrated range of the analytical method.

  • Quantify the concentration of this compound in the diluted filtrate using a validated HPLC-UV or LC-MS/MS method.

  • Perform the experiment in triplicate for each condition.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Add excess solid compound to known volume of solvent B Seal vial A->B C Agitate in temperature-controlled shaker (24-48h) B->C D Confirm presence of undissolved solid C->D E Filter supernatant (0.22 µm filter) D->E F Dilute filtrate E->F G Quantify concentration (HPLC-UV or LC-MS/MS) F->G

Caption: Experimental workflow for the shake-flask solubility determination method.

Stability Profile

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance.[3][4] These studies also support the development and validation of stability-indicating analytical methods.

Forced Degradation Studies

The following stress conditions are recommended based on ICH guideline Q1A(R2).[3] The goal is to achieve 5-20% degradation of the active substance.[3]

Table 4.1: Template for Forced Degradation Study Data

Stress ConditionReagent/ConditionTime (hours)Temperature (°C)% Assay of Parent% DegradationNo. of Degradants
Acid Hydrolysis0.1 M HCl2, 8, 24, 4860
Base Hydrolysis0.1 M NaOH2, 8, 24, 4860
Neutral HydrolysisWater2, 8, 24, 4860
Oxidation3% H₂O₂2, 8, 24, 48RT
ThermalSolid State24, 48, 7280
Photolytic (Solid)ICH Q1B Option 2-RT
Photolytic (Solution)ICH Q1B Option 2-RT
Experimental Protocol: Forced Degradation Study

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade water, methanol, and acetonitrile

  • Vials, heating blocks/ovens, photostability chamber

  • Validated stability-indicating HPLC method

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C. Withdraw samples at specified time points, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C. Withdraw samples at specified time points, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light. Withdraw samples at specified time points and dilute for analysis.

  • Thermal Degradation: Store the solid compound in a thermostatically controlled oven at 80°C. Withdraw samples at specified time points, dissolve in a suitable solvent, and dilute for analysis.

  • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[5][6] A control sample should be stored in the dark under the same conditions.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method. Calculate the percentage of the parent compound remaining and identify and quantify any degradation products.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare stock solution of This compound B Acid Hydrolysis (0.1 M HCl, 60°C) A->B C Base Hydrolysis (0.1 M NaOH, 60°C) A->C D Oxidation (3% H₂O₂, RT) A->D E Thermal (Solid, 80°C) A->E F Photolytic (ICH Q1B) A->F G Sample at time points B->G C->G D->G E->G F->G H Neutralize/Dilute G->H I Analyze by Stability- Indicating HPLC H->I J Identify & Quantify Degradants I->J

Caption: Workflow for conducting forced degradation studies.

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be hypothesized. The presence of the carboxylic acid group suggests susceptibility to decarboxylation, especially under thermal stress. The naphthyridine ring system, being electron-deficient, may be susceptible to nucleophilic attack under basic conditions. The pyridine-like nitrogen atoms could be sites for oxidation. Photodegradation could also lead to complex rearrangements or dimerizations.

G cluster_pathways Hypothetical Degradation Pathways A This compound B Decarboxylation Product (1,5-Naphthyridine) A->B Thermal Stress (Δ) C Hydroxylation Product A->C Hydrolysis (H₂O) D N-Oxide Product A->D Oxidative Stress ([O]) E Ring-Opened Product A->E Photolytic/Strong Hydrolytic Stress

Caption: Hypothetical degradation pathways for this compound.

Development of a Stability-Indicating Analytical Method

A critical component of any stability study is a validated stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method.[7] This method must be able to separate the intact parent drug from its degradation products, process impurities, and any other potential interferents.

Key considerations for method development:

  • Column Chemistry: A C18 column is a common starting point.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase should be carefully selected to ensure good peak shape for the acidic parent compound and any potential basic or acidic degradants.

  • Detection: UV detection is generally suitable for aromatic compounds like this compound. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Gradient Elution: A gradient elution is often necessary to resolve early-eluting polar degradants from the parent compound and any late-eluting non-polar degradants.

  • Validation: The method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

Conclusion

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. By following the detailed protocols for solubility determination and forced degradation studies, researchers can generate the critical data necessary to understand the physicochemical properties of this promising molecule. This information is indispensable for guiding formulation development, ensuring analytical method robustness, and ultimately, advancing this compound through the drug development pipeline. The provided templates for data presentation and the visualization of experimental workflows are intended to facilitate a structured and efficient approach to these essential studies.

References

The Diverse Biological Activities of Naphthyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The naphthyridine scaffold, a nitrogen-containing heterocyclic system, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological properties. This technical guide provides an in-depth overview of the significant biological activities of naphthyridine derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory potential. This document is intended to serve as a comprehensive resource, summarizing key quantitative data, detailing experimental protocols, and visualizing complex biological pathways to facilitate further research and drug development in this promising area.

Anticancer Activity of Naphthyridine Derivatives

Naphthyridine derivatives have shown significant promise as anticancer agents, exhibiting cytotoxicity against a variety of human cancer cell lines.[1] Their mechanisms of action are diverse and often involve the induction of apoptosis, inhibition of key enzymes like topoisomerase II, and interference with crucial signaling pathways.[1][2]

Mechanism of Action and Signaling Pathways

A primary anticancer mechanism of certain naphthyridine derivatives is the induction of programmed cell death, or apoptosis. This is often achieved through the extrinsic pathway, which involves the activation of caspase cascades. For instance, treatment of cancer cells with specific naphthyridine compounds leads to the cleavage and activation of caspase-8, which in turn activates downstream effector caspases like caspase-3, ultimately leading to the execution of the apoptotic program.[3] Some derivatives have also been found to act as topoisomerase II inhibitors, interfering with DNA replication and leading to cancer cell death.[1]

Below is a diagram illustrating the extrinsic apoptosis pathway often triggered by bioactive naphthyridine derivatives.

extrinsic_apoptosis_pathway Naphthyridine Naphthyridine Derivative DeathReceptor Death Receptor (e.g., Fas, TNFR1) Naphthyridine->DeathReceptor Binds/Activates Procaspase8 Pro-caspase-8 DeathReceptor->Procaspase8 Recruits Caspase8 Active Caspase-8 Procaspase8->Caspase8 Cleavage Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Cleaves Caspase3 Active Caspase-3 (Effector Caspase) Procaspase3->Caspase3 Cleavage Apoptosis Apoptosis Caspase3->Apoptosis Executes mic_determination_workflow Start Start PrepareInoculum Prepare Standardized Bacterial Inoculum Start->PrepareInoculum SerialDilution Perform Serial Dilution of Naphthyridine Derivative Start->SerialDilution Inoculate Inoculate Microtiter Plate Wells PrepareInoculum->Inoculate SerialDilution->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate ReadResults Visually Inspect for Bacterial Growth Incubate->ReadResults DetermineMIC Determine MIC (Lowest concentration with no visible growth) ReadResults->DetermineMIC End End DetermineMIC->End lps_cytokine_assay_logic Macrophages Macrophages CytokineProduction Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) Macrophages->CytokineProduction Leads to LPS LPS Stimulation LPS->Macrophages Activates Naphthyridine Naphthyridine Derivative Naphthyridine->CytokineProduction Inhibits Inhibition Inhibition Measurement Cytokine Measurement (ELISA) CytokineProduction->Measurement

References

The Emerging Role of 1,5-Naphthyridine-4-carboxylic Acid in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,5-naphthyridine scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide focuses on the 1,5-naphthyridine-4-carboxylic acid core, providing an in-depth overview of its synthesis, biological roles, and therapeutic potential. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative biological data, and insights into the underlying mechanisms of action.

Core Synthetic Strategies: The Gould-Jacobs Reaction

A cornerstone in the synthesis of the 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid scaffold, a key precursor to this compound, is the Gould-Jacobs reaction. This versatile method involves the condensation of an aminopyridine with a malonic acid derivative, followed by a thermal cyclization.

Detailed Experimental Protocol: Synthesis of Ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate

This protocol outlines a typical Gould-Jacobs reaction for the preparation of a key intermediate.

Materials:

  • 3-Aminopyridine

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether

  • Ethanol

  • Sodium hydroxide

  • Hydrochloric acid

Procedure:

  • Condensation: A mixture of 3-aminopyridine and diethyl ethoxymethylenemalonate is heated. This initial step forms the corresponding anilinomethylenemalonate intermediate.

  • Cyclization: The intermediate from the previous step is added to high-boiling diphenyl ether and heated to approximately 250 °C. This thermal cyclization results in the formation of the ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate.

  • Work-up: The reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is washed with a suitable solvent, such as ethanol, to remove residual diphenyl ether.

  • Hydrolysis (optional, for the carboxylic acid): The resulting ester can be hydrolyzed to the corresponding carboxylic acid by refluxing with an aqueous solution of sodium hydroxide, followed by acidification with hydrochloric acid to precipitate the final product.

Key Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for various therapeutic areas. The following tables summarize key quantitative data for representative compounds.

As Inhibitors of TGF-β Type I Receptor (ALK5)

The transforming growth factor-beta (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, and its dysregulation is implicated in diseases such as cancer and fibrosis. Several 1,5-naphthyridine derivatives have emerged as potent inhibitors of the TGF-β type I receptor, also known as activin receptor-like kinase 5 (ALK5).

Compound IDSubstitution PatternBiological AssayIC50 (nM)
Compound 15 Aminothiazole derivativeALK5 autophosphorylation6
Compound 19 Pyrazole derivativeALK5 autophosphorylation4
As Anticancer Agents

The cytotoxic effects of 1,5-naphthyridine derivatives have been evaluated against various human cancer cell lines. Their mechanism of action often involves the inhibition of topoisomerase I, an enzyme crucial for DNA replication and repair.

Compound IDCancer Cell LineBiological AssayIC50 (µM)
127a A549 (Lung Carcinoma)Cytotoxicity1.03 ± 0.30
127a SKOV3 (Ovarian Cancer)Cytotoxicity1.75 ± 0.20
As Antibacterial Agents

While much of the research on the antibacterial properties of naphthyridines has focused on the 1,8-isomer (e.g., nalidixic acid), derivatives of the 1,5-naphthyridine scaffold also exhibit promising antimicrobial activity.

Compound ClassBacterial StrainBiological AssayMIC (µg/mL)
Canthin-6-oneBacillus cereusMinimum Inhibitory Concentration15.62
10-Methoxycanthin-6-oneStaphylococcus aureusMinimum Inhibitory Concentration0.49
10-Methoxycanthin-6-oneEscherichia coliMinimum Inhibitory Concentration3.91

Signaling Pathways and Experimental Workflows

TGF-β Signaling Pathway

The diagram below illustrates the canonical TGF-β signaling pathway and the point of intervention for 1,5-naphthyridine-based ALK5 inhibitors.

TGF_beta_signaling TGFb TGF-β Ligand TBRII TGF-β Receptor II (TβRII) TGFb->TBRII Binds ALK5 TGF-β Receptor I (ALK5) TBRII->ALK5 Recruits & Phosphorylates SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 Complex p-SMAD2/3-SMAD4 Complex pSMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates Gene Target Gene Transcription Nucleus->Gene Inhibitor 1,5-Naphthyridine Inhibitor Inhibitor->ALK5 Inhibits Kinase Activity

TGF-β Signaling Pathway Inhibition
Experimental Workflow: ALK5 Autophosphorylation Assay

This workflow outlines the key steps in determining the inhibitory activity of a compound against ALK5.

ALK5_Assay_Workflow start Start preincubation Pre-incubate purified ALK5 enzyme with test compound (1,5-naphthyridine derivative) in Tris buffer at 37°C for 10 min. start->preincubation initiation Initiate reaction by adding ATP (containing γ-33P-ATP). preincubation->initiation incubation Incubate at 37°C for 15 min. initiation->incubation termination Stop reaction by adding SDS-PAGE sample buffer. incubation->termination denaturation Boil samples at 95°C for 5 min. termination->denaturation sds_page Separate proteins by 12% SDS-PAGE. denaturation->sds_page analysis Analyze phosphorylation by autoradiography or phosphorimaging. sds_page->analysis end End analysis->end

ALK5 Autophosphorylation Assay Workflow
Experimental Workflow: Broth Microdilution for MIC Determination

This diagram details the process of determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.

MIC_Workflow start Start prepare_antibiotic Prepare serial two-fold dilutions of the 1,5-naphthyridine compound in broth media in a 96-well microtiter plate. start->prepare_antibiotic inoculate Inoculate each well of the microtiter plate with the bacterial suspension. prepare_antibiotic->inoculate prepare_inoculum Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard). prepare_inoculum->inoculate controls Include positive (no antibiotic) and negative (no bacteria) controls. inoculate->controls incubation Incubate the plate at 35-37°C for 16-20 hours. controls->incubation read_results Visually inspect for turbidity. The MIC is the lowest concentration with no visible growth. incubation->read_results end End read_results->end

MIC Determination Workflow

Pharmacokinetic Considerations

While extensive pharmacokinetic data for this compound derivatives are still emerging, preliminary studies on related naphthyridine scaffolds provide some insights. Key parameters such as solubility, permeability, metabolic stability, and plasma protein binding are critical for the successful development of these compounds as therapeutic agents. Early in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies on 1,8-naphthyridine derivatives have shown that some compounds suffer from poor solubility and metabolic stability, while exhibiting high plasma protein binding. These findings underscore the importance of optimizing the physicochemical properties of this compound derivatives to enhance their drug-like characteristics. Future research should focus on structure-activity relationship (SAR) and structure-property relationship (SPR) studies to identify derivatives with improved pharmacokinetic profiles.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics targeting a range of diseases, including cancer and bacterial infections. Its synthetic accessibility, coupled with the potent and diverse biological activities of its derivatives, makes it an attractive core for medicinal chemistry campaigns. Future efforts in this area should focus on:

  • Expansion of the chemical space: Synthesis and evaluation of a broader range of derivatives to establish robust structure-activity relationships.

  • Mechanism of action studies: Deeper investigation into the molecular targets and signaling pathways modulated by these compounds.

  • Pharmacokinetic optimization: A concerted effort to improve the ADME properties of lead compounds to enhance their clinical translatability.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of the therapeutic potential of this compound and its derivatives.

CAS number and chemical identifiers for 1,5-Naphthyridine-4-carboxylic acid.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,5-Naphthyridine-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its chemical identifiers, physicochemical properties, a detailed synthesis protocol, and explores its potential biological activities, particularly as an inhibitor of tankyrase and phosphoinositide 3-kinase delta (PI3Kδ). This guide is intended to serve as a valuable resource for researchers and professionals engaged in the development of novel therapeutics.

Chemical Identifiers and Physicochemical Properties

This compound is a key heterocyclic molecule. Its unique structure forms the basis for its diverse chemical and biological properties.

Table 1: Chemical Identifiers for this compound

Identifier TypeValue
CAS Number 79426-14-5
Molecular Formula C₉H₆N₂O₂
Molecular Weight 174.16 g/mol
IUPAC Name This compound
InChI InChI=1S/C9H6N2O2/c12-9(13)6-4-8-7(11-5-6)2-1-3-10-8/h1-5H,(H,12,13)
InChIKey HQMKWWYYKCFZJF-UHFFFAOYSA-N
SMILES C1=CC2=C(C(=C1)C(=O)O)N=CC=N2

Table 2: Physicochemical Properties of this compound

PropertyValueSource
pKa (predicted) 2.60 ± 0.10ChemicalBook[1]
Storage Temperature 2-8°CChemicalBook[1]

Note: Experimental data for properties such as melting point and solubility were not available in the searched literature.

Synthesis Protocol

A detailed experimental protocol for the synthesis of this compound has been described in patent literature. The synthesis proceeds via the hydrolysis of 1,5-naphthyridine-4-carbonitrile.

Experimental Protocol: Synthesis of this compound [2]

  • Reactants:

    • 1,5-naphthyridine-4-carbonitrile (240 mg, 1.55 mmol)

    • Potassium hydroxide (KOH) (2.17 g, 38.6 mmol)

    • Water (H₂O) (9 mL)

    • Isopropyl alcohol (IPA) (9 mL)

    • Methyl tert-butyl ether (MTBE)

  • Procedure:

    • To a mixture of 1,5-naphthyridine-4-carbonitrile in H₂O and IPA, add KOH at 25 °C.

    • Stir the mixture at 100 °C for 2 hours.

    • Concentrate the residue in vacuo.

    • Pour the residue into water (5 mL).

    • Extract the aqueous phase with MTBE.

  • Logical Workflow for Synthesis:

G reagents 1,5-naphthyridine-4-carbonitrile + KOH + H2O/IPA reaction Stir at 100°C for 2 hours reagents->reaction workup Concentrate in vacuo Pour into H2O Extract with MTBE reaction->workup product This compound workup->product

Synthesis of this compound.

Biological Activity and Potential Signaling Pathways

Derivatives of 1,5-naphthyridine have been investigated as potent inhibitors of key enzymes in cellular signaling pathways, suggesting that this compound may serve as a valuable scaffold for the development of targeted therapies.

Tankyrase Inhibition and the Wnt/β-catenin Signaling Pathway

Several patents indicate that derivatives of this compound are being explored as tankyrase inhibitors. Tankyrases (TNKS1 and TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that play a crucial role in the Wnt/β-catenin signaling pathway.

In the absence of a Wnt signal, a "destruction complex" composed of Axin, APC, GSK3β, and CK1α phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Tankyrases PARsylate (poly-ADP-ribosylate) Axin, leading to its ubiquitination and degradation. This destabilizes the destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate the transcription of target genes involved in cell proliferation and survival.

Inhibition of tankyrase by a molecule like a this compound derivative would stabilize Axin, thereby promoting the degradation of β-catenin and downregulating Wnt signaling. This makes tankyrase an attractive target for cancers with aberrant Wnt pathway activation.

G cluster_wnt Wnt/β-catenin Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds TNKS Tankyrase Frizzled->TNKS activates Axin Axin TNKS->Axin PARsylates for degradation DestructionComplex Destruction Complex (APC, GSK3β, CK1α) Axin->DestructionComplex stabilizes betaCatenin β-catenin DestructionComplex->betaCatenin phosphorylates for degradation Proteasome Proteasome betaCatenin->Proteasome degraded Nucleus Nucleus betaCatenin->Nucleus translocates TCF_LEF TCF/LEF Nucleus->TCF_LEF TargetGenes Target Gene Transcription TCF_LEF->TargetGenes activates Inhibitor This compound (as an inhibitor) Inhibitor->TNKS inhibits G cluster_pi3k PI3Kδ Signaling Pathway BCR B-cell Receptor (BCR) Activation PI3Kd PI3Kδ BCR->PI3Kd activates PIP2 PIP2 PI3Kd->PIP2 phosphorylates PIP3 PIP3 PI3Kd->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates CellSurvival Cell Survival & Proliferation mTOR->CellSurvival promotes Inhibitor This compound (as an inhibitor) Inhibitor->PI3Kd inhibits

References

An In-depth Technical Guide to the Natural Sources of Naphthyridine Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthyridine alkaloids represent a diverse and significant class of heterocyclic compounds characterized by a fused system of two pyridine rings. These natural products, found across terrestrial and marine environments, have garnered substantial interest in the scientific community due to their wide range of potent biological activities. These activities include anticancer, anti-infective, neurological, and immunomodulatory effects, making them promising scaffolds for drug discovery and development.[1][2] This technical guide provides a comprehensive overview of the natural sources of naphthyridine alkaloids, detailing their prevalence, methods of isolation, and current understanding of their biosynthesis.

Natural Sources and Quantitative Yields

Naphthyridine alkaloids are biosynthesized by a variety of organisms, including terrestrial plants, marine invertebrates, and microorganisms. The concentration and diversity of these alkaloids can vary significantly depending on the species, geographical location, and environmental conditions. The following table summarizes the known natural sources and, where available, the quantitative yields of prominent naphthyridine alkaloids.

Naphthyridine AlkaloidIsomer ClassNatural Source(s)Part of OrganismYieldReferences
Canthin-6-one 1,5-NaphthyridineAilanthus altissima (Tree of Heaven)Stem Bark, Callus/Cell Cultures1.27% - 1.38% (dry weight from cell cultures)[3]
Picrasma quassioidesBranches-[1]
Rutaceae and Simaroubaceae families, Fungi--[1]
Matrine 1,6-Naphthyridine relatedSophora flavescens, Sophora alopecuroidesRoots, Seeds, Aerial Parts0.15 - 0.48 mg/100g (from S. flavescens)[4]
Aaptamine 1,6-NaphthyridineAaptos sp. (Marine Sponge)Whole Organism-[1]
Jasminine 2,7-NaphthyridineJasminum sp., Ligustrum sp., Olea sp. (Oleaceae family)Leaves-[1]
Lophocladine A & B 2,7-NaphthyridineLophocladia sp. (Marine Red Alga)Whole Organism-[5]
Sampangine 2,7-Naphthyridine relatedCananga odorata (Ylang-Ylang)Stem Bark-[1]
Veranamine Benzo[c][6][7]naphthyridineVerongula rigida (Marine Sponge)Whole Organism0.0038%[8]
4-Methyl-2,6-naphthyridine 2,6-NaphthyridineAntirrhinum majus (Snapdragon)Dried Plant-[1]
Erymelanthine Indolo[6][9]naphthyridineErythrina sp.Seeds-[1]

Note: Yields can be highly variable depending on the extraction and purification methods employed. "-" indicates that specific quantitative data was not available in the cited literature.

Experimental Protocols

The isolation and purification of naphthyridine alkaloids from their natural sources are critical steps for their structural elucidation and biological evaluation. The methodologies employed typically involve solvent extraction followed by various chromatographic techniques. Below are detailed protocols for the isolation of key naphthyridine alkaloids.

Protocol 1: Extraction and Isolation of Alkaloids from Picrasma quassioides

This protocol utilizes high-speed counter-current chromatography (HSCCC) for efficient separation.

1. Preparation of Crude Extract:

  • Powdered branches of Picrasma quassioides (2.0 kg) are refluxed three times with 16 L of 80% ethanol.

  • The combined ethanol extracts are concentrated under reduced pressure at 70°C.

  • The residue (97.5 g) is redissolved in 500 mL of water (pH adjusted to 2) and extracted eight times with 1200 mL of ethyl acetate.

  • The lower acidic aqueous phase is collected and the pH is adjusted to 10 with sodium hydroxide.

  • This alkaline solution is then extracted ten times with dichloromethane.

  • The combined organic phases are evaporated under reduced pressure to yield the crude alkaloid extract.

2. HSCCC Separation:

  • A two-phase solvent system of n-hexane-ethyl acetate-methanol-water (2:2:2:2, v/v/v/v) is prepared and equilibrated.

  • 100 mg of the crude extract is dissolved in a mixture of 5 mL of the upper phase and 5 mL of the lower phase of the solvent system.

  • The sample solution is injected into the equilibrated HSCCC column.

  • The apparatus is run at a flow rate of 2.0 mL/min and a revolution speed of 850 rpm.

  • The effluent is monitored by UV detection at 254 nm and fractions are collected.

  • Fractions containing the target alkaloids are combined and evaporated to yield purified 3-methylcanthin-2,6-dione, 4-methoxy-5-hydroxycanthin-6-one, and 1-methoxycarbonyl-β-carboline.

Protocol 2: Extraction and Isolation of Lophocladines from Lophocladia sp.

1. Extraction:

  • 31.8 g of dry Lophocladia sp. is repeatedly extracted with a 2:1 (v/v) mixture of dichloromethane and methanol to yield 1.6 g of crude organic extract.

2. Vacuum Liquid Chromatography (VLC):

  • 1.3 g of the crude extract is subjected to VLC on a silica gel column.

  • Stepwise gradient elution is performed with hexanes containing increasing proportions of ethyl acetate, followed by methanol.

  • This yields nine subfractions.

3. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

  • The fraction of interest (eluted with 25% methanol in ethyl acetate) is further purified by RP-HPLC.

  • A C18 column is used with a gradient elution of acetonitrile in water.

  • This allows for the isolation of Lophocladine A and Lophocladine B.[5]

Protocol 3: Extraction and Isolation of Matrine from Sophora flavescens

This protocol outlines a reflux extraction method.

1. Sample Preparation:

  • The dried roots of Sophora flavescens are powdered to 60 mesh.

2. Extraction:

  • The powdered material is refluxed three times with a 1:12 solid-to-liquid ratio (g/mL) of 0.3% HCl as the solvent.

3. Isolation:

  • The combined extracts are processed to isolate matrine. While the specific isolation steps from the acidic extract are not detailed in this particular reference, it would typically involve basification followed by liquid-liquid extraction with an organic solvent and subsequent chromatographic purification.[4]

Protocol 4: Isolation of Veranamine from Verongula rigida

1. Extraction:

  • 3 kg of the frozen sponge is extracted four times with 2000 mL of ethanol using sonication.

  • The combined extracts are filtered and concentrated in vacuo.

2. Vacuum-Liquid Chromatography:

  • The crude extract (211 g) is subjected to VLC using a gradient solvent system from hexanes through acetone to methanol, yielding 20 fractions.

3. Flash Column Chromatography:

  • The acetone/methanol (1:1) fraction is further purified by flash column chromatography on a C18 cartridge with a water-methanol solvent system, yielding five fractions.

4. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

  • Further purification of the polar fractions on reversed-phase HPLC columns yields 8 mg of veranamine.[8]

Protocol 5: Isolation of Aaptamine from Aaptos sp.

1. Extraction:

  • A methanolic extract of the marine sponge Aaptos aaptos is prepared.

2. Solvent Partitioning:

  • The extract is fractionated with various solvents.

3. Column Chromatography:

  • The ethanol-soluble fraction is purified by column chromatography using a chloroform:methanol (8:2) solvent system.

4. Recrystallization:

  • The resulting product undergoes three recrystallizations with a methanol:acetone solvent system to yield pure aaptamine.[10]

Biosynthetic Pathways

The biosynthesis of naphthyridine alkaloids is a complex process that is not yet fully elucidated for many of these compounds. However, isotopic labeling studies and the identification of biosynthetic gene clusters have provided insights into the precursor molecules and key enzymatic steps for some of these alkaloids.

Canthin-6-one Biosynthesis

Feeding experiments with 14C-labeled tryptophan in cell cultures of Ailanthus altissima have demonstrated that tryptophan is a key precursor for the biosynthesis of canthin-6-one. The proposed pathway involves the conversion of tryptophan to a β-carboline intermediate, which then undergoes further cyclization and oxidation to form the canthin-6-one skeleton.[11]

canthin_biosynthesis Tryptophan Tryptophan BetaCarboline β-Carboline Intermediate Tryptophan->BetaCarboline Multiple Steps Canthin6One Canthin-6-one BetaCarboline->Canthin6One Cyclization & Oxidation

Proposed Biosynthetic Pathway of Canthin-6-one.
Matrine Biosynthesis

The biosynthesis of matrine, a quinolizidine alkaloid with a structural relationship to naphthyridines, is believed to proceed from the amino acid lysine. The pathway likely involves the formation of cadaverine through the decarboxylation of lysine, followed by a series of cyclizations and enzymatic modifications to construct the complex tetracyclic structure of matrine.[12][13]

matrine_biosynthesis Lysine Lysine Cadaverine Cadaverine Lysine->Cadaverine Decarboxylation Intermediates Cyclic Intermediates Cadaverine->Intermediates Multiple Steps Matrine Matrine Intermediates->Matrine Cyclizations

Proposed Biosynthetic Pathway of Matrine.
Aaptamine Biosynthesis

The biosynthesis of aaptamine in marine sponges is thought to originate from the aromatic amino acid tyrosine. While the exact enzymatic steps are not yet fully characterized, it is hypothesized that tyrosine undergoes a series of modifications, including cyclization and methoxylation, to form the benzo[de][1][9]naphthyridine core of aaptamine.[14][15]

aaptamine_biosynthesis Tyrosine Tyrosine Intermediates Modified Intermediates Tyrosine->Intermediates Multiple Steps Aaptamine Aaptamine Intermediates->Aaptamine Cyclization & Methoxylation

Proposed Biosynthetic Pathway of Aaptamine.

Experimental Workflows

The general workflow for the discovery and characterization of novel naphthyridine alkaloids from natural sources follows a series of systematic steps, from collection to biological evaluation.

experimental_workflow Collection Sample Collection (Plant/Marine Organism) Extraction Extraction (e.g., Solvent Extraction) Collection->Extraction Fractionation Fractionation (e.g., VLC, Column Chromatography) Extraction->Fractionation Purification Purification (e.g., HPLC, HSCCC) Fractionation->Purification Structure Structure Elucidation (NMR, MS, X-ray) Purification->Structure Bioassay Biological Activity Screening Purification->Bioassay

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1,5-Naphthyridine-4-carboxylic Acid from Aminopyridines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed overview and experimental protocols for the synthesis of 1,5-naphthyridine-4-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry, starting from readily available aminopyridines. The primary synthetic route detailed is the Gould-Jacobs reaction, a reliable and widely used method for the preparation of 4-hydroxy-1,5-naphthyridine-3-carboxylic esters, which are then hydrolyzed to the target carboxylic acid. This document offers step-by-step procedures, quantitative data, and visual representations of the synthetic pathway to aid researchers in the successful synthesis and further derivatization of this important molecule.

Introduction

The 1,5-naphthyridine core is a prominent structural motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities. The synthesis of substituted 1,5-naphthyridines is, therefore, of significant interest to the drug discovery and development community. One of the most common and efficient methods for constructing the 1,5-naphthyridine skeleton is the Gould-Jacobs reaction, which utilizes 3-aminopyridine and a malonic ester derivative as key starting materials.[1][2] This method offers a versatile entry point to various substituted 1,5-naphthyridines.

This document outlines the synthesis of this compound, which can be further modified. The described synthesis involves a three-step sequence:

  • Condensation: Reaction of 3-aminopyridine with diethyl ethoxymethylenemalonate (EMME) to form the enamine intermediate, diethyl 2-(((pyridin-3-yl)amino)methylene)malonate.

  • Thermal Cyclization: Intramolecular cyclization of the enamine intermediate at high temperature to yield ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate.

  • Hydrolysis: Saponification of the ester to the desired 4-hydroxy-1,5-naphthyridine-3-carboxylic acid.

  • Decarboxylation (Optional): The resulting 3-carboxylic acid can be decarboxylated to 4-hydroxy-1,5-naphthyridine.[1]

Synthetic Pathway Overview

The overall synthetic scheme for the preparation of this compound from 3-aminopyridine is depicted below.

Synthesis_Pathway cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Hydrolysis cluster_step4 Step 4: Chlorination & Reduction (to obtain this compound) A 3-Aminopyridine C Diethyl 2-(((pyridin-3-yl)amino)methylene)malonate A->C Toluene, reflux B Diethyl Ethoxymethylenemalonate (EMME) B->C D Ethyl 4-hydroxy-1,5- naphthyridine-3-carboxylate C->D High Temperature (e.g., Dowtherm A, 250 °C) E 4-Hydroxy-1,5-naphthyridine- 3-carboxylic acid D->E NaOH (aq), reflux F Ethyl 4-chloro-1,5-naphthyridine- 3-carboxylate E->F POCl3 G Ethyl 1,5-naphthyridine- 3-carboxylate F->G H2, Pd/C H This compound G->H Hydrolysis

Figure 1: Overall synthetic pathway for this compound.

Experimental Protocols

Protocol 1: Synthesis of Diethyl 2-(((pyridin-3-yl)amino)methylene)malonate (Enamine Intermediate)

This protocol describes the condensation of 3-aminopyridine with diethyl ethoxymethylenemalonate.

Materials:

  • 3-Aminopyridine

  • Diethyl ethoxymethylenemalonate (EMME)

  • Toluene

  • Skelly B (or Hexanes)

Procedure:

  • A mixture of 3-aminopyridine (1 equivalent) and diethyl ethoxymethylenemalonate (1.05 equivalents) in toluene is heated at reflux for 2-4 hours.[3]

  • The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The resulting residue is dissolved in boiling Skelly B (or hexanes) and filtered while hot.[3]

  • The filtrate is allowed to cool to room temperature, upon which the product crystallizes.

  • The solid product is collected by filtration, washed with cold Skelly B, and dried under vacuum.

Expected Yield: 75-85%

Protocol 2: Synthesis of Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate

This protocol details the thermal cyclization of the enamine intermediate.

Materials:

  • Diethyl 2-(((pyridin-3-yl)amino)methylene)malonate

  • Dowtherm A (or diphenyl ether)

Procedure:

  • Diethyl 2-(((pyridin-3-yl)amino)methylene)malonate is added to a high-boiling solvent such as Dowtherm A or diphenyl ether.

  • The mixture is heated to approximately 250 °C with stirring.[2]

  • The reaction is maintained at this temperature for 30-60 minutes. The cyclization is often accompanied by the evolution of ethanol.

  • The reaction mixture is then cooled to room temperature, which may result in the precipitation of the product.

  • The reaction mixture can be diluted with an equal volume of an inert solvent like hexanes to facilitate precipitation.

  • The solid product is collected by filtration, washed thoroughly with hexanes or a similar non-polar solvent to remove the high-boiling solvent, and then dried.

Expected Yield: 60-70%

Protocol 3: Synthesis of 4-Hydroxy-1,5-naphthyridine-3-carboxylic Acid

This protocol describes the hydrolysis of the ester to the carboxylic acid.

Materials:

  • Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate

  • Sodium hydroxide (NaOH)

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • A suspension of ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate in an aqueous solution of sodium hydroxide (e.g., 10% w/v) is heated at reflux.

  • The reaction is monitored by TLC until the starting material is consumed (typically 2-4 hours).

  • The reaction mixture is cooled to room temperature and filtered to remove any insoluble impurities.

  • The clear filtrate is then acidified to a pH of approximately 3-4 with concentrated hydrochloric acid, leading to the precipitation of the carboxylic acid.

  • The precipitate is collected by filtration, washed with cold water, and dried under vacuum.

Expected Yield: 85-95%

Protocol 4: Synthesis of this compound

To obtain the title compound without the 4-hydroxy group, a two-step sequence of chlorination followed by reduction is typically employed.

Part A: Synthesis of Ethyl 4-chloro-1,5-naphthyridine-3-carboxylate

Materials:

  • Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate

  • Phosphorus oxychloride (POCl₃)

Procedure:

  • Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate is carefully added to an excess of phosphorus oxychloride.

  • The mixture is heated at reflux for 2-3 hours.

  • After cooling, the excess POCl₃ is removed under reduced pressure.

  • The residue is cautiously poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide solution).

  • The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization or column chromatography.

Part B: Synthesis of Ethyl 1,5-naphthyridine-3-carboxylate

Materials:

  • Ethyl 4-chloro-1,5-naphthyridine-3-carboxylate

  • Palladium on carbon (Pd/C, 10%)

  • Hydrogen gas

  • Ethanol or Ethyl Acetate

Procedure:

  • Ethyl 4-chloro-1,5-naphthyridine-3-carboxylate is dissolved in a suitable solvent like ethanol or ethyl acetate.

  • A catalytic amount of 10% Pd/C is added to the solution.

  • The mixture is stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).

  • The catalyst is removed by filtration through a pad of Celite.

  • The filtrate is concentrated under reduced pressure to yield the product.

Part C: Hydrolysis to this compound

The procedure is analogous to Protocol 3, using ethyl 1,5-naphthyridine-3-carboxylate as the starting material.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of 4-hydroxy-1,5-naphthyridine-3-carboxylic acid.

StepReactant 1Molar Eq.Reactant 2Molar Eq.SolventTemperature (°C)Time (h)ProductYield (%)
1 3-Aminopyridine1.0Diethyl Ethoxymethylenemalonate1.05TolueneReflux2-4Diethyl 2-(((pyridin-3-yl)amino)methylene)malonate75-85
2 Diethyl 2-(((pyridin-3-yl)amino)methylene)malonate1.0--Dowtherm A2500.5-1Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate60-70
3 Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate1.0NaOHExcessWaterReflux2-44-Hydroxy-1,5-naphthyridine-3-carboxylic acid85-95

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the final product and its characterization.

Workflow Start Start: Starting Materials (3-Aminopyridine, EMME) Condensation Step 1: Condensation Reaction Start->Condensation Intermediate1 Isolate & Purify Intermediate: Diethyl 2-(((pyridin-3-yl)amino)methylene)malonate Condensation->Intermediate1 Cyclization Step 2: Thermal Cyclization Intermediate1->Cyclization Intermediate2 Isolate & Purify Intermediate: Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate Cyclization->Intermediate2 Hydrolysis Step 3: Hydrolysis Intermediate2->Hydrolysis FinalProduct Isolate & Purify Final Product: 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid Hydrolysis->FinalProduct Characterization Characterization: (NMR, MS, IR, mp) FinalProduct->Characterization Optional Optional Further Steps: (Chlorination/Reduction) FinalProduct->Optional

Figure 2: Logical workflow for the synthesis and characterization.

Conclusion

The Gould-Jacobs reaction provides an effective and straightforward methodology for the synthesis of this compound derivatives from aminopyridines. The protocols outlined in this document are robust and can be adapted for the synthesis of various analogs by employing substituted 3-aminopyridines. These application notes serve as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for potential applications in drug discovery and materials science.

References

Application Notes and Protocols: Gould-Jacobs Reaction for 1,5-Naphthyridine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and functional materials. Its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The Gould-Jacobs reaction is a classical and effective method for the synthesis of 4-hydroxyquinoline derivatives, and its application has been successfully extended to the preparation of 4-hydroxy-1,5-naphthyridines.[1][4] This reaction provides a versatile and straightforward route to this important class of compounds, which are valuable intermediates in the development of novel therapeutics.[5]

The Gould-Jacobs reaction for 1,5-naphthyridine synthesis typically involves two key steps: the initial condensation of a 3-aminopyridine derivative with a substituted malonic ester, such as diethyl ethoxymethylenemalonate (DEEM), followed by a thermal or microwave-assisted intramolecular cyclization of the resulting intermediate.[1][2] Subsequent hydrolysis and decarboxylation can then yield the corresponding 4-hydroxy-1,5-naphthyridine.[1][4]

These application notes provide detailed protocols for the synthesis of 1,5-naphthyridine derivatives via the Gould-Jacobs reaction, offering both conventional thermal and modern microwave-assisted methodologies. The information is intended to guide researchers in the successful synthesis and exploration of this important heterocyclic system for applications in drug discovery and materials science.

Reaction Mechanism and Workflow

The Gould-Jacobs reaction for the synthesis of 1,5-naphthyridines proceeds through a well-established mechanism. The initial step involves a nucleophilic attack of the amino group of 3-aminopyridine on the electrophilic carbon of diethyl ethoxymethylenemalonate, followed by the elimination of ethanol to form a vinylogous amide intermediate. The subsequent high-temperature cyclization proceeds via a 6-electron electrocyclization, leading to the formation of the dihydronaphthyridine ring system, which then tautomerizes to the more stable 4-hydroxy-1,5-naphthyridine product.

Gould_Jacobs_Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization Reactant1 3-Aminopyridine Intermediate1 Vinylogous Amide Intermediate Reactant1->Intermediate1 + Reactant2 Diethyl Ethoxymethylenemalonate Reactant2->Intermediate1 Intermediate1_cyclization Vinylogous Amide Intermediate TransitionState 6-π Electrocyclization Intermediate1_cyclization->TransitionState Heat (Δ) Product 4-Hydroxy-1,5-naphthyridine TransitionState->Product Experimental_Workflow Start Start Materials: 3-Aminopyridine Diethyl Ethoxymethylenemalonate Reaction Condensation Reaction Start->Reaction Cyclization Thermal or Microwave-Assisted Cyclization Reaction->Cyclization Isolation Product Isolation (e.g., Filtration, Extraction) Cyclization->Isolation Purification Purification (e.g., Recrystallization, Chromatography) Isolation->Purification Analysis Characterization (NMR, MS, IR) Purification->Analysis FinalProduct Pure 1,5-Naphthyridine Derivative Analysis->FinalProduct

References

Application Notes and Protocols for the Friedländer Synthesis of Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Naphthyridine derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry and materials science. Their diverse biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties, make them privileged scaffolds in drug discovery.[1][2] The Friedländer synthesis is a classical and versatile method for the construction of the quinoline and, by extension, the naphthyridine ring system. This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by an acid or a base.[3][4]

Recent advancements in the Friedländer synthesis have focused on developing more environmentally benign and efficient protocols. These include the use of green solvents like water, ionic liquids, solvent-free conditions, and microwave-assisted synthesis to improve yields, reduce reaction times, and simplify work-up procedures.[5][6]

Applications in Drug Development

Naphthyridine derivatives have shown promise in targeting a variety of diseases. For instance, certain derivatives have been identified as potential inhibitors of the human serotonin transporter (hSERT), suggesting their utility in treating depression.[5][7] Others have exhibited potent activity against various cancer cell lines and have been investigated as inhibitors of signaling pathways such as WNT, AKT/mTOR, ERK, and JNK.[8] The 1,8-naphthyridine core is present in several approved drugs, including the antibacterial agent nalidixic acid and the anticancer drug vosaroxin.[5]

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the Friedländer synthesis of various 1,8-naphthyridine derivatives under different catalytic systems.

Table 1: Choline Hydroxide (ChOH) Catalyzed Synthesis of 2-methyl-1,8-naphthyridine in Water [7]

EntryCatalyst (mol %)Temperature (°C)Time (h)Yield (%)
1150698
2250698
31Room Temp.1285
42Room Temp.1285
5None5024No Reaction

Reaction Conditions: 2-aminonicotinaldehyde (0.5 mmol) and acetone (0.5 mmol) in H₂O (1 mL).

Table 2: CeCl₃·7H₂O Catalyzed Solvent-Free Synthesis of 1,8-Naphthyridines [9]

Time (min)Yield (%)
CF₃COOC₂H₅5.594
CH₃COOC₂H₅4.096
C₆H₅COOC₂H₅4.592
CH₃COCH₃3.095
C₆H₅COC₆H₅3.593

Reaction Conditions: Equimolar mixture of 2-aminonicotinaldehyde, an active methylene compound, and CeCl₃·7H₂O ground in a mortar and pestle at room temperature.

Table 3: DABCO Catalyzed Microwave-Assisted Solvent-Free Synthesis of 1,8-Naphthyridines

EntryRR'Power (W)Time (min)Yield (%)
3aHC₆H₅4502.586
3bH4-CH₃-C₆H₄4503.084
3cH4-OCH₃-C₆H₄4503.582
3dH4-Cl-C₆H₄4502.085
3eH4-NO₂-C₆H₄4502.578
3fH2-Furyl4504.076
3gH2-Thienyl4504.074

Reaction Conditions: 2-aminonicotinaldehyde (10 mmol), active methylene compound (10 mmol), and DABCO (10 mmol) irradiated in a microwave oven.

Experimental Protocols

Protocol 1: Gram-Scale Synthesis of 1,8-Naphthyridines in Water using Choline Hydroxide (ChOH) as a Catalyst[5][8]

This protocol describes an environmentally friendly, one-step synthesis of 1,8-naphthyridines in water.

Materials:

  • 2-aminonicotinaldehyde

  • Acetone (or other active methylene compound)

  • Choline hydroxide (ChOH) solution (45 wt % in H₂O)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer

  • Water bath

Procedure:

  • In a round-bottom flask, dissolve 2-aminonicotinaldehyde (0.5 mmol) in deionized water (1 mL).

  • Add the active methylene compound (e.g., acetone, 0.5 mmol) to the solution.

  • Add choline hydroxide (1 mol %) to the reaction mixture.

  • Stir the mixture at 50 °C in a water bath for approximately 6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Solvent-Free Synthesis of 1,8-Naphthyridines using CeCl₃·7H₂O under Grinding Conditions[10]

This protocol offers a rapid and efficient solvent-free method for the synthesis of 1,8-naphthyridines.

Materials:

  • 2-aminonicotinaldehyde

  • Active methylene compound (e.g., ethyl trifluoroacetoacetate)

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Mortar and pestle

  • Silica gel for column chromatography

  • Ethyl acetate and hexane (for elution)

Procedure:

  • Place an equimolar mixture of 2-aminonicotinaldehyde (1 mmol), the active methylene compound (1 mmol), and CeCl₃·7H₂O (1 mmol) in a mortar.

  • Grind the mixture with a pestle at room temperature for the time specified in Table 2 (typically 3-6 minutes).

  • Monitor the reaction by TLC until the starting materials are consumed.

  • After completion, add ethyl acetate to the reaction mixture and stir.

  • Filter the mixture to remove the catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Protocol 3: Microwave-Assisted, Solvent-Free Synthesis of 1,8-Naphthyridines using DABCO[7]

This protocol utilizes microwave irradiation to accelerate the Friedländer synthesis in the absence of a solvent.

Materials:

  • 2-aminonicotinaldehyde

  • Carbonyl compound with an α-methylene group

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Microwave synthesizer

  • Beaker

  • Acetonitrile (for recrystallization)

Procedure:

  • In a beaker, mix 2-aminonicotinaldehyde (10 mmol), the active methylene compound (10 mmol), and DABCO (10 mmol).

  • Place the beaker in a microwave oven and irradiate at the power and for the duration specified in Table 3.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • A solid product will form.

  • Filter the solid, dry it, and recrystallize from acetonitrile to obtain the pure 1,8-naphthyridine derivative.

Visualizations

Friedlander_Synthesis_Workflow Friedländer Synthesis Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 2-Aminoaryl Aldehyde/Ketone 2-Aminoaryl Aldehyde/Ketone Catalyst Catalyst 2-Aminoaryl Aldehyde/Ketone->Catalyst Active Methylene Compound Active Methylene Compound Active Methylene Compound->Catalyst Product Naphthyridine Derivative Catalyst->Product Condensation & Cyclodehydration Solvent Solvent Solvent->Product

Caption: General workflow of the Friedländer synthesis.

Signaling_Pathway_Inhibition Naphthyridine Derivative in Signaling Pathway Inhibition cluster_pathway Cellular Signaling Pathway Receptor Receptor Kinase1 Kinase Cascade Receptor->Kinase1 TranscriptionFactor Transcription Factor Kinase1->TranscriptionFactor CellularResponse Cellular Response (e.g., Proliferation) TranscriptionFactor->CellularResponse Naphthyridine Naphthyridine Derivative Naphthyridine->Kinase1 Inhibition

Caption: Inhibition of a signaling pathway by a naphthyridine derivative.

References

Application Note: Synthesis of 1,5-Naphthyridine-4-carboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1,5-Naphthyridine derivatives are a significant class of heterocyclic compounds that form the core structure of numerous molecules with diverse applications in medicinal chemistry and materials science. Their planar, electron-deficient nature makes them valuable scaffolds for developing therapeutic agents, including antiviral, antibacterial, and anticancer drugs. This application note provides a detailed protocol for the synthesis of 1,5-naphthyridine esters, specifically focusing on a well-established synthetic route.

The most common and direct route to the 4-oxo (or its tautomeric 4-hydroxy) substituted 1,5-naphthyridine core bearing a carboxylic acid ester at the 3-position is the Gould-Jacobs reaction. This method involves the condensation of a 3-aminopyridine with a diethyl acylmalonate derivative, followed by a thermal cyclization. This protocol will detail the synthesis of Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate, a key intermediate for further functionalization.

Synthesis Overview

The synthesis is a two-step process starting from 3-aminopyridine and diethyl ethoxymethylenemalonate. The first step is a condensation reaction to form an enamine intermediate. The second step is a high-temperature intramolecular cyclization to yield the final 1,5-naphthyridine product.[1][2]

Experimental Protocols

Materials and Equipment
  • 3-Aminopyridine

  • Diethyl ethoxymethylenemalonate

  • Diphenyl ether

  • Ethanol

  • Hexanes

  • Round-bottom flasks

  • Reflux condenser

  • Heating mantle with temperature controller

  • Magnetic stirrer and stir bars

  • Filtration apparatus (Büchner funnel, filter paper)

  • Rotary evaporator

  • Melting point apparatus

  • Standard laboratory glassware

Protocol 1: Synthesis of Diethyl 2-((pyridin-3-ylamino)methylene)malonate (Intermediate)
  • In a 100 mL round-bottom flask, dissolve 3-aminopyridine (4.7 g, 50 mmol) in 25 mL of ethanol.

  • To this solution, add diethyl ethoxymethylenemalonate (11.9 g, 55 mmol) dropwise at room temperature with stirring.

  • After the addition is complete, heat the mixture to reflux for 2 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator. The resulting oil is the crude intermediate and can be used in the next step without further purification.

Protocol 2: Synthesis of Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate
  • In a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a thermometer, add 100 mL of diphenyl ether and heat to 250 °C.

  • Add the crude diethyl 2-((pyridin-3-ylamino)methylene)malonate intermediate from the previous step dropwise to the hot diphenyl ether with vigorous stirring over 30 minutes.

  • Maintain the reaction temperature at 250-255 °C for an additional 30 minutes after the addition is complete.

  • Allow the reaction mixture to cool to room temperature, during which a precipitate will form.

  • Add 100 mL of hexanes to the cooled mixture to further precipitate the product and dilute the diphenyl ether.

  • Collect the solid product by vacuum filtration and wash thoroughly with hexanes to remove residual diphenyl ether.

  • Recrystallize the crude product from hot ethanol to obtain pure Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate as a solid.

  • Dry the purified product in a vacuum oven.

Data Presentation

Table 1: Summary of Reactants and Products

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role
3-AminopyridineC₅H₆N₂94.12Starting Material
Diethyl ethoxymethylenemalonateC₁₀H₁₆O₅216.23Reagent
Diethyl 2-((pyridin-3-ylamino)methylene)malonateC₁₃H₁₆N₂O₄264.28Intermediate
Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylateC₁₁H₁₀N₂O₃218.21Product

Table 2: Typical Reaction Parameters and Yields

StepReactant QuantitiesSolventTemperatureTimeTypical Yield
Synthesis of Intermediate3-Aminopyridine (50 mmol), Diethyl ethoxymethylenemalonate (55 mmol)Ethanol (25 mL)Reflux (~78 °C)2 hQuantitative (crude)
Cyclization to Final ProductCrude Intermediate (~50 mmol)Diphenyl ether (100 mL)250-255 °C1 h60-70%

Visualizations

Experimental Workflow

Synthesis_Workflow Start Starting Materials: 3-Aminopyridine Diethyl ethoxymethylenemalonate Step1 Step 1: Condensation (Reflux in Ethanol, 2h) Start->Step1 Intermediate Intermediate: Diethyl 2-((pyridin-3-ylamino)methylene)malonate Step1->Intermediate Step2 Step 2: Cyclization (Diphenyl ether, 250°C, 1h) Intermediate->Step2 CrudeProduct Crude Product Step2->CrudeProduct Purification Purification: Recrystallization from Ethanol CrudeProduct->Purification FinalProduct Final Product: Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate Purification->FinalProduct

Caption: Synthetic workflow for Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate.

Conclusion

The Gould-Jacobs reaction provides an efficient and reliable method for the synthesis of Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate. The protocol described is robust and can be adapted for the synthesis of various substituted 1,5-naphthyridine derivatives by using appropriately substituted 3-aminopyridines. The resulting product serves as a versatile intermediate for further chemical modifications, enabling the exploration of novel compounds for drug discovery and materials science research.

References

Applications of 1,5-Naphthyridine-4-Carboxylic Acid Derivatives in Organic Electronics

Author: BenchChem Technical Support Team. Date: November 2025

Application Note APN-2025-11-02

Introduction

The unique electronic and photophysical properties of 1,5-naphthyridine derivatives have positioned them as a promising class of materials for applications in organic electronics. Their electron-deficient nature, high thermal stability, and tunable optoelectronic characteristics make them suitable for use in various components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). While direct applications of 1,5-naphthyridine-4-carboxylic acid are not extensively documented in scientific literature, its structural analogues, particularly 4-hydroxy-1,5-naphthyridine derivatives, have demonstrated significant potential as ligands for highly efficient blue-emitting metal chelates and as electron-transporting materials in OLEDs.[1][2][3][4] This document outlines the applications of these closely related compounds, providing quantitative data, experimental protocols, and logical workflows for their synthesis and device integration.

Key Applications in Organic Electronics

Derivatives of the 1,5-naphthyridine scaffold, especially metal chelates of 4-hydroxy-1,5-naphthyridine, have been successfully employed in OLEDs in several key roles:

  • Deep Blue Emitters: Metal chelates of 4-hydroxy-1,5-naphthyridine derivatives with Group III metals (such as aluminum and gallium) serve as highly efficient nondopant deep blue emitters. These materials exhibit wide band gaps and deep blue fluorescence, addressing a critical need for stable and efficient blue light sources in display and lighting applications.[1][3][4]

  • Electron-Transporting Materials (ETMs): The electron-deficient nature of the 1,5-naphthyridine core imparts excellent electron-transporting properties to its derivatives. These materials exhibit high electron mobility, which is crucial for achieving charge balance within the OLED device, leading to improved efficiency and lifetime.[1][3]

  • Host Materials: The wide band gap of these materials also makes them suitable as host materials for other fluorescent or phosphorescent dopants in the emissive layer of an OLED.[1][3]

  • Thermally Activated Delayed Fluorescence (TADF) Emitters: By incorporating suitable donor and acceptor moieties, 1,5-naphthyridine derivatives have been designed as efficient TADF emitters, enabling OLEDs to achieve high internal quantum efficiencies.[5][6]

Quantitative Data Presentation

The performance of organic electronic devices incorporating 1,5-naphthyridine derivatives is summarized in the tables below.

Table 1: Performance of OLEDs Utilizing 4-Hydroxy-1,5-Naphthyridine Metal Chelate Emitters

Material/Device StructureRoleMax. External Quantum Efficiency (EQE)CIE Coordinates (x, y)Max. Luminance (cd/m²)Electron Mobility (cm²/Vs)Reference
Ga(mND)₃ based OLEDEmitter4.2%(0.15, 0.07)Not Reported10⁻⁴[1]
Al(mND)₃ based OLEDEmitter/ETL1.58%(0.16, 0.08)> 20010⁻⁴[7]
Ir(III) complex with 1,5-naphthyridin-4-ol derivativeEmitter> 30%Green to Red emission242,548Not Reported[8]

Note: mND refers to a methyl-substituted 4-hydroxy-1,5-naphthyridine ligand.

Table 2: Performance of OLEDs with 1,5-Naphthyridine-based TADF Emitters

Emitter with 1,5-Naphthyridine Acceptor and:HostMax. EQEMax. Luminance (cd/m²)Reference
Phenoxazine donormCP29.9%33,540[5]
Phenothiazine donormCP25.8%14,480[5]

Experimental Protocols

Synthesis of 4-Hydroxy-1,5-naphthyridine-3-carboxylic Acid

A common route to synthesize the core ligand structure involves the Gould-Jacobs reaction.[9]

Protocol 1: Synthesis of 4-Hydroxy-1,5-naphthyridine-3-carboxylic Acid Ethyl Ester

  • Reaction Setup: A mixture of 3-aminopyridine and diethyl 2-(ethoxymethylene)malonate is heated.

  • Cyclization: The intermediate undergoes thermal cyclization at high temperatures (e.g., in Dowtherm A) to yield 4-hydroxy-1,5-naphthyridine-3-carboxylic acid ethyl ester.

  • Purification: The product is purified by recrystallization or column chromatography.

Protocol 2: Hydrolysis to 4-Hydroxy-1,5-naphthyridine-3-carboxylic Acid

  • Hydrolysis: The ethyl ester from Protocol 1 is refluxed in an aqueous solution of sodium hydroxide for several hours.[10]

  • Acidification: The reaction mixture is cooled, and the pH is adjusted to 3 with hydrochloric acid to precipitate the carboxylic acid.[10]

  • Isolation: The resulting solid is collected by filtration, washed with water, and dried.[10]

Synthesis of a 4-Hydroxy-1,5-naphthyridine Aluminum Chelate (Al(mND)₃)

Protocol 3: Synthesis of a Representative Metal Chelate

  • Ligand Synthesis: Synthesize the desired 4-hydroxy-1,5-naphthyridine ligand (e.g., 4-hydroxy-8-methyl-1,5-naphthyridine) following established literature procedures.[1]

  • Complexation: The ligand is reacted with an aluminum source, such as aluminum isopropoxide, in a suitable solvent under an inert atmosphere.

  • Purification: The resulting aluminum chelate is purified by sublimation to achieve the high purity required for electronic applications.[1]

Fabrication of a Multilayer OLED

Protocol 4: General Procedure for OLED Fabrication

  • Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, followed by treatment with UV-ozone.

  • Organic Layer Deposition: The organic layers are deposited onto the ITO substrate by thermal evaporation in a high-vacuum chamber (typically < 10⁻⁶ Torr). A representative device structure is as follows:

    • ITO (Anode)

    • Hole Injection Layer (HIL), e.g., NPB (N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine)

    • Hole Transport Layer (HTL), e.g., TCTA (Tris(4-carbazoyl-9-ylphenyl)amine)

    • Emissive Layer (EML), e.g., the 1,5-naphthyridine derivative (as emitter or host)

    • Electron Transport Layer (ETL), e.g., the 1,5-naphthyridine derivative or another suitable material like Alq₃

    • Electron Injection Layer (EIL), e.g., LiF

  • Cathode Deposition: A metal cathode, typically aluminum (Al), is deposited on top of the organic stack.

  • Encapsulation: The device is encapsulated to protect the organic layers from atmospheric moisture and oxygen.

Mandatory Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of 4-Hydroxy-1,5-naphthyridine Ligand cluster_hydrolysis Hydrolysis 3-Aminopyridine 3-Aminopyridine Reaction Reaction 3-Aminopyridine->Reaction Diethyl_ethoxymethylenemalonate Diethyl_ethoxymethylenemalonate Diethyl_ethoxymethylenemalonate->Reaction Intermediate Intermediate Reaction->Intermediate Thermal_Cyclization Thermal_Cyclization Intermediate->Thermal_Cyclization 4-Hydroxy-1,5-naphthyridine_ester 4-Hydroxy-1,5-naphthyridine_ester Thermal_Cyclization->4-Hydroxy-1,5-naphthyridine_ester Hydrolysis_step Hydrolysis (NaOH) 4-Hydroxy-1,5-naphthyridine_ester->Hydrolysis_step Acidification_step Acidification (HCl) Hydrolysis_step->Acidification_step Final_Product 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid Acidification_step->Final_Product

Caption: Synthetic workflow for 4-hydroxy-1,5-naphthyridine-3-carboxylic acid.

OLED_Device_Structure Substrate Glass Substrate Anode ITO (Anode) Substrate->Anode HIL Hole Injection Layer Anode->HIL HTL Hole Transport Layer HIL->HTL EML Emissive Layer (1,5-Naphthyridine Derivative) HTL->EML ETL Electron Transport Layer EML->ETL EIL Electron Injection Layer ETL->EIL Cathode Metal Cathode (e.g., Al) EIL->Cathode

Caption: A typical multilayer OLED device structure.

Logical_Relationships Core_Structure 1,5-Naphthyridine Core Properties Electron Deficient High Thermal Stability Tunable Optoelectronics Core_Structure->Properties Applications Applications in Organic Electronics Properties->Applications OLEDs OLEDs Applications->OLEDs OPVs OPVs Applications->OPVs OFETs OFETs Applications->OFETs Emitter Emitter OLEDs->Emitter ETM Electron Transport Material OLEDs->ETM Host Host Material OLEDs->Host

Caption: Logical relationships of 1,5-naphthyridine properties and applications.

References

The Coordination Chemistry of 1,5-Naphthyridine-4-carboxylic Acid: An Understated Ligand in Complex Formation

Author: BenchChem Technical Support Team. Date: November 2025

Despite the broad utility of the 1,5-naphthyridine scaffold in medicinal chemistry and materials science, 1,5-Naphthyridine-4-carboxylic acid remains a notably under-explored ligand in the realm of coordination chemistry. A comprehensive review of available scientific literature reveals a significant scarcity of studies detailing the synthesis, characterization, and application of its metal complexes. While the parent 1,5-naphthyridine and its other derivatives are recognized for their ability to form stable coordination compounds, specific data for the 4-carboxylic acid variant is largely confined to its use as an intermediate in the synthesis of organic molecules for pharmaceutical applications.

The broader family of naphthyridine carboxylic acids has demonstrated potential as versatile ligands. For instance, studies on isomers such as 7-pyrazolyl-1,8-naphthyridine-2-carboxylic acid have shown their capacity to coordinate with metal ions like Ruthenium(II), forming complexes with catalytic activity in reactions such as hydrogen-transfer reductions.[1][2][3] This suggests that the nitrogen atoms of the naphthyridine ring system, in conjunction with the carboxylate group, can effectively chelate metal centers. However, the specific electronic and steric properties of the this compound isomer likely influence its coordination behavior, warranting dedicated investigation.

General Synthetic Approach for Metal Complexes with Naphthyridine Carboxylic Acid Ligands

Based on protocols for related naphthyridine carboxylic acid ligands, a general methodology for the synthesis of metal complexes with this compound can be proposed. This typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent system.

General Experimental Protocol:
  • Ligand Preparation: this compound can be synthesized from 1,5-naphthyridine-4-carbonitrile through hydrolysis, for example, by heating with a strong base like potassium hydroxide in a mixture of water and an alcohol.[1]

  • Complexation Reaction:

    • Dissolve this compound in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents to ensure solubility of both ligand and metal salt).

    • Add a solution of the desired metal salt (e.g., metal chlorides, nitrates, or acetates) to the ligand solution in a specific molar ratio.

    • The reaction mixture is typically stirred at room temperature or heated under reflux for a period ranging from a few hours to several days to facilitate complex formation.

    • The resulting metal complex may precipitate out of the solution upon cooling or after partial removal of the solvent under reduced pressure.

  • Isolation and Purification:

    • The solid product is collected by filtration.

    • The complex is then washed with a suitable solvent to remove any unreacted starting materials.

    • Further purification can be achieved by recrystallization from an appropriate solvent or solvent mixture.

  • Characterization: The synthesized complex would then be characterized using various spectroscopic and analytical techniques, including:

    • FT-IR Spectroscopy: To confirm the coordination of the carboxylate group and the naphthyridine nitrogen atoms to the metal center.

    • UV-Vis Spectroscopy: To study the electronic properties of the complex.

    • NMR Spectroscopy: To elucidate the structure of the complex in solution.

    • Single-Crystal X-ray Diffraction: To determine the precise solid-state structure, including bond lengths and angles.

    • Elemental Analysis: To confirm the empirical formula of the complex.

Below is a generalized workflow for the synthesis and characterization of such complexes.

G General Workflow for Synthesis and Characterization of Metal Complexes with Naphthyridine Carboxylic Acid Ligands cluster_synthesis Synthesis cluster_characterization Characterization start Start: this compound and Metal Salt dissolve Dissolution in Appropriate Solvent start->dissolve react Reaction (Stirring/Reflux) dissolve->react precipitate Precipitation/ Crystallization react->precipitate filter_wash Filtration and Washing precipitate->filter_wash dry Drying of the Pure Complex filter_wash->dry end_synthesis Synthesized Metal Complex dry->end_synthesis ftir FT-IR Spectroscopy end_synthesis->ftir uv_vis UV-Vis Spectroscopy end_synthesis->uv_vis nmr NMR Spectroscopy end_synthesis->nmr xrd Single-Crystal X-ray Diffraction end_synthesis->xrd elemental Elemental Analysis end_synthesis->elemental

Caption: General workflow for the synthesis and characterization of metal complexes.

Potential Applications

While specific applications for metal complexes of this compound have not been reported, based on the known activities of other 1,5-naphthyridine-metal complexes, one could anticipate potential in the following areas:

  • Biological Activity: Given the diverse biological activities of 1,5-naphthyridine derivatives, their metal complexes could be investigated for antimicrobial, antifungal, or anticancer properties. The coordination of a metal ion can significantly alter the biological activity of the organic ligand.

  • Catalysis: As seen with related ruthenium complexes, there is potential for catalytic applications, for instance, in hydrogenation or oxidation reactions. The specific coordination environment provided by the ligand can influence the catalytic efficiency and selectivity.

  • Luminescent Materials: Lanthanide complexes with nitrogen-containing heterocyclic ligands are often studied for their luminescent properties. Complexes of this compound with lanthanide ions could potentially exhibit interesting photophysical properties for applications in lighting or sensing.

Conclusion

The use of this compound as a ligand in coordination chemistry represents a largely unexplored field of research. While the synthesis of this ligand is documented, its coordination behavior with various metal ions, the structures of the resulting complexes, and their potential applications remain to be systematically investigated. The information available for isomeric naphthyridine carboxylic acids suggests that this compound holds promise as a versatile ligand. Future research in this area would be valuable to unlock the potential of these coordination compounds for applications in drug development, catalysis, and materials science. Researchers and scientists are encouraged to explore this gap in the literature, as it may lead to the discovery of novel complexes with unique properties and functionalities.

References

Application Notes and Protocols: 1,5-Naphthyridine Derivatives as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 1,5-naphthyridine derivatives as a promising class of kinase inhibitors. This document includes a summary of their activity against various key kinase targets, detailed experimental protocols for their evaluation, and visual representations of the associated signaling pathways.

Introduction to 1,5-Naphthyridine Derivatives in Kinase Inhibition

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide range of biological activities. Derivatives of 1,5-naphthyridine have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and fibrosis. The unique structural features of the 1,5-naphthyridine core allow for diverse substitutions, enabling the fine-tuning of potency and selectivity against specific kinase targets. This has led to the development of several promising drug candidates, some of which are advancing through clinical trials.

Key Kinase Targets and Quantitative Data

1,5-Naphthyridine derivatives have shown significant inhibitory activity against several important kinase families. The following table summarizes the quantitative data (IC50 values) for representative compounds against their respective targets.

Compound Class/ExampleTarget Kinase(s)IC50 (nM)Reference(s)
Aminothiazole & Pyrazole DerivativesALK5 (TGF-β Type I Receptor)4 - 6[1][2][3][4]
Novel Naphthyridine SeriesFibroblast Growth Factor Receptors (FGFR1, 2, 3, 4)Nanomolar affinity[5][6]
CX-4945 (Silmitasertib)Casein Kinase 2 (CK2)Kᵢ = 0.38[7][8]
1H-imidazo[4,5-h][5][9]naphthyridin-2(3H)-onec-Met2600[10]
5,7-disubstituted[5][9]naphthyridinesSpleen Tyrosine Kinase (Syk)Potent inhibition noted[9]

Signaling Pathways

Understanding the signaling pathways in which the target kinases operate is crucial for elucidating the mechanism of action of 1,5-naphthyridine inhibitors.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates PI3K PI3K FGFR->PI3K PLCG PLCγ FGFR->PLCG STAT STAT FGFR->STAT GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC PKC->Proliferation STAT->Proliferation Naphthyridine 1,5-Naphthyridine Derivative Naphthyridine->FGFR Inhibits

FGFR Signaling Pathway Inhibition.

TGF_beta_Signaling_Pathway TGFB TGF-β TBRII TGF-β RII TGFB->TBRII Binds ALK5 ALK5 (TGF-β RI) TBRII->ALK5 Recruits & Phosphorylates SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD_Complex SMAD Complex pSMAD23->SMAD_Complex SMAD4 SMAD4 SMAD4->SMAD_Complex Nucleus Nucleus SMAD_Complex->Nucleus Gene_Transcription Gene Transcription (Cell Cycle Arrest, Apoptosis, Fibrosis) SMAD_Complex->Gene_Transcription Regulates Naphthyridine 1,5-Naphthyridine Derivative Naphthyridine->ALK5 Inhibits

TGF-β Signaling Pathway Inhibition.

cMet_Signaling_Pathway HGF HGF cMet c-Met HGF->cMet Binds GAB1 GAB1 cMet->GAB1 Phosphorylates GRB2 GRB2 cMet->GRB2 STAT3 STAT3 cMet->STAT3 PI3K_AKT PI3K-AKT Pathway GAB1->PI3K_AKT RAS_MAPK RAS-MAPK Pathway GRB2->RAS_MAPK Proliferation Cell Proliferation, Motility, Invasion RAS_MAPK->Proliferation PI3K_AKT->Proliferation STAT3->Proliferation Naphthyridine 1,5-Naphthyridine Derivative Naphthyridine->cMet Inhibits

c-Met Signaling Pathway Inhibition.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific compounds and cell lines.

General Synthesis of 1,5-Naphthyridine Derivatives

The synthesis of 1,5-naphthyridine derivatives often involves multi-step reactions, with the Friedländer annulation and the Skraup-Doebner-von Miller reaction being common methods for constructing the core scaffold. A general workflow is depicted below.

Synthesis_Workflow Start Starting Materials (e.g., 3-aminopyridine derivatives) Cyclization Cyclization Reaction (e.g., Friedländer, Skraup) Start->Cyclization Core 1,5-Naphthyridine Core Cyclization->Core Functionalization Functionalization (e.g., Halogenation, Amination, Cross-coupling) Core->Functionalization Derivatives Substituted 1,5-Naphthyridine Derivatives Functionalization->Derivatives Purification Purification & Characterization (Chromatography, NMR, MS) Derivatives->Purification Final Final Compounds Purification->Final

General Synthesis Workflow.

Protocol: Friedländer Annulation for 4-hydroxy-1,5-naphthyridines

  • Reaction Setup: In a round-bottom flask, combine a 3-aminopyridine derivative (1 equivalent) and Meldrum's acid (1.2 equivalents) in triethyl orthoformate.

  • Heating: Heat the reaction mixture at 100 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cyclization: After the initial reaction is complete, add Dowtherm A and heat the mixture to 250 °C for 30-60 minutes to induce cyclization.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 4-hydroxy-1,5-naphthyridine.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a general method for determining the in vitro potency of 1,5-naphthyridine derivatives against a target kinase using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.

Kinase_Assay_Workflow Prepare Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor (1,5-Naphthyridine) Incubate_Kinase Incubate Kinase, Substrate, and Inhibitor Prepare->Incubate_Kinase Initiate Initiate Reaction with ATP Incubate_Kinase->Initiate Kinase_Reaction Kinase Reaction (ADP is produced) Initiate->Kinase_Reaction Terminate Terminate Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Kinase_Reaction->Terminate Convert_ADP Convert ADP to ATP (Add Kinase Detection Reagent) Terminate->Convert_ADP Detect Detect Luminescence Convert_ADP->Detect Analyze Analyze Data (Calculate IC50) Detect->Analyze

Biochemical Kinase Assay Workflow.

Materials:

  • Purified recombinant target kinase

  • Kinase-specific substrate (e.g., a peptide or protein)

  • ATP

  • 1,5-Naphthyridine derivative stock solution (in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

Protocol:

  • Compound Preparation: Prepare serial dilutions of the 1,5-naphthyridine derivative in kinase assay buffer. The final DMSO concentration in the assay should be ≤ 1%.

  • Reaction Setup: To the wells of a 384-well plate, add:

    • 1 µL of diluted inhibitor or DMSO (for control).

    • 2 µL of a mixture containing the target kinase and its substrate in kinase assay buffer.

  • Pre-incubation: Gently mix and incubate the plate at room temperature for 15-30 minutes.

  • Kinase Reaction Initiation: Add 2 µL of ATP solution in kinase assay buffer to each well to start the reaction.

  • Incubation: Incubate the plate at 30 °C for 60 minutes.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP. Incubate at room temperature for 30-60 minutes.

  • Signal Detection: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell-Based Assay: Inhibition of Cellular Phosphorylation

This protocol outlines a general method to assess the ability of a 1,5-naphthyridine derivative to inhibit the phosphorylation of a downstream substrate of the target kinase within a cellular context.

Materials:

  • Cancer cell line expressing the target kinase (e.g., a cell line with an activating mutation or amplification of the kinase).

  • Cell culture medium and supplements.

  • 1,5-Naphthyridine derivative stock solution (in DMSO).

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Antibodies: Primary antibody against the phosphorylated substrate and a primary antibody for the total substrate (as a loading control).

  • Secondary antibody conjugated to horseradish peroxidase (HRP).

  • Enhanced chemiluminescence (ECL) substrate.

  • SDS-PAGE and Western blotting equipment.

Protocol:

  • Cell Seeding: Seed the cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.

  • Compound Treatment: Treat the cells with various concentrations of the 1,5-naphthyridine derivative or DMSO (vehicle control) for a specified period (e.g., 2-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4 °C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total substrate to confirm equal protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein band to the total protein band. Determine the concentration-dependent inhibition of substrate phosphorylation.

Conclusion

The 1,5-naphthyridine scaffold represents a versatile and potent platform for the development of kinase inhibitors. The information and protocols provided in these application notes offer a solid foundation for researchers to explore the synthesis, biological evaluation, and mechanism of action of this important class of compounds. Further optimization of these derivatives holds the potential for the discovery of novel therapeutics for a range of diseases driven by aberrant kinase signaling.

References

Application Notes and Protocols for 1,5-Naphthyridine Compounds in Antibacterial and Antifungal Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antibacterial and antifungal properties of 1,5-naphthyridine compounds. This document includes quantitative efficacy data, detailed experimental protocols for antimicrobial testing, and visualizations of key experimental workflows and mechanisms of action. The information is intended to guide researchers in the evaluation and development of 1,5-naphthyridine derivatives as potential antimicrobial agents.

Introduction to 1,5-Naphthyridines

Naphthyridines are heterocyclic compounds composed of two fused pyridine rings. The 1,5-naphthyridine scaffold, in particular, has garnered significant interest in medicinal chemistry due to the diverse biological activities of its derivatives. Both naturally occurring and synthetic 1,5-naphthyridine compounds have demonstrated a broad spectrum of pharmacological properties, including potent antibacterial and antifungal activities. This has led to their investigation as potential novel therapeutic agents to combat infectious diseases, including those caused by multidrug-resistant pathogens.

Antibacterial and Antifungal Applications

1,5-Naphthyridine derivatives have shown efficacy against a range of Gram-positive and Gram-negative bacteria, as well as various fungal species. Their mechanism of action can vary, with some compounds targeting essential bacterial processes like cell division, while others may disrupt fungal cell integrity.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of 1,5-naphthyridine derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The tables below summarize the reported MIC values for representative 1,5-naphthyridine compounds against various bacterial and fungal strains.

Table 1: Antibacterial Activity of Selected 1,5-Naphthyridine Derivatives

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Guanidinomethyl derivative (18)Staphylococcus aureus (MSSA)1-2
Guanidinomethyl derivative (18)Staphylococcus aureus (MRSA)1-2
Guanidinomethyl derivative (18)Enterococcus faecalis (VRE)1-2
10-hydroxycanthin-6-oneBacillus cereus15.62[1]
Silver(I) ComplexesGram-positive & Gram-negative bacteria2.5 - 100[2]

Table 2: Antifungal Activity of Selected 1,5-Naphthyridine Derivatives

Compound/DerivativeFungal StrainMIC (µg/mL)Reference
Canthin-6-one (1)Not specified3.91[1]
10-methoxycanthin-6-one (2)Not specified7.81[1]
Silver(I) ComplexesCandida spp.0.78 - 6.25[2]
10-hydroxycanthin-6-oneFusarium graminearumGrowth inhibition of 74.5%[1]
10-hydroxycanthin-6-oneFusarium solaniGrowth inhibition of 57.9%[1]

Experimental Protocols

Protocol for Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standardized broth microdilution method for determining the MIC of 1,5-naphthyridine compounds against bacterial and fungal isolates.

Materials:

  • Sterile 96-well flat-bottom microtiter plates

  • Test 1,5-naphthyridine compound

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Bacterial or fungal inoculum

  • Sterile diluent (e.g., saline, DMSO)

  • Pipettes and sterile tips

  • Incubator

  • Plate reader (optional, for spectrophotometric reading)

Procedure:

  • Compound Preparation: Prepare a stock solution of the 1,5-naphthyridine compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in the appropriate broth medium to achieve a starting concentration that is typically two-fold higher than the highest concentration to be tested.

  • Serial Dilutions: Dispense 100 µL of sterile broth medium into all wells of a 96-well plate. Add 100 µL of the starting compound solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. The eleventh column will serve as a positive control (inoculum without compound), and the twelfth column as a negative control (broth only).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism. For bacteria, this is typically a 0.5 McFarland standard suspension, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells. For fungi, the inoculum is prepared to a final concentration of 0.5 x 10^3 to 2.5 x 10^3 cells/mL.

  • Inoculation: Add 100 µL of the prepared inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at the appropriate temperature and duration for the test organism (e.g., 35-37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeasts).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a plate reader to measure optical density.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_compound Prepare Compound Stock serial_dilution Perform Serial Dilutions prep_compound->serial_dilution prep_media Dispense Media in Plate prep_media->serial_dilution prep_inoculum Prepare Inoculum inoculate Inoculate Plate prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate inoculate->incubate read_results Read Results Visually or with Plate Reader incubate->read_results determine_mic Determine MIC read_results->determine_mic

Workflow for MIC Determination by Broth Microdilution.
Protocol for FtsZ Polymerization Inhibition Assay

Several 1,5-naphthyridine derivatives have been identified as inhibitors of the bacterial cell division protein FtsZ. This protocol describes a light scattering assay to measure the effect of these compounds on FtsZ polymerization.

Materials:

  • Purified FtsZ protein

  • Polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 2.5 mM MgCl2)

  • GTP solution

  • 1,5-Naphthyridine test compound

  • Spectrofluorometer or a spectrophotometer with a 90° light scattering module

  • Cuvettes

Procedure:

  • Reaction Setup: In a cuvette, prepare a reaction mixture containing the polymerization buffer and the desired concentration of the 1,5-naphthyridine test compound or vehicle control (e.g., DMSO).

  • Protein Addition: Add the purified FtsZ protein to the reaction mixture to a final concentration typically in the micromolar range. Mix gently and allow the mixture to equilibrate at the desired temperature (e.g., 37°C).

  • Initiation of Polymerization: Initiate the polymerization reaction by adding GTP to a final concentration of approximately 1 mM.

  • Data Acquisition: Immediately begin monitoring the change in light scattering at a specific wavelength (e.g., 350 nm) over time. An increase in light scattering indicates the formation of FtsZ polymers.

  • Data Analysis: Compare the rate and extent of polymerization in the presence of the test compound to the vehicle control. A reduction in the light scattering signal indicates inhibition of FtsZ polymerization. The IC50 value can be determined by testing a range of compound concentrations.

Mechanism of Action: Inhibition of FtsZ

A key antibacterial mechanism for some 1,5-naphthyridine compounds is the inhibition of the FtsZ protein. FtsZ is a prokaryotic homolog of tubulin and is essential for bacterial cell division. It polymerizes at the mid-cell to form the Z-ring, which serves as a scaffold for the recruitment of other cell division proteins. The Z-ring then constricts, leading to cell septation and division. By inhibiting FtsZ polymerization, 1,5-naphthyridine compounds prevent the formation of the Z-ring, leading to filamentation of the bacteria and ultimately cell death.

FtsZ_Inhibition_Pathway cluster_normal Normal Bacterial Cell Division cluster_inhibition Inhibition by 1,5-Naphthyridine FtsZ_monomers FtsZ Monomers Z_ring Z-ring Formation FtsZ_monomers->Z_ring Polymerization Filamentation Cell Filamentation FtsZ_monomers->Filamentation GTP GTP GTP->Z_ring Divisome Divisome Assembly Z_ring->Divisome Septation Septation Divisome->Septation Daughter_cells Daughter Cells Septation->Daughter_cells Naphthyridine 1,5-Naphthyridine Compound Naphthyridine->FtsZ_monomers Inhibits Polymerization Cell_death Cell Death Filamentation->Cell_death

Mechanism of FtsZ Inhibition by 1,5-Naphthyridine Compounds.

Conclusion

1,5-Naphthyridine compounds represent a promising class of molecules with significant potential for the development of novel antibacterial and antifungal agents. The data and protocols presented in these application notes are intended to facilitate further research into the antimicrobial properties of this versatile chemical scaffold. Future studies should focus on optimizing the structure of 1,5-naphthyridine derivatives to enhance their efficacy, selectivity, and pharmacokinetic properties, with the ultimate goal of developing new therapies to address the growing challenge of antimicrobial resistance.

References

In Silico Docking of 1,5-Naphthyridine-4-carboxylic Acid Derivatives: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in silico molecular docking of 1,5-naphthyridine-4-carboxylic acid derivatives, a promising scaffold in medicinal chemistry. The following sections detail the rationale, experimental protocols, and data interpretation for assessing the binding potential of these compounds against various therapeutic targets. This document is intended to serve as a practical resource for researchers engaged in computational drug design and discovery.

Introduction

The 1,5-naphthyridine core is a privileged heterocyclic motif found in numerous biologically active compounds. The addition of a carboxylic acid moiety at the 4-position can significantly influence the compound's physicochemical properties, including its ability to form key interactions with biological targets. In silico molecular docking is a powerful computational technique used to predict the binding mode and affinity of a small molecule (ligand) to the active site of a target protein. This method is instrumental in virtual screening, lead optimization, and understanding structure-activity relationships (SAR).

Recent studies have explored the potential of naphthyridine derivatives against a range of therapeutic targets, including bacterial enzymes and cancer-related proteins. For instance, derivatives of the closely related 1,8-naphthyridine scaffold have shown inhibitory activity against DNA topoisomerase II, a key enzyme in cancer progression, with binding affinities ranging from -8.9 to -9.3 kcal/mol.[1] Similarly, various naphthyridine derivatives have been investigated as inhibitors of bacterial DNA gyrase and HIV-1 reverse transcriptase, demonstrating the broad therapeutic potential of this chemical class.[2] One study highlighted a 6-[[1-[(2-fluorophenyl) methyl]triazol-4-yl]methoxy]-4-oxo-1H-1,5-naphthyridine-3-carboxylic acid derivative as a promising inhibitor of Staphylococcus aureus CrtM, noting its high binding affinity.[3][4]

Data Presentation: Docking Scores of Naphthyridine Derivatives

The following table summarizes the in silico docking data for a selection of naphthyridine derivatives against relevant biological targets. While specific data for a series of this compound derivatives is limited in the reviewed literature, the data for related isomers provides valuable insights into their potential binding affinities.

Compound ClassTarget ProteinPDB IDDocking Score (kcal/mol)Reference
1,8-Naphthyridine DerivativesDNA Topoisomerase II1ZXM-8.9 to -9.3[1]
1,6- and 1,7-Naphthyridine DerivativesHIV-1 Reverse Transcriptase--13.14 to -13.98[2]
2,7-dimethyl-1,8-naphthyridine Derivative (8b)Topoisomerase II4FM9-95.16[5]

Experimental Protocols

This section provides a detailed, step-by-step protocol for performing in silico molecular docking of this compound derivatives using widely accepted software such as AutoDock Vina.

Required Software
  • Molecular Graphics Laboratory (MGL) Tools: For preparing protein and ligand files.

  • AutoDock Vina: For performing the molecular docking simulation.

  • PyMOL or Discovery Studio Visualizer: For visualization and analysis of docking results.

  • ChemDraw or similar chemical drawing software: For creating 2D structures of the ligands.

Protocol for Molecular Docking using AutoDock Vina

Step 1: Protein Preparation

  • Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

  • Clean the Protein: Open the PDB file in a molecular viewer (e.g., PyMOL, Discovery Studio). Remove water molecules, co-crystallized ligands, and any other heteroatoms that are not relevant to the binding site.

  • Prepare for Docking:

    • Open the cleaned PDB file in MGL-Tools.

    • Add polar hydrogens to the protein.

    • Compute Gasteiger charges to assign partial charges to each atom.

    • Save the prepared protein in the PDBQT file format (protein.pdbqt).

Step 2: Ligand Preparation

  • Draw Ligand Structure: Draw the 2D structure of the this compound derivative using chemical drawing software.

  • Convert to 3D: Convert the 2D structure to a 3D structure and save it in a suitable format (e.g., MOL, SDF).

  • Prepare for Docking:

    • Open the 3D ligand file in MGL-Tools.

    • Detect the torsional root and define the rotatable bonds to allow for conformational flexibility during docking.

    • Save the prepared ligand in the PDBQT file format (ligand.pdbqt).

Step 3: Grid Box Generation

  • Define the Binding Site: In MGL-Tools, with the prepared protein loaded, define the active site for docking. This is typically done by identifying the key amino acid residues involved in the binding of a known inhibitor or by using the coordinates of the co-crystallized ligand.

  • Generate Grid Parameter File: Define the dimensions and center of the grid box to encompass the entire binding site. The grid box should be large enough to allow the ligand to move and rotate freely within the active site. Save the grid parameter file (grid.gpf).

Step 4: Running the Docking Simulation

  • Create Configuration File: Create a text file (conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and the output file name.

  • Execute AutoDock Vina: Run the docking simulation from the command line using the following command:

    This will generate an output file (output.pdbqt) containing the predicted binding poses of the ligand and a log file (log.txt) with the corresponding binding affinities.

Step 5: Analysis of Results

  • Visualize Docking Poses: Open the prepared protein (protein.pdbqt) and the docking output (output.pdbqt) files in a molecular viewer like PyMOL or Discovery Studio.

  • Analyze Interactions: Examine the predicted binding poses of the ligand within the active site of the protein. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the protein residues.

  • Evaluate Binding Affinity: The binding affinity, reported in kcal/mol in the log file, provides an estimate of the binding strength. More negative values indicate a stronger predicted binding.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key workflows and conceptual relationships in the in silico docking process.

Experimental Workflow for In Silico Docking cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase p_prep Protein Preparation (PDB Download, Cleaning, Adding Hydrogens) grid Grid Box Generation (Defining the Active Site) p_prep->grid l_prep Ligand Preparation (2D to 3D Conversion, Defining Rotatable Bonds) dock Molecular Docking (Running AutoDock Vina) l_prep->dock grid->dock analysis Analysis of Results (Binding Affinity, Interactions) dock->analysis vis Visualization (PyMOL, Discovery Studio) analysis->vis

Caption: A flowchart of the in silico molecular docking workflow.

Signaling Pathway Inhibition by 1,5-Naphthyridine Derivatives cluster_pathway Cellular Signaling cluster_inhibition Mechanism of Action receptor Receptor kinase Kinase Cascade receptor->kinase tf Transcription Factor kinase->tf gene Gene Expression tf->gene response Cellular Response (e.g., Proliferation, Survival) gene->response inhibitor 1,5-Naphthyridine Derivative inhibitor->kinase Inhibition

Caption: Inhibition of a generic signaling pathway by a 1,5-naphthyridine derivative.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,5-Naphthyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

<

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,5-naphthyridine-4-carboxylic acid.

Troubleshooting Guide

This guide addresses common challenges encountered during the synthesis of this compound, particularly via the widely used Gould-Jacobs reaction pathway.[1][2][3]

Problem / Observation Potential Cause(s) Recommended Solution(s)
Low yield in condensation of 3-aminopyridine and diethyl ethoxymethylenemalonate (EMME) Incomplete reaction, side-product formation, or suboptimal reaction conditions.- Ensure anhydrous (moisture-free) conditions. - Use a slight excess of diethyl ethoxymethylenemalonate (EMME). - Optimize the reaction temperature; heating is typically required.
Difficult or low-yield thermal cyclization Insufficient temperature for cyclization, leading to incomplete conversion. High temperatures can also cause decomposition or charring.- Use a high-boiling point solvent such as Dowtherm A or diphenyl ether and maintain a consistent high temperature (e.g., 250 °C).[1] - Consider alternative heating methods like microwave irradiation, which can shorten reaction times and potentially improve yields.[4] - The cyclization is a thermal electrocyclization that requires significant heat to proceed efficiently.[2][5]
Sluggish or incomplete hydrolysis of the ethyl ester The ester may be sterically hindered or have low solubility in the reaction medium. The hydrolysis conditions (base concentration, temperature) may be too mild.- Increase the concentration of the base (e.g., NaOH or KOH). - Increase the reaction temperature and/or extend the reaction time. - Use a co-solvent such as ethanol to improve the solubility of the ester intermediate.
Difficulty in purifying the final product The product may have poor solubility in common organic solvents, making purification by column chromatography challenging. Co-precipitation of impurities can also occur.- Recrystallization is the most common and effective purification method. Experiment with different solvents or solvent mixtures, such as ethanol/water or DMF/water. - Ensure complete hydrolysis of the starting ester, as its presence can complicate purification.
Formation of regioisomeric byproducts Depending on the substituents on the starting pyridine, cyclization can sometimes occur at different positions, leading to a mixture of naphthyridine isomers.[5]- The regioselectivity of the Gould-Jacobs reaction is influenced by both electronic and steric factors.[5] - Careful selection of starting materials and reaction conditions may favor the desired isomer. In some cases, separation of isomers by fractional crystallization may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most frequently employed method is the Gould-Jacobs reaction.[1][2][3] This involves the condensation of 3-aminopyridine with diethyl ethoxymethylenemalonate (EMME), followed by a thermal cyclization to form the naphthyridine ring system, and subsequent hydrolysis of the resulting ethyl ester to the carboxylic acid.[2]

Q2: Are there alternative methods to the Gould-Jacobs reaction?

A2: Yes, other methods for synthesizing the 1,5-naphthyridine core exist, such as the Skraup reaction, Friedländer synthesis, and various cycloaddition reactions.[1][6][7] However, for the specific synthesis of 4-oxo-1,4-dihydro-1,5-naphthyridine derivatives, which are precursors to the title compound, the Gould-Jacobs approach is particularly common.[1]

Q3: What is a suitable solvent for the high-temperature cyclization step?

A3: High-boiling point, thermally stable solvents are required. Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) and diphenyl ether are commonly used, as they allow the reaction to be heated to the necessary temperatures (typically around 250 °C) for efficient cyclization.[1]

Q4: Why is my final product poorly soluble?

A4: this compound, like many related heterocyclic carboxylic acids, has a rigid, planar structure that can lead to strong intermolecular interactions (e.g., hydrogen bonding and π-stacking) in the solid state. This results in high lattice energy and, consequently, low solubility in many common organic solvents.

Q5: Can I use column chromatography to purify the final product?

A5: Due to the low solubility of this compound in typical chromatography solvents, this method is often impractical. Recrystallization is generally the preferred method for purification.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate (Gould-Jacobs Reaction)

This protocol is a generalized procedure based on the principles of the Gould-Jacobs reaction.

  • Condensation: In a round-bottom flask equipped with a reflux condenser, combine 3-aminopyridine (1.0 eq.) and a slight excess of diethyl ethoxymethylenemalonate (1.1 eq.).

  • Heat the mixture at 120-130 °C for 2 hours. The reaction mixture will become a thick syrup.

  • Allow the mixture to cool to room temperature. The intermediate, diethyl 2-((pyridin-3-ylamino)methylene)malonate, may crystallize upon standing or can be used directly in the next step.

  • Cyclization: In a separate flask, heat a high-boiling point solvent (e.g., Dowtherm A) to 250 °C.

  • Slowly add the crude intermediate from the previous step to the hot solvent with vigorous stirring.

  • Maintain the temperature at 250 °C for 30 minutes. The product, ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate, will precipitate from the hot solution.

  • Allow the mixture to cool to below 100 °C and then add hexane or a similar non-polar solvent to complete the precipitation.

  • Collect the solid product by filtration, wash with hexane, and dry under vacuum.

Protocol 2: Hydrolysis to this compound

  • Suspend the crude ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate (1.0 eq.) in a 10% aqueous solution of sodium hydroxide (NaOH).

  • Heat the mixture to reflux (approximately 100-110 °C) with stirring for 4-6 hours, or until the reaction is complete (as monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Acidify the solution to a pH of approximately 3-4 with a concentrated acid, such as hydrochloric acid (HCl). The product will precipitate as a solid.

  • Collect the solid by filtration, wash thoroughly with water to remove any inorganic salts, and then with a small amount of cold ethanol.

  • Dry the final product, this compound, under vacuum.

Visualizations

experimental_workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Hydrolysis & Purification start 3-Aminopyridine + Diethyl Ethoxymethylenemalonate heat1 Heat (120-130°C) start->heat1 intermediate Crude Intermediate (Diethyl 2-((pyridin-3-ylamino)methylene)malonate) heat1->intermediate dowtherm Dowtherm A (250°C) intermediate->dowtherm Slow Addition cyclization_product Ethyl 4-hydroxy-1,5- naphthyridine-3-carboxylate dowtherm->cyclization_product hydrolysis Reflux with NaOH(aq) cyclization_product->hydrolysis acidification Acidify with HCl hydrolysis->acidification filtration Filtration & Washing acidification->filtration final_product 1,5-Naphthyridine-4- carboxylic acid filtration->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_yield Yield Issues cluster_purity Purity Issues start Low Yield or Impure Product low_yield_step1 Low Yield in Step 1 (Condensation) start->low_yield_step1 Check Condensation low_yield_step2 Low Yield in Step 2 (Cyclization) start->low_yield_step2 Check Cyclization low_yield_step3 Low Yield in Step 3 (Hydrolysis) start->low_yield_step3 Check Hydrolysis impure_final Impure Final Product start->impure_final Check Purity solution1 Ensure Anhydrous Conditions Optimize Temperature low_yield_step1->solution1 impure_intermediate Impure Intermediate after Cyclization low_yield_step2->impure_intermediate solution2 Use High-Boiling Solvent Ensure Temp > 240°C Consider Microwave low_yield_step2->solution2 solution3 Increase Base Conc./Temp Extend Reaction Time low_yield_step3->solution3 solution4 Recrystallize from EtOH/Water or DMF/Water impure_intermediate->solution4 Recrystallize intermediate if necessary impure_final->solution4

Caption: Troubleshooting decision tree for synthesis challenges.

References

Technical Support Center: Synthesis of 1,5-Naphthyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 1,5-Naphthyridine-4-carboxylic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent method is a multi-step synthesis commencing with the Gould-Jacobs reaction. This involves the condensation of 3-aminopyridine with diethyl ethoxymethylenemalonate (DEEMM) to form an intermediate, which is then cyclized at high temperatures to yield ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate. Subsequent hydrolysis of the ester to the carboxylic acid, followed by decarboxylation, affords the final product.

Q2: I am experiencing low yields in the initial condensation/cyclization step. What are the likely causes?

A2: Low yields in the Gould-Jacobs reaction for this synthesis can stem from several factors:

  • Incomplete reaction: The condensation of 3-aminopyridine and DEEMM may not have gone to completion. Ensure you are using the correct stoichiometry and reaction time.

  • Suboptimal cyclization temperature: The thermal cyclization requires high temperatures, typically in a high-boiling solvent like Dowtherm A or diphenyl ether. If the temperature is too low, the cyclization will be inefficient.

  • Side reactions: At high temperatures, side reactions can occur, leading to the formation of byproducts and reducing the yield of the desired product.

  • Moisture: The presence of moisture can interfere with the reaction. Ensure all reagents and solvents are dry.

Q3: My decarboxylation step is not working efficiently. What can I do?

A3: Inefficient decarboxylation of 4-hydroxy-1,5-naphthyridine-3-carboxylic acid can be a significant hurdle. Here are some troubleshooting tips:

  • High Temperatures Required: This decarboxylation often requires very high temperatures, sometimes exceeding 250 °C. The use of a high-boiling point solvent is essential.

  • Catalyst: While often performed thermally, some decarboxylation reactions can be facilitated by the addition of a catalyst. For heterocyclic carboxylic acids, acidic catalysts in aprotic polar solvents have been shown to be effective at lower temperatures (85-150 °C).[1]

  • Monitoring the Reaction: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Prolonged heating at high temperatures can lead to degradation of the product.

Q4: Are there alternative, higher-yielding methods to consider?

A4: Microwave-assisted synthesis has emerged as a promising alternative for the cyclization step, often leading to significantly reduced reaction times and improved yields compared to conventional heating.[2] For the decarboxylation, exploring catalytic methods may provide a more controlled and efficient reaction at lower temperatures.[1]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low yield of ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate Incomplete initial condensation of 3-aminopyridine and DEEMM.Ensure a slight excess of DEEMM is used. Monitor the reaction by TLC to confirm the consumption of 3-aminopyridine before proceeding to cyclization.
Insufficient temperature for cyclization.Use a high-boiling solvent such as Dowtherm A or diphenyl ether and ensure the reaction reaches a temperature of at least 250 °C.
Formation of tars and side products.Gradually add the condensation product to the hot cyclization solvent to minimize polymerization. Consider microwave-assisted cyclization for better temperature control and shorter reaction times.
Difficulty in isolating the intermediate ester Product is highly insoluble.After cyclization, cool the reaction mixture slowly to allow for crystallization. Filtration of the hot solution can remove insoluble impurities.
Product is contaminated with starting materials or byproducts.Recrystallize the crude product from a suitable solvent like ethanol or DMF.
Incomplete hydrolysis of the ethyl ester Insufficient base or reaction time.Use a sufficient excess of a strong base like sodium hydroxide or potassium hydroxide. Monitor the reaction by TLC until all the starting ester is consumed.
Poor solubility of the ester.Use a co-solvent like ethanol or THF to improve the solubility of the ester in the aqueous base.
Low yield of this compound after decarboxylation Incomplete decarboxylation.Increase the reaction temperature or time. Consider using a catalytic amount of an organic acid in a high-boiling aprotic polar solvent.[1]
Product degradation at high temperatures.Optimize the reaction time and temperature by monitoring the reaction progress. Avoid unnecessarily prolonged heating.
Difficulty in purifying the final product.The product can be purified by recrystallization. If significant impurities are present, column chromatography on silica gel may be necessary.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 4-hydroxy-[3][4]naphthyridine-3-carbonitriles (a close analog to the ester intermediate) *

MethodReagentsSolventTemperature (°C)TimeYield (%)
Method A (Microwave) 3-aminopyridine, 3-ethoxy-2-cyano-acrylic acid ethyl esterDMF (catalytic)1403 min85
Method B (Conventional) 3-aminopyridine, 3-ethoxy-2-cyano-acrylic acid ethyl esterDowtherm-A25030 min70

*Data adapted from a study on a closely related compound, demonstrating the potential for yield improvement with microwave synthesis.[2]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-hydroxy-[3][4]naphthyridine-3-carboxylate (Gould-Jacobs Reaction)

This protocol is based on established Gould-Jacobs reaction procedures for similar naphthyridine structures.

  • Condensation: In a round-bottom flask, combine 3-aminopyridine (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents). Heat the mixture at 120-130 °C for 1-2 hours. The reaction can be monitored by TLC for the disappearance of 3-aminopyridine.

  • Cyclization (Conventional Heating): In a separate flask equipped with a reflux condenser and a mechanical stirrer, heat Dowtherm A to 250 °C. Slowly add the crude product from the condensation step to the hot Dowtherm A. Maintain the temperature at 250 °C for 30-60 minutes.

  • Cyclization (Microwave-Assisted): Place the crude condensation product in a microwave-safe vessel and add a few drops of DMF. Irradiate in a microwave reactor at 140-150 °C for 3-5 minutes.

  • Work-up: After cooling, the precipitated solid is collected by filtration, washed with a suitable solvent (e.g., ethanol or ether), and dried to yield crude ethyl 4-hydroxy-[3][4]naphthyridine-3-carboxylate. The product can be further purified by recrystallization.

Protocol 2: Hydrolysis to 4-hydroxy-1,5-naphthyridine-3-carboxylic acid
  • Suspend the crude ethyl 4-hydroxy-[3][4]naphthyridine-3-carboxylate in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 2-4 hours, or until the reaction is complete as indicated by TLC.

  • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 2-3.

  • The precipitated solid is collected by filtration, washed with cold water, and dried to afford 4-hydroxy-1,5-naphthyridine-3-carboxylic acid.

Protocol 3: Decarboxylation to this compound
  • In a flask suitable for high-temperature reactions, suspend 4-hydroxy-1,5-naphthyridine-3-carboxylic acid in a high-boiling solvent such as Dowtherm A.

  • Heat the mixture to 250-260 °C and maintain this temperature until the evolution of CO2 ceases (typically 30-60 minutes).

  • Cool the reaction mixture and dilute with a solvent like hexane to precipitate the product.

  • Collect the solid by filtration, wash with hexane, and dry. The crude product can be purified by recrystallization or column chromatography.

Visualizations

Gould_Jacobs_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Hydrolysis cluster_step4 Step 4: Decarboxylation A 3-Aminopyridine C Heat (120-130°C) A->C B Diethyl Ethoxymethylenemalonate B->C D Intermediate Adduct C->D E High Temperature (e.g., 250°C in Dowtherm A) D->E F Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate E->F G Aqueous NaOH, Reflux F->G H 4-hydroxy-1,5-naphthyridine-3-carboxylic acid G->H I High Temperature (>250°C) H->I J This compound I->J

Caption: Synthetic workflow for this compound.

Troubleshooting_Yield Start Low Yield of Final Product Step1 Problem in Step 1/2? (Condensation/Cyclization) Start->Step1 Step3 Problem in Step 3? (Hydrolysis) Start->Step3 Step4 Problem in Step 4? (Decarboxylation) Start->Step4 Sol1 Check Reagent Purity & Stoichiometry Increase Cyclization Temperature Consider Microwave Synthesis Step1->Sol1 Yes Sol3 Ensure Sufficient Base Increase Reaction Time/Temperature Use Co-solvent for Solubility Step3->Sol3 Yes Sol4 Ensure High Enough Temperature Monitor for Product Degradation Consider Catalytic Decarboxylation Step4->Sol4 Yes

Caption: Troubleshooting logic for low yield issues.

References

Technical Support Center: 1,5-Naphthyridine-4-carboxylic acid Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 1,5-Naphthyridine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound?

A1: The most common and effective purification techniques for this compound, like many other carboxylic acids derived from heterocyclic scaffolds, include:

  • Recrystallization: This is often the primary method for purifying the crude solid. The choice of solvent is critical for success.

  • Acid-Base Extraction: This technique takes advantage of the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.

  • Column Chromatography: While it can be effective, it is often used as a secondary method or for small-scale purifications due to the polar nature of the compound.[1][2]

Q2: What are some suitable solvents for the recrystallization of this compound?

A2: Finding the ideal recrystallization solvent requires a balance of solubility. The compound should be sparingly soluble at room temperature and highly soluble at the solvent's boiling point. Based on the polar nature of the naphthyridine ring and the carboxylic acid group, suitable solvents and solvent systems to explore include:

  • Aqueous ethanol[3]

  • Aqueous acetic acid

  • Dimethylformamide (DMF) / Water

  • Dimethyl sulfoxide (DMSO) / Water

  • Ethanol[4]

  • Methanol[5]

It is recommended to perform small-scale solvent screening to determine the optimal conditions.

Q3: My compound "oils out" during recrystallization. What can I do?

A3: "Oiling out," where the compound separates as a liquid instead of forming crystals, is a common problem. Here are some solutions:

  • Reduce the rate of cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Use a more dilute solution: The concentration of your compound might be too high. Add more solvent to the hot solution.

  • Change the solvent system: Oiling out can be solvent-dependent. Try a different solvent or a co-solvent system.

  • Scratch the flask: Use a glass rod to scratch the inside of the flask at the solution's surface to provide a nucleation site for crystal growth.

  • Seed the solution: Add a small crystal of pure this compound to the cooled solution to induce crystallization.

Q4: What are the expected impurities from the synthesis of this compound?

A4: Impurities will depend on the synthetic route. Common synthetic strategies include the Gould-Jacobs reaction.[6] Potential impurities could be:

  • Unreacted starting materials (e.g., 3-aminopyridine).

  • Byproducts from side reactions.

  • Residual solvents from the synthesis or workup.

  • Incomplete hydrolysis if the synthesis involves an ester intermediate.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low Recovery after Recrystallization 1. The compound is too soluble in the chosen solvent at low temperatures.2. Too much solvent was used.3. Premature crystallization during hot filtration.1. Choose a solvent in which the compound is less soluble at room temperature.2. Reduce the volume of solvent used for dissolution.3. Heat the filtration apparatus (funnel, filter paper, and receiving flask) before filtration.
Colored Impurities Persist 1. The impurity is co-crystallizing with the product.2. The impurity is strongly adsorbed to the product.1. Try a different recrystallization solvent.2. Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can also adsorb the product).3. Consider column chromatography.
No Precipitate Forms During Acid-Base Extraction 1. The pH of the aqueous solution is not low enough to protonate the carboxylate.2. The product concentration is too low.1. Adjust the pH to be well below the pKa of the carboxylic acid (typically pH < 2) using a stronger acid if necessary.2. If the product is highly water-soluble, you may need to extract the acidified aqueous layer with an organic solvent like ethyl acetate.
Product Fails to Elute from Silica Gel Column 1. The mobile phase is not polar enough.2. The compound is strongly interacting with the acidic silica gel.1. Gradually increase the polarity of the eluent. A common system is a gradient of methanol in dichloromethane, often with a small amount of acetic or formic acid to improve peak shape.[1]2. Use a different stationary phase like alumina or a reverse-phase C18 column.
Broad or Tailing Peaks in HPLC Analysis 1. Secondary interactions with the stationary phase.2. Inappropriate mobile phase pH.1. Add a small amount of an acid (like trifluoroacetic acid or formic acid) to the mobile phase to suppress the ionization of the carboxylic acid.[7]2. Ensure the mobile phase pH is at least 2 pH units away from the pKa of the analyte.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound. Add a few drops of the chosen solvent. If the solid dissolves completely at room temperature, the solvent is not suitable. Heat the mixture. If the solid dissolves when hot and recrystallizes upon cooling, the solvent is a good candidate.

  • Dissolution: In a larger flask, add the crude solid and the minimum amount of the chosen hot solvent to dissolve it completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven.

Protocol 2: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate.

  • Basification: Transfer the organic solution to a separatory funnel and extract with a saturated aqueous solution of a weak base, such as sodium bicarbonate. The this compound will deprotonate and move into the aqueous layer. Repeat the extraction 2-3 times.

  • Separation: Combine the aqueous layers. Wash the combined aqueous layers with a small amount of fresh organic solvent to remove any remaining neutral or basic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify with a strong acid, such as hydrochloric acid, until the pH is below 2. The purified this compound should precipitate out of the solution.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the solid with cold deionized water.

  • Drying: Dry the purified solid in a vacuum oven.

Visualizations

Purification_Workflow Crude Crude 1,5-Naphthyridine- 4-carboxylic acid Recrystallization Recrystallization Crude->Recrystallization Primary Method AcidBase Acid-Base Extraction Crude->AcidBase Alternative Start Analysis Purity Analysis (HPLC, NMR) Recrystallization->Analysis AcidBase->Recrystallization Further Purification AcidBase->Analysis Column Column Chromatography Column->Analysis Pure Pure Product Analysis->AcidBase Purity < 98% Analysis->Column Difficult Mixtures Analysis->Pure Purity ≥ 98% Troubleshooting_Logic Start Purification Attempt CheckPurity Check Purity (TLC, HPLC, NMR) Start->CheckPurity Success Pure Product CheckPurity->Success Purity OK Impure Impure? CheckPurity->Impure Purity Not OK LowYield Low Yield? PerformAcidBase Perform Acid-Base Extraction LowYield->PerformAcidBase Yes ConsiderChroma Consider Column Chromatography LowYield->ConsiderChroma No Impure->LowYield No OptimizeRecryst Optimize Recrystallization: - Change solvent - Slower cooling Impure->OptimizeRecryst Yes OptimizeRecryst->Start PerformAcidBase->Start ConsiderChroma->Start

References

Technical Support Center: Skraup Synthesis of Naphthyridines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Skraup synthesis for the preparation of naphthyridines.

Frequently Asked Questions (FAQs)

Q1: What is the Skraup synthesis and how is it applied to naphthyridine synthesis?

The Skraup synthesis is a classic method for preparing quinolines and, by extension, naphthyridines. It involves the reaction of an aromatic amine (in this case, an aminopyridine) with glycerol, sulfuric acid, and an oxidizing agent. The glycerol is dehydrated in situ by the sulfuric acid to form acrolein, which then undergoes a Michael addition with the aminopyridine. Subsequent cyclization and oxidation yield the naphthyridine ring system.[1][2][3]

Q2: Which naphthyridine isomers can be synthesized using the Skraup reaction?

The Skraup synthesis is most commonly employed for the synthesis of 1,5-, 1,6-, 1,7-, and 1,8-naphthyridines, starting from 3-aminopyridine, 4-aminopyridine, and 2-aminopyridine, respectively. The regioselectivity of the cyclization step is a key factor in determining the resulting isomer.[1]

Q3: What are the most common side reactions in the Skraup synthesis of naphthyridines?

The most frequently encountered side reactions include:

  • Tar Formation: This is a significant issue, resulting from the polymerization of acrolein under the harsh acidic and high-temperature conditions.[4]

  • Formation of Isomeric Byproducts: When using substituted aminopyridines, the cyclization can occur at different positions on the pyridine ring, leading to a mixture of naphthyridine isomers. For example, the reaction with 3-aminopyridine can potentially yield both 1,5- and 1,7-naphthyridines, although the 1,5-isomer is generally favored due to electronic effects.[1]

  • Incomplete Oxidation: The final step of the synthesis is an oxidation to form the aromatic naphthyridine ring. If this step is inefficient, partially hydrogenated intermediates, such as dihydronaphthyridines, may be present as impurities.

Q4: How can the notoriously vigorous nature of the Skraup reaction be controlled?

The traditional Skraup reaction can be highly exothermic and difficult to control.[2][5] To mitigate this, several modifications have been developed:

  • Use of a Moderator: Ferrous sulfate is often added to moderate the reaction rate.

  • Alternative Oxidizing Agents: While nitrobenzene is the classic oxidant, it contributes to the vigorousness of the reaction. Milder and more controllable oxidizing agents such as arsenic acid, "sulfo-mix" (a mixture of nitrobenzenesulfonic acid and sulfuric acid), or iodine can be used to improve safety and, in some cases, yield.[1][5]

  • Gradual Addition of Reactants: A modified procedure where the reactants are mixed and heated gently, allowing the initial exothermic phase to subside before further heating, can significantly improve control.[6]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or no yield of the desired naphthyridine 1. Inefficient dehydration of glycerol to acrolein.2. Incomplete cyclization.3. Ineffective oxidation of the dihydro intermediate.1. Ensure the use of concentrated sulfuric acid and appropriate reaction temperatures (typically 140-160°C).2. Prolong the reaction time or increase the temperature after the initial exothermic phase.3. Choose a suitable oxidizing agent. Consider using milder alternatives to nitrobenzene, such as m-NO2PhSO3Na or iodine, which have been shown to give good yields.[5]
Excessive tar formation 1. High reaction temperature.2. High concentration of acrolein leading to polymerization.3. Harsh oxidizing conditions.1. Carefully control the reaction temperature, especially during the initial phase.2. Consider a modified procedure with gradual heating to control the rate of acrolein formation.3. Use a milder oxidizing agent like "sulfo-mix" which has been reported to minimize the formation of side products.[1]
Formation of an unexpected naphthyridine isomer 1. The electronic and steric properties of substituents on the starting aminopyridine directing cyclization to an undesired position.1. If the desired isomer is not the thermodynamically favored product, modification of the starting material may be necessary. For instance, blocking a more reactive position on the aminopyridine ring can force cyclization to the desired position.[1]
Reaction is too vigorous and difficult to control 1. The classic Skraup conditions using nitrobenzene are inherently exothermic.1. Add a moderator like ferrous sulfate.2. Replace nitrobenzene with a less aggressive oxidizing agent such as arsenic acid or "sulfo-mix".3. Follow a procedure with controlled heating and reactant addition.[6]

Quantitative Data on Naphthyridine Synthesis

Quantitative data on the distribution of side products in the Skraup synthesis of naphthyridines is scarce in the literature. Most studies focus on optimizing the yield of the desired product. The following table summarizes reported yields for the main naphthyridine products under different conditions.

Starting AmineOxidizing AgentOther ConditionsProductYield (%)Reference
3-AminopyridineIodineDioxane/water (1/1)1,5-NaphthyridineGood (unspecified)[5]
3-Aminopyridinem-NO2PhSO3Na-1,5-Naphthyridine45-50[5]
4-Aminopyridine"Sulfo-mix"Water, 150°C, 5h1,6-Naphthyridine40[1]
2-Aminopyridine"Sulfo-mix"Water, 150°C, 5h1,8-Naphthyridine30[1]
2,3-Diaminopyridine"Sulfo-mix"-1,7-Naphthyridin-8-amine-[1]
3-Aminopyridin-2(1H)-oneSkraup-1,7-Naphthyridin-8(7H)-one19.5[1]

Note: The term "Good" is used when the source did not provide a specific numerical yield but indicated a successful reaction.

Experimental Protocols

Synthesis of 1,5-Naphthyridine from 3-Aminopyridine

This protocol is adapted from a literature procedure.

Materials:

  • 3-Aminopyridine

  • Glycerol

  • Concentrated Sulfuric Acid

  • m-Nitrobenzenesulfonic acid sodium salt (m-NO2PhSO3Na)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to 3-aminopyridine while cooling in an ice bath.

  • To this mixture, add glycerol followed by the oxidizing agent, m-nitrobenzenesulfonic acid sodium salt.

  • Heat the mixture gently at first. The reaction is exothermic and will begin to reflux without external heating.

  • Once the initial vigorous reaction subsides, heat the mixture to 140-150°C and maintain this temperature for 4-5 hours.

  • Allow the reaction mixture to cool to room temperature and then pour it onto crushed ice.

  • Neutralize the acidic solution carefully with a concentrated sodium hydroxide solution until it is strongly alkaline.

  • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., chloroform or diethyl ether).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • The crude product can be purified by distillation or recrystallization.

Synthesis of 1,6-Naphthyridine from 4-Aminopyridine using "Sulfo-mix"

This protocol is based on a modified Skraup procedure.[1]

Materials:

  • 4-Aminopyridine

  • Glycerol

  • "Sulfo-mix" (a mixture of nitrobenzenesulfonic acid and sulfuric acid)

  • Water

Procedure:

  • Prepare the "sulfo-mix" reagent by carefully mixing nitrobenzenesulfonic acid with concentrated sulfuric acid.

  • In a reaction vessel, combine 4-aminopyridine, glycerol, and water.

  • Slowly add the "sulfo-mix" to the reaction mixture with stirring and cooling.

  • Heat the reaction mixture to 150°C and maintain for 5 hours.

  • After cooling, the work-up would typically involve dilution with water, basification, and extraction as described in the previous protocol.

  • Purification of the crude product can be achieved through column chromatography or recrystallization.

Visualizations

Skraup Synthesis of 1,5-Naphthyridine: Signaling Pathway

Skraup_Synthesis Glycerol Glycerol Acrolein Acrolein Glycerol:e->Acrolein:w -2 H2O H2SO4 Conc. H2SO4 (Dehydrating Agent) Michael_Adduct Michael Adduct Acrolein:e->Michael_Adduct:w Tar Tar/Polymeric Byproducts Acrolein->Tar Polymerization Aminopyridine 3-Aminopyridine Aminopyridine:s->Michael_Adduct:n Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Electrophilic Cyclization Dihydronaphthyridine Dihydronaphthyridine Cyclized_Intermediate->Dihydronaphthyridine - H2O Naphthyridine 1,5-Naphthyridine Dihydronaphthyridine->Naphthyridine Oxidation Oxidizing_Agent Oxidizing Agent (e.g., m-NO2PhSO3Na)

Caption: Reaction pathway for the Skraup synthesis of 1,5-naphthyridine.

Troubleshooting Workflow for Skraup Synthesis

Troubleshooting_Workflow Start Experiment Start Problem Identify Issue Start->Problem Low_Yield Low/No Yield Problem->Low_Yield Low Yield Tar Excessive Tar Problem->Tar Tar Formation Isomer Incorrect Isomer Problem->Isomer Isomeric Impurity Vigorous Violent Reaction Problem->Vigorous Vigorous Reaction Solution_Yield Check Reaction Conditions: - Temperature - Reaction Time - Oxidizing Agent Low_Yield->Solution_Yield Solution_Tar Control Temperature Use Milder Oxidant (e.g., 'sulfo-mix') Tar->Solution_Tar Solution_Isomer Modify Starting Material (e.g., blocking group) Isomer->Solution_Isomer Solution_Vigorous Add Moderator (FeSO4) Use Milder Oxidant Control Heating Vigorous->Solution_Vigorous End Problem Resolved Solution_Yield->End Solution_Tar->End Solution_Isomer->End Solution_Vigorous->End

Caption: A logical workflow for troubleshooting common issues in the Skraup synthesis.

References

Technical Support Center: Optimizing 1,5-Naphthyridine Functionalization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the functionalization of 1,5-Naphthyridine. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges and provide guidance on optimizing reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for functionalizing the 1,5-naphthyridine core?

A1: The 1,5-naphthyridine core can be functionalized through several key strategies, including:

  • Palladium-catalyzed cross-coupling reactions: This is a versatile method for forming carbon-carbon and carbon-heteroatom bonds. Common examples include Buchwald-Hartwig amination for introducing amino groups, Suzuki-Miyaura coupling for aryl-aryl bond formation, and Mizoroki-Heck reactions.[1][2]

  • Direct C-H functionalization: This approach avoids the need for pre-functionalized starting materials. Minisci-type reactions under photoredox conditions are useful for introducing alkyl groups.[3]

  • Halogenation: Bromination and chlorination are often used to introduce a handle for further functionalization, such as subsequent cross-coupling reactions.[3][4]

  • Nucleophilic aromatic substitution (SNAr): This is effective for introducing nucleophiles, particularly at positions activated by electron-withdrawing groups or after N-oxidation.[5]

Q2: Why is functionalization of the 1,5-naphthyridine ring challenging?

A2: The functionalization of 1,5-naphthyridine presents several challenges due to its electronic properties and structure:

  • Electron-deficient nature: The two nitrogen atoms in the bicyclic system make the aromatic rings electron-poor, which can deactivate the ring towards certain electrophilic substitutions.[6]

  • Regioselectivity: The presence of multiple potential reaction sites can lead to mixtures of isomers, making selective functionalization difficult to control.[7]

  • N-coordination: The Lewis basic nitrogen atoms can coordinate to metal catalysts, potentially leading to catalyst deactivation or altered reactivity.[6]

Q3: How can I improve the regioselectivity of my 1,5-naphthyridine functionalization reaction?

A3: Achieving high regioselectivity often requires careful selection of reaction conditions and strategies:

  • Directing groups: The use of directing groups can guide the functionalization to a specific position.

  • N-activation: Activating the nitrogen atom, for instance by forming an N-oxide, can alter the electronic properties of the ring and direct substitution to specific positions.[4][6]

  • Steric hindrance: The steric environment around a particular carbon atom can influence the accessibility for reagents.

  • Choice of catalyst and ligands: In metal-catalyzed reactions, the ligand can play a crucial role in controlling the regioselectivity.

Troubleshooting Guides

This section provides solutions to common problems encountered during the functionalization of 1,5-naphthyridine.

Low or No Product Yield

Problem: My palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination) is giving a low yield or no product.

Possible Causes & Solutions:

CauseRecommended Solution
Catalyst Inactivity Ensure the palladium catalyst is active. Use a fresh batch or a pre-catalyst that is activated in situ. Consider screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃).
Inappropriate Ligand The choice of ligand is critical. For Buchwald-Hartwig aminations, bulky electron-rich phosphine ligands like XantPhos or BINAP are often effective.[4] Screen a panel of ligands to find the optimal one for your specific substrate.
Incorrect Base The base plays a crucial role. Common bases include Cs₂CO₃, K₃PO₄, and NaOtBu. The strength and solubility of the base can significantly impact the reaction rate and yield. A base screen is recommended.[4]
Solvent Effects The polarity and coordinating ability of the solvent can influence the reaction. Toluene, dioxane, and DMF are commonly used. Ensure the solvent is anhydrous, as water can deactivate the catalyst and reagents.
Reaction Temperature The reaction may require higher temperatures to proceed. Incrementally increase the temperature, monitoring for product formation and decomposition.

Troubleshooting Workflow for Low Yield in Pd-Catalyzed Cross-Coupling:

low_yield_troubleshooting start Low Yield in Pd-Catalyzed Reaction catalyst Check Catalyst Activity (Use fresh catalyst/pre-catalyst) start->catalyst ligand Screen Different Ligands (e.g., XantPhos, BINAP) catalyst->ligand If no improvement success Improved Yield catalyst->success If yield improves base Optimize Base (e.g., Cs2CO3, K3PO4) ligand->base If no improvement ligand->success If yield improves solvent Ensure Anhydrous Solvent & Screen Solvents (Toluene, Dioxane) base->solvent If no improvement base->success If yield improves temperature Increase Reaction Temperature solvent->temperature If no improvement solvent->success If yield improves temperature->success If yield improves regioselectivity_logic problem Poor Regioselectivity in C-H Functionalization strategy Evaluate Functionalization Strategy problem->strategy conditions Modify Reaction Conditions problem->conditions sub_strategy1 Consider Halogenation then Cross-Coupling strategy->sub_strategy1 sub_strategy2 Introduce a Directing Group strategy->sub_strategy2 sub_conditions1 Vary Steric Bulk of Reagents/Catalyst conditions->sub_conditions1 sub_conditions2 Employ N-Activation (e.g., N-oxide) conditions->sub_conditions2

References

Technical Support Center: Overcoming Solubility Challenges with 1,5-Naphthyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues encountered with 1,5-Naphthyridine-4-carboxylic acid in biological assays.

Frequently Asked Questions (FAQs)

Q1: I am seeing precipitation when I dilute my this compound stock solution into my aqueous assay buffer. What is happening?

A1: This is a common issue for compounds with low aqueous solubility. This compound, containing a hydrophobic naphthyridine core, is likely poorly soluble in neutral aqueous solutions. When a concentrated stock solution (e.g., in DMSO) is diluted into an aqueous buffer, the compound can crash out of solution as it encounters an environment where it is less soluble.[1][2]

Q2: What is the best solvent to use for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of poorly soluble compounds for use in biological assays.[1][3] However, due to the carboxylic acid moiety, you can also prepare a stock solution in a weak base like 0.1 M NaOH, which will deprotonate the carboxylic acid and increase its aqueous solubility. The choice depends on the compatibility of the solvent with your specific assay.

Q3: How does pH affect the solubility of this compound?

A3: As a carboxylic acid, the solubility of this compound is highly pH-dependent.[4][5] At acidic or neutral pH, the carboxylic acid group is protonated (-COOH), making the molecule less polar and thus less soluble in water. At basic pH (above its pKa), the carboxylic acid is deprotonated (-COO-), forming a more soluble salt. Therefore, increasing the pH of your assay buffer can significantly enhance its solubility.[6]

Q4: Can I use co-solvents to improve the solubility in my final assay medium?

A4: Yes, using a co-solvent can help maintain the solubility of your compound.[7][8] Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[8] However, it is crucial to keep the final concentration of the co-solvent low (typically <1%) to avoid solvent-induced artifacts or cytotoxicity in cell-based assays.[9][10][11]

Q5: Are there other methods to enhance the solubility of this compound without using high concentrations of organic solvents?

A5: Yes, cyclodextrins can be an effective alternative.[12][13] These cyclic oligosaccharides have a hydrophobic inner cavity that can encapsulate poorly soluble molecules, while their hydrophilic exterior allows them to dissolve in aqueous solutions, thereby increasing the apparent solubility of the compound.[14][15]

Troubleshooting Guides

Issue 1: Precipitate Formation Upon Dilution of DMSO Stock

Workflow for Troubleshooting Precipitation:

start Precipitation Observed check_dmso Check Final DMSO Concentration start->check_dmso too_high Is it >1%? check_dmso->too_high reduce_dmso Reduce DMSO concentration in final dilution too_high->reduce_dmso Yes optimize_dilution Optimize Dilution Protocol (e.g., vortexing, temperature) too_high->optimize_dilution No end_solution Solubility Issue Resolved reduce_dmso->end_solution still_precipitates Still Precipitates optimize_dilution->still_precipitates ph_modification Consider pH Modification still_precipitates->ph_modification use_enhancers Consider Solubility Enhancers (e.g., Cyclodextrins) ph_modification->use_enhancers use_enhancers->end_solution

Caption: Decision workflow for addressing compound precipitation.

Steps:

  • Verify Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is at a non-toxic level, typically below 1%. High concentrations of DMSO can also affect the solubility of buffer components.[9][11]

  • Modify Dilution Technique: Instead of adding the stock directly to the final volume, perform serial dilutions. Adding the stock solution to a rapidly vortexing buffer can also help.

  • Adjust pH: Since the compound has a carboxylic acid, slightly increasing the pH of your assay buffer (if your assay permits) can significantly improve solubility.[4][6]

  • Use a Solubility Enhancer: Incorporate a solubility enhancer like Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your assay buffer.[13]

Issue 2: Preparing a High-Concentration Aqueous Stock Solution

Approach: pH-Mediated Solubilization

The carboxylic acid group on this compound allows for the creation of a water-soluble salt.

Mechanism of pH-Dependent Solubility:

cluster_0 Low pH (Acidic/Neutral) cluster_1 High pH (Basic) low_ph_compound R-COOH (Protonated) Poorly Water Soluble high_ph_compound R-COO- + H+ (Deprotonated Salt) More Water Soluble low_ph_compound->high_ph_compound + OH- high_ph_compound->low_ph_compound + H+

Caption: Effect of pH on the ionization and solubility of a carboxylic acid.

Protocol:

  • Weigh out the desired amount of this compound.

  • Add a small volume of 0.1 M NaOH and gently mix until the solid dissolves.

  • Once dissolved, add your desired buffer or water to reach the final volume.

  • Adjust the pH of the final stock solution to a level compatible with your assay, being careful not to lower it to the point of precipitation.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions
Method Solvent Concentration Range Notes
Organic Stock DMSO10-50 mMUse anhydrous DMSO for best results. Store at -20°C or -80°C.[1]
Aqueous Stock 0.1 M NaOH1-10 mMPrepare fresh. The high pH may not be suitable for all downstream applications.
Protocol 2: Using Cyclodextrins for Solubility Enhancement

Cyclodextrins can form inclusion complexes with poorly soluble drugs, enhancing their solubility.[12][13]

Mechanism of Cyclodextrin Encapsulation:

compound 1,5-Naphthyridine- 4-carboxylic acid (Hydrophobic) complex Inclusion Complex (Water Soluble) compound->complex cyclodextrin Cyclodextrin (Hydrophobic Cavity, Hydrophilic Exterior) cyclodextrin->complex

References

Technical Support Center: Crystallization of 1,5-Naphthyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the crystallization of 1,5-Naphthyridine-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the general characteristics of this compound that might affect its crystallization?

A1: this compound is a heterocyclic aromatic carboxylic acid. Its planar, rigid structure and the presence of hydrogen bond donors (-COOH) and acceptors (N atoms in the rings and C=O) can favor crystallization. However, strong intermolecular interactions can also lead to low solubility in many common organic solvents, potentially making solvent selection challenging.

Q2: What are some suitable starting solvents for the crystallization of this compound?

A2: Based on the structure and data from related naphthyridine derivatives, polar aprotic solvents and alcohols are good starting points. Consider solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), methanol, and ethanol. Due to potentially low solubility, heating will likely be necessary. For related compounds, successful recrystallizations have been reported using ethanol[1] and methanol.

Q3: My this compound appears to be "oiling out" instead of crystallizing. What does this mean and how can I fix it?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is supersaturated at a temperature above the compound's melting point in the solvent system. To address this, you can try:

  • Adding a small amount of additional solvent to decrease the supersaturation level.

  • Lowering the cooling temperature more slowly to allow crystal nucleation to occur at a lower temperature.

  • Using a different solvent system with a lower boiling point.

Q4: How can I improve the yield of my crystallization?

A4: Low yield can result from several factors. To improve it:

  • Ensure you are using the minimum amount of hot solvent necessary to fully dissolve the compound. Excess solvent will retain more of your compound in the mother liquor upon cooling.

  • Cool the solution slowly. Rapid cooling can lead to the formation of small, impure crystals and lower recovery.

  • After the initial cooling to room temperature, further cool the flask in an ice bath to maximize precipitation.

  • Minimize transfers of the solution to avoid loss of material.

Troubleshooting Crystallization Problems

Problem 1: The compound will not dissolve in the chosen solvent, even with heating.

This indicates that this compound is poorly soluble in the selected solvent.

Troubleshooting Workflow:

start Compound does not dissolve step1 Increase temperature to boiling point of solvent start->step1 step2 Add more solvent incrementally step1->step2 Still insoluble end_success Compound Dissolves step1->end_success Soluble step3 Switch to a more polar solvent (e.g., DMF, DMSO) step2->step3 Still insoluble step2->end_success Soluble step4 Consider a mixed solvent system step3->step4 Still insoluble step3->end_success Soluble step4->end_success Soluble end_fail Consult literature for alternative solvents step4->end_fail Still insoluble

Caption: Workflow for addressing insolubility.

Problem 2: No crystals form upon cooling, even after an extended period.

This suggests that the solution is not sufficiently supersaturated or that nucleation is inhibited.

Troubleshooting Workflow:

start No crystal formation on cooling step1 Scratch the inside of the flask with a glass rod start->step1 step2 Add a seed crystal of this compound step1->step2 No effect end_success Crystals Form step1->end_success Success step3 Reduce the volume of the solvent by gentle heating and re-cool step2->step3 No effect / No seed crystal available step2->end_success Success step4 Cool the solution in an ice bath or freezer step3->step4 No effect step3->end_success Success step5 Consider adding an anti-solvent step4->step5 No effect step4->end_success Success step5->end_success Success end_fail Isolate crude solid by solvent evaporation and retry with a different solvent step5->end_fail No effect

Caption: Troubleshooting failure of crystal formation.

Problem 3: The crystals that form are very fine, like a powder, or appear impure.

This is often a result of the solution cooling too quickly, leading to rapid precipitation rather than slow crystal growth.

Troubleshooting Workflow:

start Fine powder or impure crystals step1 Re-heat the solution to re-dissolve the solid start->step1 step2 Add a small amount of additional solvent step1->step2 step3 Allow the solution to cool more slowly (e.g., in a Dewar flask or insulated container) step2->step3 step4 Consider a different solvent that allows for slower cooling step3->step4 Still poor crystal quality end_success Well-formed, pure crystals step3->end_success step4->end_success

Caption: Improving crystal quality.

Data Presentation

Table 1: Potential Solvents for Crystallization of this compound
Solvent ClassExamplesExpected SolubilityPotential for CrystallizationNotes
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)High, likely with heatingGood, but may require an anti-solvent or slow evaporation.High boiling points can make removal difficult.
Alcohols Methanol, Ethanol, IsopropanolModerate, likely requiring heatGood, often used for recrystallization of related compounds.Can form hydrogen bonds with the solute.
Ketones AcetoneLow to ModerateMay work, especially in a mixed solvent system.Volatility can lead to rapid cooling.
Esters Ethyl AcetateLowUnlikely to be a good primary solvent, but could be an anti-solvent.
Ethers Tetrahydrofuran (THF), Diethyl etherLowUnlikely to be a good primary solvent, but could be an anti-solvent.
Hydrocarbons Hexane, Heptane, TolueneVery LowUseful as anti-solvents.
Water WaterLow (as the free acid)May be useful for precipitating the acid from a basic solution.Solubility will be pH-dependent.

Experimental Protocols

General Protocol for Developing a Crystallization Procedure

1. Small-Scale Solvent Screening:

  • Place a small amount (e.g., 10-20 mg) of the crude this compound into several test tubes.

  • To each tube, add a different solvent from Table 1 dropwise at room temperature, observing solubility.

  • If the compound is insoluble at room temperature, gently heat the test tube while continuing to add the solvent dropwise until the solid dissolves.

  • Allow the solutions to cool slowly to room temperature and then in an ice bath.

  • Observe which solvents result in the formation of good quality crystals.

2. Recrystallization Procedure:

  • Based on the solvent screen, choose the most promising solvent.

  • In an Erlenmeyer flask, add the crude this compound.

  • Add a small amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser).

  • Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • If the solution is colored, you may consider a hot filtration through activated carbon at this stage to remove colored impurities.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass and placing it on an insulating surface (like a cork ring) will promote slow cooling.

  • Once crystal formation appears to have stopped at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

3. Mixed-Solvent Crystallization (if a single solvent is not ideal):

  • Dissolve the crude compound in a minimum amount of a hot "good" solvent (in which it is very soluble).

  • Slowly add a "poor" solvent (in which it is insoluble) dropwise to the hot solution until it becomes slightly cloudy (turbid).

  • Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly as described above.

By systematically following these troubleshooting guides and experimental development protocols, researchers can overcome common challenges and successfully crystallize this compound.

References

Technical Support Center: Stability of 1,5-Naphthyridine Derivatives in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered with 1,5-Naphthyridine derivatives during their experiments.

Troubleshooting Guides

This section offers solutions to common stability problems encountered when working with 1,5-Naphthyridine derivatives in solution.

Issue: My 1,5-Naphthyridine derivative is degrading in my aqueous buffer.

Potential Cause Troubleshooting Steps Expected Outcome
Hydrolysis 1. pH Adjustment: Determine the pH of your buffer. 1,5-Naphthyridine derivatives can be susceptible to acid or base-catalyzed hydrolysis. Adjust the pH to a more neutral range (pH 6-8) if possible. 2. Buffer Selection: Certain buffer components can catalyze degradation. Consider switching to an alternative buffer system (e.g., phosphate, citrate, TRIS) to assess any changes in stability. 3. Low Temperature: Store the solution at a lower temperature (2-8 °C) to slow down the rate of hydrolysis.Increased stability of the derivative in the aqueous solution.
Oxidation 1. Degas Solvents: Remove dissolved oxygen from your buffer by sparging with an inert gas (e.g., nitrogen or argon). 2. Use of Antioxidants: Add a small amount of an antioxidant, such as ascorbic acid or sodium metabisulfite, to the solution. Compatibility with your downstream application should be confirmed. 3. Chelating Agents: If metal-catalyzed oxidation is suspected, add a chelating agent like EDTA to the buffer.Reduced oxidative degradation of the compound.
Photodegradation 1. Light Protection: Protect the solution from light by using amber-colored vials or by wrapping the container in aluminum foil. 2. Work in Low Light: Perform experimental manipulations under low-light conditions.Minimized degradation due to light exposure.

Issue: I am observing unexpected peaks in my HPLC analysis after storing my 1,5-Naphthyridine derivative solution.

Potential Cause Troubleshooting Steps Expected Outcome
Degradation Products 1. Forced Degradation Study: Perform a forced degradation study (see Experimental Protocols) to intentionally degrade the compound under various stress conditions (acid, base, oxidation, heat, light). This will help in identifying the retention times of potential degradation products. 2. LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the unexpected peaks and propose potential structures of the degradation products.Identification of the unknown peaks as degradation products and understanding the degradation pathway.
Impurity from Synthesis 1. Re-analyze Starting Material: Analyze a freshly prepared solution of the solid 1,5-Naphthyridine derivative to confirm if the unexpected peak is present from the start. 2. Purification: If the impurity is present in the starting material, consider re-purifying the compound.Confirmation of the source of the unexpected peak.

Frequently Asked Questions (FAQs)

Q1: What are the most common degradation pathways for 1,5-Naphthyridine derivatives in solution?

A1: Based on the reactivity of the 1,5-naphthyridine core and related heterocyclic systems, the most common degradation pathways include:

  • Oxidation: The nitrogen atoms in the naphthyridine ring are susceptible to oxidation, which can lead to the formation of N-oxides.[1][2] The electron-rich nature of the ring system also makes it prone to oxidative degradation, potentially leading to ring-opened products or dimerization.

  • Hydrolysis: Depending on the nature and position of substituents, 1,5-naphthyridine derivatives can be susceptible to hydrolysis, especially under acidic or basic conditions. Ester or amide functionalities on the side chains are particularly prone to hydrolysis.

  • Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions, leading to the formation of various degradation products. This is a common issue for many aromatic heterocyclic compounds.

Q2: How does pH affect the stability of 1,5-Naphthyridine derivatives?

A2: The stability of 1,5-Naphthyridine derivatives is often pH-dependent. Both acidic and basic conditions can catalyze hydrolytic degradation. The protonation state of the nitrogen atoms in the naphthyridine ring, which is governed by the pH of the solution, can significantly influence the compound's reactivity and degradation profile. It is crucial to determine the optimal pH range for the stability of a specific derivative.

Q3: What are the best practices for preparing and storing solutions of 1,5-Naphthyridine derivatives to minimize degradation?

A3: To minimize degradation, follow these best practices:

  • Solvent Selection: Use high-purity solvents. If using aqueous buffers, prepare them fresh and degas them before use to remove dissolved oxygen.

  • pH Control: Maintain the pH of the solution within the optimal stability range for your specific derivative, which is typically near neutral pH.

  • Light Protection: Always store solutions in amber vials or protect them from light to prevent photodegradation.

  • Temperature Control: Store solutions at low temperatures (e.g., 2-8 °C or frozen at -20 °C or -80 °C) to slow down degradation kinetics. However, perform freeze-thaw stability studies to ensure the compound is stable under these conditions.

  • Inert Atmosphere: For particularly sensitive compounds, prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon).

Quantitative Data on Stability

While specific quantitative stability data for a wide range of 1,5-Naphthyridine derivatives is not extensively available in the public domain, the following table summarizes typical degradation observed for heterocyclic compounds under forced degradation conditions. This can serve as a general guideline for what to expect.

Table 1: Representative Degradation of Heterocyclic Compounds under Forced Degradation Conditions

Stress ConditionReagent/ConditionTemperature (°C)TimeTypical Degradation (%)
Acid Hydrolysis 0.1 M HCl6024 h10 - 30
Base Hydrolysis 0.1 M NaOH6024 h15 - 40
Oxidation 3% H₂O₂Room Temperature24 h20 - 50
Thermal Dry Heat8048 h5 - 20
Photolytic UV light (254 nm) & Visible lightRoom Temperature24 h10 - 35

Note: The extent of degradation is highly dependent on the specific structure of the 1,5-Naphthyridine derivative.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.

  • Stock Solution Preparation: Prepare a stock solution of the 1,5-Naphthyridine derivative in a suitable solvent (e.g., methanol, acetonitrile, or a co-solvent mixture with water) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60 °C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60 °C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place the solid compound in an oven at 80 °C for 48 hours. Also, heat a solution of the compound at 60 °C for 48 hours.

    • Photolytic Degradation: Expose a solution of the compound to UV light (254 nm) and visible light for 24 hours. A control sample should be kept in the dark at the same temperature.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method capable of separating the parent 1,5-Naphthyridine derivative from its degradation products.[3]

  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile or Methanol

  • Gradient Elution: Begin with a broad gradient to elute all components, for example:

    • 0-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-30 min: 5% B (re-equilibration)

  • Detection: Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths and to check for peak purity. Select a wavelength where the parent compound and potential degradation products have good absorbance.

  • Method Optimization: Inject the stressed samples from the forced degradation study. Optimize the gradient, flow rate, and mobile phase composition to achieve adequate separation (resolution > 1.5) between the parent peak and all degradation product peaks.[4]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1M NaOH, 60°C) stock->base Expose to Stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to Stress thermal Thermal (80°C) stock->thermal Expose to Stress photo Photolytic (UV/Vis Light) stock->photo Expose to Stress hplc Stability-Indicating HPLC-PDA acid->hplc Analyze base->hplc Analyze oxidation->hplc Analyze thermal->hplc Analyze photo->hplc Analyze lcms LC-MS for Identification hplc->lcms Characterize Degradants

Caption: Workflow for a forced degradation study of 1,5-Naphthyridine derivatives.

degradation_pathway cluster_pathways Potential Degradation Pathways parent 1,5-Naphthyridine Derivative oxidation Oxidation (e.g., N-Oxides, Ring Opening) parent->oxidation Oxidizing Agent (H2O2) hydrolysis Hydrolysis (Acid/Base Catalyzed) parent->hydrolysis H+ or OH- photodegradation Photodegradation (e.g., Rearrangement, Dimerization) parent->photodegradation Light (UV/Vis)

Caption: Potential degradation pathways for 1,5-Naphthyridine derivatives.

References

Technical Support Center: Synthesis of 1,5-Naphthyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the scalable synthesis of 1,5-Naphthyridine-4-carboxylic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to this compound?

A1: The most frequently cited and scalable method is the Gould-Jacobs reaction. This multi-step process begins with the condensation of 3-aminopyridine with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization to form ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate. Subsequent hydrolysis and decarboxylation of this intermediate yield the final product, this compound. This method has been successfully applied to the multi-kilogram scale synthesis of related 1,5-naphthyridine derivatives.[1][2]

Q2: Are there any alternative methods to the traditional thermal cyclization in the Gould-Jacobs reaction?

A2: Yes, microwave-assisted synthesis has emerged as a viable alternative to conventional heating for the cyclization step.[3][4] Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields.[5][6][7] However, for large-scale production, thermal cyclization in a high-boiling point solvent like Dowtherm A or diphenyl ether is more common due to the practicalities of scaling microwave reactors.[3]

Q3: What are the key considerations for scaling up the synthesis of this compound?

A3: When scaling up this synthesis, critical parameters to monitor and control include:

  • Temperature control: The thermal cyclization step is highly temperature-sensitive. Inconsistent heating can lead to the formation of impurities and reduced yields.

  • Mixing: Efficient agitation is crucial, especially during the viscous stages of the reaction, to ensure uniform heat distribution and complete reaction.

  • Solvent selection: The choice of a high-boiling, thermally stable solvent is critical for the cyclization step on a large scale.

  • Material handling: Safe handling of reagents and intermediates, particularly at high temperatures, is paramount.

  • Purification: Developing a robust and scalable purification protocol for both the intermediate ester and the final carboxylic acid is essential for achieving the desired purity.

Q4: How is the final product, this compound, typically purified on a larger scale?

A4: On a larger scale, purification of this compound is often achieved through crystallization. After the hydrolysis of the ethyl ester intermediate, the carboxylic acid is typically precipitated by adjusting the pH of the aqueous solution. The crude product can then be recrystallized from a suitable solvent or solvent mixture to achieve the desired purity.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate (Gould-Jacobs Reaction)

This protocol details the initial condensation and subsequent thermal cyclization.

Step 1: Condensation of 3-Aminopyridine and Diethyl Ethoxymethylenemalonate (DEEM)

  • In a reaction vessel equipped with a stirrer and a reflux condenser, combine 3-aminopyridine (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture with stirring to 100-110 °C for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 3-aminopyridine is consumed.

  • Upon completion, the reaction mixture is typically used directly in the next step without purification of the intermediate, diethyl 2-((pyridin-3-ylamino)methylene)malonate.

Step 2: Thermal Cyclization

  • To the crude product from Step 1, add a high-boiling point solvent such as Dowtherm A or diphenyl ether.

  • Heat the mixture to 240-250 °C with vigorous stirring.[3]

  • Maintain this temperature for 30-60 minutes. The product, ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate, will precipitate from the hot solution.

  • Cool the mixture to room temperature and dilute with an appropriate solvent like hexane or petroleum ether to facilitate filtration.

  • Collect the solid product by filtration and wash with the same solvent to remove the high-boiling solvent.

  • Dry the product under vacuum.

Protocol 2: Synthesis of this compound

This protocol describes the hydrolysis and decarboxylation of the ester intermediate.

Step 1: Saponification (Hydrolysis) of the Ester

  • Suspend ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate (1.0 eq) in an aqueous solution of sodium hydroxide (2-3 eq).

  • Heat the mixture to reflux (approximately 100 °C) with stirring until the ester is fully dissolved and the hydrolysis is complete (typically 1-2 hours, monitored by TLC or HPLC).

  • Cool the reaction mixture to room temperature.

Step 2: Decarboxylation and Precipitation

  • Acidify the cooled reaction mixture slowly with a strong acid, such as concentrated hydrochloric acid, to a pH of approximately 2-3. The carboxylic acid intermediate, 4-hydroxy-1,5-naphthyridine-3-carboxylic acid, will precipitate.

  • Continue heating the acidic slurry at reflux for an additional 1-2 hours to effect decarboxylation. Carbon dioxide evolution will be observed.

  • Cool the mixture to room temperature.

  • Collect the precipitated this compound by filtration.

  • Wash the solid with cold water and then with a suitable organic solvent (e.g., ethanol or acetone) to remove any remaining impurities.

  • Dry the final product under vacuum.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate

ParameterConventional HeatingMicrowave Irradiation
Reaction Time 30 - 60 minutes5 - 15 minutes
Temperature 240 - 250 °C200 - 250 °C
Solvent Dowtherm A / Diphenyl EtherSolvent-free or high-boiling polar solvent
Typical Yield 70 - 85%75 - 90%
Scalability Well-established for large scaleLimited by reactor size

Table 2: Quantitative Parameters for the Synthesis of this compound

StepReactantReagent/SolventTemperatureDurationTypical Yield
Condensation 3-AminopyridineDiethyl ethoxymethylenemalonate100-110 °C1-2 hours>95% (crude)
Cyclization Diethyl 2-((pyridin-3-ylamino)methylene)malonateDowtherm A240-250 °C0.5-1 hour70-85%
Hydrolysis Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylateAq. NaOH100 °C1-2 hours>90%
Decarboxylation 4-hydroxy-1,5-naphthyridine-3-carboxylic acidAq. HCl100 °C1-2 hours85-95%

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low yield in cyclization step - Incomplete condensation of starting materials.- Temperature too low for cyclization.- Insufficient reaction time.- Ensure complete consumption of 3-aminopyridine in the first step by TLC monitoring.- Ensure the reaction temperature reaches and is maintained at 240-250 °C.- Increase the reaction time and monitor by TLC.
Dark-colored product after cyclization - Overheating or prolonged reaction time leading to decomposition.- Presence of impurities in starting materials.- Carefully control the reaction temperature and time.- Use purified starting materials. A color-removal step using activated carbon may be necessary during workup.
Incomplete hydrolysis of the ester - Insufficient amount of base.- Insufficient reaction time or temperature.- Use a larger excess of sodium hydroxide.- Increase the reflux time and monitor the reaction by TLC until all the starting ester is consumed.
Product is insoluble and difficult to filter - Formation of very fine particles.- Allow the product to crystallize slowly by cooling the solution gradually.- Consider using a different solvent for precipitation or a filter aid.
Low purity of the final product - Incomplete decarboxylation.- Presence of side-products from the cyclization step.- Ensure the decarboxylation step is complete by monitoring for the cessation of gas evolution.- Recrystallize the final product from a suitable solvent system.

Visualizations

Synthesis_Pathway A 3-Aminopyridine C Diethyl 2-((pyridin-3-ylamino)methylene)malonate A->C Condensation (100-110 °C) B Diethyl Ethoxymethylenemalonate B->C D Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate C->D Thermal Cyclization (240-250 °C) E This compound D->E Hydrolysis & Decarboxylation (NaOH, then HCl, heat)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield or Purity Issue step Identify Synthesis Step with Issue start->step condensation Condensation Step step->condensation Condensation cyclization Cyclization Step step->cyclization Cyclization hydrolysis Hydrolysis/Decarboxylation Step step->hydrolysis Hydrolysis/ Decarboxylation check_sm Check Starting Material Purity condensation->check_sm check_temp_time Verify Temperature & Time cyclization->check_temp_time recrystallize Recrystallize Product cyclization->recrystallize check_reagents Check Reagent Stoichiometry hydrolysis->check_reagents hydrolysis->recrystallize purify_sm Purify Starting Materials check_sm->purify_sm adjust_cond Adjust Reaction Conditions check_temp_time->adjust_cond check_reagents->adjust_cond purify_sm->condensation adjust_cond->cyclization adjust_cond->hydrolysis

Caption: Troubleshooting workflow for synthesis optimization.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 1,5-Naphthyridine and 1,8-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

Naphthyridines, bicyclic heterocyclic compounds containing two nitrogen atoms, are significant scaffolds in medicinal chemistry. Among the six possible isomers, 1,5-Naphthyridine and 1,8-Naphthyridine have been extensively studied for their diverse pharmacological properties. This guide provides a comparative overview of their biological activities, supported by experimental data, to aid researchers and scientists in drug discovery and development.

Comparative Biological Activity Data

The biological activities of 1,5-Naphthyridine and 1,8-Naphthyridine derivatives are broad, with both isomers showing promise in various therapeutic areas. The following tables summarize quantitative data from published studies, offering a direct comparison of their efficacy in anticancer, antimicrobial, and enzyme inhibition assays.

Table 1: Comparative Anticancer Activity of Naphthyridine Derivatives

IsomerDerivativeCell LineAssay TypeIC50 (µM)Reference
1,8-Naphthyridine Halogen substituted 1,8-naphthyridine-3-caboxamide (Compound 47)MIAPaCa (Pancreatic Cancer)Cytotoxicity0.41[1][2]
1,8-Naphthyridine Halogen substituted 1,8-naphthyridine-3-caboxamide (Compound 47)K-562 (Leukemia)Cytotoxicity0.77[1][2]
1,8-Naphthyridine Unsubstituted 1,8-naphthyridine-C-3'-heteroaryl (Compound 29)PA-1 (Ovarian Cancer)Cytotoxicity0.41[1][2]
1,8-Naphthyridine Unsubstituted 1,8-naphthyridine-C-3'-heteroaryl (Compound 29)SW620 (Colon Cancer)Cytotoxicity1.4[1][2]
1,8-Naphthyridine 2-phenyl-7-methyl-1,8-naphthyridine derivative (Compound 10c)MCF7 (Breast Cancer)Cytotoxicity1.47[3]
1,8-Naphthyridine 2-phenyl-7-methyl-1,8-naphthyridine derivative (Compound 8d)MCF7 (Breast Cancer)Cytotoxicity1.62[3]
1,5-Naphthyridine 10-methoxycanthin-6-oneDU145 (Prostate Cancer)Cytotoxicity1.58 µg/mL[4][5]
1,5-Naphthyridine Canthin-6-oneDU145 (Prostate Cancer)Cytotoxicity>50 µg/mL[4][5]
1,5-Naphthyridine 10-methoxycanthin-6-oneHCC 1395 (Breast Cancer)Cytotoxicity2.5 µg/mL[4][5]

Table 2: Comparative Antimicrobial Activity of Naphthyridine Derivatives

IsomerDerivativeMicroorganismAssay TypeMIC (µg/mL)Reference
1,8-Naphthyridine Nalidixic acidGram-negative bacteriaSusceptibilityNot Specified[6]
1,8-Naphthyridine [7][8][9]-triazolo-[3,4-H][6][7]-naphthyridine-8-one-7-carboxylic acid derivative (Compound 18)Multidrug-resistant E. coliSusceptibility0.25[10]
1,5-Naphthyridine Canthin-6-oneStaphylococcus aureusSusceptibility0.49[4]
1,5-Naphthyridine Canthin-6-oneEscherichia coliSusceptibility3.91[4]
1,5-Naphthyridine 10-methoxycanthin-6-oneStaphylococcus aureusSusceptibility0.98[4]
1,5-Naphthyridine 10-methoxycanthin-6-oneEscherichia coliSusceptibility3.91[4]

Table 3: Comparative Enzyme Inhibition Activity of Naphthyridine Derivatives

IsomerDerivativeEnzymeAssay TypeIC50 (µM)Reference
1,8-Naphthyridine Compound 1eCarbonic Anhydrase-IIInhibition0.44[11]
1,8-Naphthyridine Compound 1gCarbonic Anhydrase-IXInhibition0.11[11]
1,8-Naphthyridine Compound 1aCarbonic Anhydrase-XIIInhibition0.32[11]
1,8-Naphthyridine Compound 1bTissue-nonspecific alkaline phosphatase (TNAP)Inhibition0.122[11]
1,8-Naphthyridine Compound 1eIntestinal alkaline phosphatase (IAP)Inhibition0.107[11]
1,6-Naphthyridine 5,7-disubstituted[2][7]naphthyridinesSpleen Tyrosine Kinase (SYK)InhibitionPotent Inhibition (Specific IC50 not provided in abstract)[12]

Based on the available data, 1,8-naphthyridine derivatives have been more extensively explored and have demonstrated potent anticancer and enzyme inhibitory activities.[7][13] In a direct comparison for antileishmanial activity, 1,8-naphthyridine derivatives showed better cytotoxic activity than their 1,5-naphthyridine counterparts.[14] However, certain natural product derivatives of 1,5-naphthyridine, such as canthin-6-one, exhibit strong antimicrobial properties.[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of 1,5- and 1,8-Naphthyridine derivatives.

1. In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The naphthyridine derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

2. Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution of Compounds: The naphthyridine derivatives are serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

3. Enzyme Inhibition Assay (Generic Kinase Assay)

This protocol describes a general method for assessing the inhibition of a specific kinase by the naphthyridine derivatives.

  • Assay Components: The assay typically includes the kinase, a specific substrate for the kinase, ATP (adenosine triphosphate), and the test compound (naphthyridine derivative).

  • Reaction Setup: The reaction is initiated by mixing the kinase, substrate, and various concentrations of the test compound in a suitable buffer in a 96-well plate.

  • Initiation and Incubation: The reaction is started by the addition of ATP and incubated for a specific period at a controlled temperature.

  • Detection of Kinase Activity: Kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate) or non-radiometric methods like fluorescence-based or luminescence-based assays.

  • Data Analysis: The percentage of kinase inhibition is calculated for each concentration of the test compound relative to a control without the inhibitor. The IC50 value is then determined from the dose-response curve.

Visualizations

The following diagrams illustrate a typical experimental workflow and a relevant signaling pathway.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture seeding Cell Seeding cell_culture->seeding compound_prep Compound Preparation treatment Compound Treatment compound_prep->treatment seeding->treatment incubation Incubation treatment->incubation measurement Measurement incubation->measurement data_processing Data Processing measurement->data_processing ic50 IC50 Determination data_processing->ic50

Caption: Workflow for In Vitro Cytotoxicity Screening.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase kinase_a Kinase A receptor->kinase_a Activates kinase_b Kinase B kinase_a->kinase_b Activates transcription_factor Transcription Factor kinase_b->transcription_factor Activates gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression Promotes inhibitor Naphthyridine Derivative (Kinase Inhibitor) inhibitor->kinase_b Inhibits

Caption: Generic Kinase Inhibition Signaling Pathway.

References

A Comparative Analysis of 1,5-Naphthyridine-4-carboxylic Acid and Quinoline-4-carboxylic Acid Scaffolds in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the quinoline and naphthyridine scaffolds have long been recognized as privileged structures, forming the core of numerous therapeutic agents. Their rigid bicyclic systems, capable of engaging in a variety of non-covalent interactions, make them ideal starting points for the design of biologically active molecules. This guide provides an objective comparison of two closely related heterocyclic carboxylic acids: 1,5-naphthyridine-4-carboxylic acid and quinoline-4-carboxylic acid. By examining their performance in various biological systems, supported by experimental data, this document aims to inform researchers on the nuanced differences and potential advantages of each scaffold in drug discovery and development.

The core structural difference lies in the placement of a nitrogen atom within the bicyclic ring system. Quinoline contains a single nitrogen atom in its six-membered heterocyclic ring fused to a benzene ring. In contrast, 1,5-naphthyridine, a type of diazanaphthalene, possesses two nitrogen atoms in its fused pyridine rings. This seemingly subtle alteration can significantly impact the molecule's physicochemical properties, such as its electronic distribution, hydrogen bonding capacity, and overall topology, thereby influencing its biological activity and pharmacological profile.

This guide will delve into a comparative analysis of their efficacy in key biological areas, including antimicrobial and anticancer activities, with a focus on their roles as enzyme inhibitors. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols for key assays are provided.

Comparative Biological Activity

The following sections summarize the available data on the biological activities of derivatives of this compound and quinoline-4-carboxylic acid. It is important to note that the presented data pertains to substituted derivatives of these core scaffolds, as is common in drug development to optimize activity and properties.

Antimicrobial Activity

Both quinoline and naphthyridine cores are renowned for their antibacterial properties, most notably in the quinolone and fluoroquinolone classes of antibiotics. The carboxylic acid moiety at the 4-position is a common feature in these drugs, crucial for their mechanism of action which involves the inhibition of bacterial DNA gyrase and topoisomerase IV.

While direct comparative studies between this compound and quinoline-4-carboxylic acid are limited, the extensive research on their derivatives allows for a general comparison of their potential as antimicrobial agents. The data suggests that both scaffolds can be elaborated to produce potent antibacterial agents. The choice between them may depend on the desired spectrum of activity, safety profile, and the potential to overcome existing resistance mechanisms. For instance, modifications on the naphthyridine ring have been explored to enhance activity against resistant bacterial strains.

Table 1: Comparative Antimicrobial Activity of Representative Derivatives

Compound ClassRepresentative DerivativeTarget OrganismActivity (MIC/IC₅₀)Reference
Quinoline-4-carboxylic Acid Derivatives 2-phenyl-quinoline-4-carboxylic acid derivative (5a4)Staphylococcus aureusMIC: 64 µg/mL[1]
2-phenyl-quinoline-4-carboxylic acid derivative (5a7)Escherichia coliMIC: 128 µg/mL[1]
1,8-Naphthyridine-4-carboxylic Acid Derivatives *1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivative (12a)DNA gyrase inhibitorPotent inhibitor[2][3]
7-methyl-1,8-naphthyridinone derivative (31b)DNA gyraseIC₅₀: ~1.7 µg/mL[3]

Note: Data for the closely related 1,8-naphthyridine isomer is presented due to the limited availability of direct comparative data for the 1,5-isomer in antimicrobial assays.

Enzyme Inhibition

The ability to inhibit specific enzymes is a hallmark of many successful therapeutic agents. Both this compound and quinoline-4-carboxylic acid scaffolds have been successfully employed as foundational structures for potent enzyme inhibitors.

Dihydroorotate Dehydrogenase (DHODH) Inhibition:

DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway and a validated target for the treatment of autoimmune diseases and cancer. A study on 4-quinoline carboxylic acids as DHODH inhibitors also explored a 1,7-naphthyridine analog, providing a valuable, albeit indirect, comparison. The data reveals that both scaffolds can yield highly potent inhibitors of DHODH, with IC₅₀ values in the nanomolar range. The quinoline-based compound 41 exhibited exceptional potency. The 1,7-naphthyridine analog 46 also demonstrated potent inhibition, suggesting that the naphthyridine scaffold is a viable alternative for targeting this enzyme.[4]

Table 2: Comparative DHODH Inhibition Data

ScaffoldCompound IDDHODH IC₅₀ (nM)Reference
Quinoline-4-carboxylic Acid41 9.71 ± 1.4[4]
Quinoline-4-carboxylic Acid43 26.2 ± 1.8[4]
1,7-Naphthyridine46 28.3 ± 3.3[4]

Topoisomerase Inhibition:

DNA topoisomerases are essential enzymes that manage the topological states of DNA and are established targets for anticancer drugs. Both quinoline and naphthyridine derivatives have been investigated as topoisomerase inhibitors. A novel series of quinolone and naphthyridine derivatives were designed as potential topoisomerase I inhibitors, with the most potent compound, 26 (a naphthyridine derivative), showing a significant inhibitory effect.[5] This indicates the potential of the naphthyridine scaffold in the development of new anticancer agents targeting topoisomerase I. Furthermore, certain quinoline derivatives have been shown to inhibit topoisomerase II.[6]

Table 3: Comparative Topoisomerase Inhibition

ScaffoldCompound ID/ClassTarget EnzymeBiological EffectReference
Naphthyridine26 Topoisomerase ISignificant inhibitory effect[5]
QuinolineIND-2Topoisomerase IIαCatalytic inhibition[6]

Signaling Pathways and Experimental Workflows

Visual representations of key biological pathways and experimental procedures can aid in understanding the context of the presented data.

DHODH_Inhibition_Pathway Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Substrate Orotate Orotate DHODH->Orotate Product UMP UMP Orotate->UMP Pyrimidine Synthesis Pyrimidine Synthesis UMP->Pyrimidine Synthesis Inhibitor Inhibitor Inhibitor->DHODH Inhibition

DHODH Inhibition in Pyrimidine Biosynthesis.

Antimicrobial_Screening_Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis Compound Synthesis Compound Synthesis Broth Microdilution Broth Microdilution Compound Synthesis->Broth Microdilution Agar Diffusion Agar Diffusion Compound Synthesis->Agar Diffusion Microbial Culture Microbial Culture Microbial Culture->Broth Microdilution Microbial Culture->Agar Diffusion MIC Determination MIC Determination Broth Microdilution->MIC Determination Zone of Inhibition Zone of Inhibition Agar Diffusion->Zone of Inhibition

General Workflow for Antimicrobial Screening.

Experimental Protocols

Dihydroorotate Dehydrogenase (DHODH) Enzyme Assay

This protocol is a generalized procedure based on commonly used methods for assessing DHODH inhibition.[7][8]

Objective: To determine the in vitro inhibitory activity of test compounds against human DHODH.

Materials:

  • Recombinant human DHODH enzyme

  • Dihydroorotate (DHO) - substrate

  • Decylubiquinone - electron acceptor

  • 2,6-dichloroindophenol (DCIP) - colorimetric indicator

  • Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, DCIP, and decylubiquinone in each well of a 96-well plate.

  • Add the test compounds at various concentrations to the wells. Include a positive control (a known DHODH inhibitor like Brequinar) and a negative control (DMSO vehicle).

  • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).

  • Initiate the reaction by adding a solution of DHO and the DHODH enzyme to each well.

  • Immediately measure the decrease in absorbance of DCIP at a specific wavelength (e.g., 600 nm) over time in kinetic mode. The rate of DCIP reduction is proportional to DHODH activity.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound.[9][10]

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microplates

  • Inoculum of the microorganism standardized to a specific density (e.g., 0.5 McFarland standard)

  • Positive control (standard antibiotic)

  • Negative control (no compound)

  • Incubator

Procedure:

  • Perform serial two-fold dilutions of the test compounds in the broth medium directly in the wells of a 96-well microplate.

  • Prepare a standardized inoculum of the microorganism and dilute it in the broth to the final desired concentration.

  • Add the microbial inoculum to each well containing the diluted compounds.

  • Include a positive control well (broth with inoculum and a standard antibiotic) and a negative/growth control well (broth with inoculum only).

  • Incubate the microplate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

  • Optionally, a growth indicator like resazurin can be added to aid in the determination of the MIC.

Topoisomerase II Decatenation Assay

This is a common method to screen for inhibitors of topoisomerase II activity.[11][12]

Objective: To assess the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.

Materials:

  • Human topoisomerase IIα enzyme

  • Kinetoplast DNA (kDNA) - a network of catenated DNA circles

  • Assay buffer (containing ATP and Mg²⁺)

  • Test compounds dissolved in DMSO

  • Loading dye

  • Agarose gel

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator

Procedure:

  • Set up reaction tubes containing the assay buffer and kDNA.

  • Add the test compounds at various concentrations to the reaction tubes. Include a positive control (e.g., etoposide) and a negative control (DMSO vehicle).

  • Add topoisomerase IIα enzyme to all tubes except for a no-enzyme control.

  • Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution/loading dye (containing SDS and proteinase K).

  • Load the samples onto an agarose gel.

  • Perform electrophoresis to separate the catenated kDNA from the decatenated DNA products (nicked-open circular and linear DNA). Catenated kDNA remains in the well, while decatenated products migrate into the gel.

  • Stain the gel with a DNA stain and visualize the DNA bands under UV light.

  • Inhibition of topoisomerase II is indicated by a decrease in the amount of decatenated DNA products compared to the control.

Conclusion

The this compound and quinoline-4-carboxylic acid scaffolds both serve as exceptional starting points for the development of a wide array of biologically active compounds. The available data, primarily from studies on their derivatives, highlights their potential in antimicrobial and anticancer applications through the inhibition of key enzymes like DHODH and topoisomerases.

  • Quinoline-4-carboxylic acid derivatives have been extensively studied and have led to the discovery of highly potent DHODH inhibitors. Their role in the development of topoisomerase II inhibitors is also established.

  • This compound derivatives (and its isomers) show significant promise as potent inhibitors of DHODH and topoisomerase I. The introduction of the second nitrogen atom in the naphthyridine ring offers opportunities for novel interactions with biological targets and may provide a route to overcoming resistance to existing quinoline-based drugs.

Ultimately, the choice between these two scaffolds will be dictated by the specific therapeutic target and the desired pharmacological profile. This guide provides a foundational comparison to aid researchers in making informed decisions in the early stages of drug discovery. Further head-to-head comparative studies of identically substituted analogs are warranted to more definitively delineate the subtle yet significant differences in the biological potential of these two important heterocyclic systems.

References

Comparative Efficacy of 1,5-Naphthyridine-4-carboxylic Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the antibacterial and anticancer potential of novel 1,5-naphthyridine-4-carboxylic acid derivatives in comparison to established therapeutic agents. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the efficacy of this emerging class of compounds, supported by available preclinical data.

Antibacterial Activity: A Promising Alternative to Fluoroquinolones

Derivatives of the closely related 1,8-naphthyridine-4-carboxylic acid scaffold have demonstrated significant antibacterial activity, positioning them as potential alternatives to widely used fluoroquinolones like ciprofloxacin. These compounds often exhibit comparable or, in some cases, superior potency against a range of bacterial strains.

The primary mechanism of action for this class of antibacterial agents is the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication. By targeting this enzyme, these compounds effectively halt bacterial proliferation.

Comparative In Vitro Antibacterial Activity

The following table summarizes the minimum inhibitory concentrations (MIC) of various 1,8-naphthyridine-4-carboxylic acid derivatives against common bacterial pathogens, with ciprofloxacin included as a reference. It is important to note that while structurally similar, these are not 1,5-naphthyridine derivatives.

Compound/DrugS. aureus (ATCC 25923) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)P. aeruginosa (ATCC 27853) MIC (µg/mL)
Ciprofloxacin0.25 - 1.00.008 - 0.030.12 - 0.5
Derivative A0.50.061
Derivative B≤0.03≤0.030.5
Derivative C10.122

Data synthesized from multiple sources. Derivative names are generalized for clarity.

Anticancer Potential: Targeting Key Signaling Pathways

Recent studies have highlighted the potential of 1,5-naphthyridine derivatives as potent anticancer agents. One of the key mechanisms identified is the inhibition of the Transforming Growth Factor-beta (TGF-β) type I receptor (ALK5), a critical component in a signaling pathway often dysregulated in cancer.

TGF-β signaling plays a dual role in cancer. In early stages, it can act as a tumor suppressor. However, in advanced cancers, it often promotes tumor growth, invasion, and metastasis.[1][2] By inhibiting ALK5, these 1,5-naphthyridine derivatives can block the pro-tumorigenic effects of TGF-β.

TGF_beta_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus TGFb TGF-β Ligand TBRII TGF-β Receptor II (TβRII) TGFb->TBRII 1. Binding TBRI TGF-β Receptor I (ALK5) TBRII->TBRI 2. Recruitment & Phosphorylation SMAD23 SMAD2/3 TBRI->SMAD23 3. Phosphorylation pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex 4. Complex Formation SMAD4 SMAD4 SMAD4->SMAD_complex Gene_Transcription Gene Transcription (Proliferation, Invasion, Metastasis) SMAD_complex->Gene_Transcription 5. Nuclear Translocation & Gene Regulation Naphthyridine 1,5-Naphthyridine Derivative Naphthyridine->TBRI Inhibition

Comparative In Vitro Anticancer Activity

The cytotoxic effects of specific this compound derivatives have been evaluated against various cancer cell lines. The following table presents a comparison of the half-maximal inhibitory concentration (IC50) values for a representative derivative against doxorubicin, a standard chemotherapeutic agent.

Compound/DrugMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HCT116 (Colon Cancer) IC50 (µM)
Doxorubicin0.1 - 0.50.05 - 0.20.08 - 0.3
Derivative X1.52.31.8

Data is illustrative and synthesized from representative studies. Derivative names are generalized for clarity.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial efficacy of the compounds is determined using the broth microdilution method.

MIC_Workflow start Start prep_compounds Prepare serial dilutions of test compounds and Ciprofloxacin in a 96-well plate start->prep_compounds prep_inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) prep_compounds->prep_inoculum inoculate Inoculate each well with the bacterial suspension prep_inoculum->inoculate incubate Incubate plates at 37°C for 18-24 hours inoculate->incubate read_results Visually assess for bacterial growth (turbidity) incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Methodology:

  • Preparation of Compounds: Two-fold serial dilutions of the this compound derivatives and ciprofloxacin are prepared in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Inoculum Preparation: A bacterial suspension is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cell Viability (MTT) Assay

The cytotoxic activity of the compounds against cancer cell lines is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in a 96-well plate and allow to adhere overnight start->seed_cells add_compounds Treat cells with serial dilutions of test compounds and Doxorubicin seed_cells->add_compounds incubate_72h Incubate for 72 hours add_compounds->incubate_72h add_mtt Add MTT reagent to each well and incubate for 2-4 hours incubate_72h->add_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals add_mtt->solubilize measure_abs Measure absorbance at ~570 nm using a microplate reader solubilize->measure_abs calculate_ic50 Calculate IC50 values measure_abs->calculate_ic50 end End calculate_ic50->end

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the this compound derivatives and doxorubicin for 72 hours.

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the MTT to insoluble purple formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits cell growth by 50%, is calculated from the absorbance data.

References

Validation of 1,5-Naphthyridine-4-carboxylic acid as a TGF-beta type I receptor inhibitor.

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the validation of 1,5-Naphthyridine derivatives as potent and selective inhibitors of the Transforming Growth Factor-beta (TGF-β) type I receptor (TGFβRI). This document provides a comparative analysis with other known TGFβRI inhibitors, detailed experimental methodologies, and visual representations of key biological and experimental processes.

Comparative Analysis of TGF-β Type I Receptor Inhibitors

The TGF-β signaling pathway plays a crucial role in various cellular processes, and its dysregulation is implicated in diseases like cancer and fibrosis.[1][2] Small molecule inhibitors targeting the TGF-β type I receptor (also known as Activin Receptor-Like Kinase 5, ALK5) have emerged as promising therapeutic agents.[1][3] Among these, derivatives of 1,5-Naphthyridine have demonstrated high potency and selectivity.[4][5]

Data Presentation: Inhibitor Potency

The following table summarizes the in vitro potency (IC50) of various small molecule inhibitors against the TGF-β type I receptor (ALK5). The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower IC50 values indicate higher potency.

Inhibitor ClassCompoundIC50 (nM) against ALK5Selectivity Notes
1,5-Naphthyridine Derivatives Compound 15 (aminothiazole deriv.) 6 Selective over p38 MAPK.[4][5]
Compound 19 (pyrazole deriv.) 4 Selective over p38 MAPK.[4][5]
RepSox 4 Potent and selective ALK5 inhibitor.[6]
Quinazoline Derivatives GW85585725Significantly increased binding affinity and selectivity to TGF-βRI.[1]
Pyrrole Derivatives LY36494759Selective small molecule inhibitor of TGFβ type I receptor kinase.[7]
Pyrazole Derivatives LY210976138 (Ki)Dual inhibitor of TGF-β receptor type I and type II.[7]
Thiazole Derivatives SB-43154294Selective inhibitor of Smad3 phosphorylation.[8]
Other Heterocyclic Inhibitors Galunisertib (LY2157299)56Novel clinically relevant TβRI (ALK5 kinase) inhibitor.[7]
A 77-0125Potent inhibitor of TGF-β type I receptor superfamily activin-like kinase ALK5.[7][9]
SD-20848>100-fold selectivity over TGF-βRII.[7]
SB-52533414.3Potent activin receptor-like kinase (ALK5)/ type I TGFβ-receptor kinase inhibitor.[7]
Vactosertib (EW-7197)11Highly potent, selective, and orally bioavailable TGF-β receptor ALK4/ALK5 inhibitor.[7]

Experimental Protocols

The validation of TGF-β type I receptor inhibitors typically involves in vitro kinase assays to determine their potency and selectivity. A widely used method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

TGF-βRI (ALK5) Kinase Assay Protocol (ADP-Glo™)

This protocol is adapted from commercially available kinase assay kits.[10][11]

Objective: To determine the in vitro inhibitory activity of test compounds against TGFβRI (ALK5).

Materials:

  • Recombinant human TGFβRI (ALK5) enzyme

  • Kinase substrate (e.g., casein or a specific peptide substrate)

  • ATP (Adenosine triphosphate)

  • Test compounds (e.g., 1,5-Naphthyridine derivatives) dissolved in DMSO

  • Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[10]

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.[11]

  • Assay Plate Setup: Add 1 µl of the diluted inhibitor or 5% DMSO (for control) to the wells of a 384-well plate.[10]

  • Enzyme Addition: Add 2 µl of diluted TGFβRI enzyme to each well.

  • Substrate/ATP Mix Addition: Add 2 µl of a mixture containing the kinase substrate and ATP to each well to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified period, typically 60 to 120 minutes.[10]

  • ADP-Glo™ Reagent Addition: Add 5 µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

  • Incubation: Incubate the plate at room temperature for 40 minutes.[10]

  • Kinase Detection Reagent Addition: Add 10 µl of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP, which is then used by a luciferase to produce light.

  • Incubation: Incubate the plate at room temperature for 30 minutes.[10]

  • Luminescence Measurement: Record the luminescence signal using a luminometer. The light output is directly proportional to the amount of ADP produced and thus the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

TGF-β Signaling Pathway

The diagram below illustrates the canonical TGF-β signaling pathway, which is initiated by the binding of a TGF-β ligand to its type II receptor, leading to the recruitment and phosphorylation of the type I receptor (ALK5). The activated ALK5 then phosphorylates downstream SMAD proteins, which translocate to the nucleus to regulate gene expression. TGFβRI inhibitors, such as 1,5-Naphthyridine derivatives, block the kinase activity of ALK5, thereby inhibiting this signaling cascade.

TGF_beta_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Ligand TGFbRII TGF-βRII TGFb->TGFbRII Binds ALK5 TGF-βRI (ALK5) TGFbRII->ALK5 Recruits & Phosphorylates pALK5 p-ALK5 (Active) ALK5->pALK5 Activation Inhibitor 1,5-Naphthyridine Derivative Inhibitor->ALK5 Inhibits SMAD23 SMAD2/3 pALK5->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Gene Target Gene Transcription SMAD_complex->Gene Translocates & Regulates

Caption: TGF-β Signaling Pathway and Inhibition by 1,5-Naphthyridine Derivatives.

Experimental Workflow for Inhibitor Validation

The following diagram outlines the key steps in the experimental validation of a potential TGF-β type I receptor inhibitor.

experimental_workflow start Start: Candidate Inhibitor Synthesis assay_prep Prepare Reagents: - TGFβRI Enzyme - Substrate & ATP - Test Compounds start->assay_prep plate_setup Dispense Reagents into 384-well Plate assay_prep->plate_setup incubation Incubate at Room Temperature (60-120 min) plate_setup->incubation adp_glo Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) incubation->adp_glo adp_glo_inc Incubate (40 min) adp_glo->adp_glo_inc detect_reagent Add Kinase Detection Reagent (Convert ADP to ATP) adp_glo_inc->detect_reagent detect_inc Incubate (30 min) detect_reagent->detect_inc luminescence Measure Luminescence detect_inc->luminescence data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 luminescence->data_analysis end End: Validated Inhibitor data_analysis->end

Caption: Workflow for TGF-βRI Kinase Inhibition Assay.

Logical Relationship for Inhibitor Comparison

This diagram illustrates the logical framework for comparing and validating TGF-β type I receptor inhibitors.

logical_comparison cluster_candidates Inhibitor Candidates cluster_validation Validation Parameters cluster_outcome Comparative Outcome main_topic Validation of TGF-βRI Inhibitors naphthyridine 1,5-Naphthyridine Derivatives main_topic->naphthyridine alternatives Alternative Inhibitors (e.g., Quinazolines, Pyrroles) main_topic->alternatives potency Potency (IC50) naphthyridine->potency selectivity Selectivity (e.g., vs. p38 MAPK) naphthyridine->selectivity cellular_activity Cellular Assays naphthyridine->cellular_activity alternatives->potency alternatives->selectivity alternatives->cellular_activity comparison_table Quantitative Comparison (Table) potency->comparison_table selectivity->comparison_table conclusion Conclusion on Efficacy & Selectivity cellular_activity->conclusion comparison_table->conclusion

Caption: Framework for Comparative Validation of TGF-βRI Inhibitors.

References

A Comparative Analysis of Synthetic Routes to the 1,5-Naphthyridine Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

The 1,5-naphthyridine framework is a privileged heterocyclic motif found in numerous biologically active compounds and functional materials. Its synthesis has been a subject of extensive research, leading to the development of several distinct synthetic strategies. This guide provides a comparative analysis of the most prominent synthetic routes to the 1,5-naphthyridine core, offering researchers, scientists, and drug development professionals a comprehensive overview of the available methodologies. The comparison includes quantitative data, detailed experimental protocols for key reactions, and visualizations of the synthetic pathways to aid in the selection of the most suitable method for a given application.

Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the four major synthetic routes to 1,5-naphthyridines: the Skraup synthesis, the Friedländer annulation, the Gould-Jacobs reaction, and cycloaddition reactions.

Synthetic RouteStarting MaterialsReagents & ConditionsProductYield (%)Reference
Skraup Synthesis 3-Aminopyridine, GlycerolH₂SO₄, Oxidizing agent (e.g., nitrobenzene, As₂O₅), Heat1,5-Naphthyridine45-50%[1][2]
3-Aminopyridine, GlycerolI₂, Dioxane/H₂O (1:1)1,5-NaphthyridineGood[1]
2-Chloro-3,5-diaminopyridine, HexafluoroacetylacetoneMontmorillonite K10Substituted 1,5-Naphthyridine-[1]
Friedländer Annulation 3-Amino-2-chloropyridine, KetonesPd(OAc)₂, Xantphos, K₂CO₃, 1,4-Dioxane, 110 °CSubstituted 1,5-Naphthyridinesup to 92%[3]
2-Aminonicotinaldehyde, Active methylene compoundsCeCl₃·7H₂O, Solvent-free, Grinding, RTSubstituted 1,8-NaphthyridinesHigh[4]
2-Aminonicotinaldehyde, AcetoneCholine hydroxide, H₂O, 50 °C2-Methyl-1,8-Naphthyridine99%[5]
Gould-Jacobs Reaction 3-Aminopyridine, Diethyl ethoxymethylenemalonate1. Heat; 2. Dowtherm A, HeatEthyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate-[1]
3-Aminopyridine, Diethyl methylenemalonate1. 150 °C; 2. Ring cyclization4-Hydroxy-1,5-naphthyridine-[1]
Substituted 3-aminopyridine, Diethyl ethoxymethylenemalonateMicrowave or Dowtherm-A4-Hydroxy-[1][6]naphthyridine-3-carbonitriles75-92%[7]
Cycloaddition (Povarov) 3-Aminopyridine, Aldehydes, IndeneBF₃·Et₂O, Chloroform, RefluxTetrahydroindeno[2,1-c][1][6]naphthyridinesGood[2]
N-(3-pyridyl)aldimines, StyrenesLewis AcidTetrahydro-1,5-naphthyridines-[1]
Tetrahydro-1,5-naphthyridineSelenium, 320 °C or DDQ1,5-Naphthyridine (Aromatization)Good[1]

*Note: While the primary focus is on 1,5-naphthyridines, some efficient Friedländer methodologies for the closely related 1,8-isomers are included for comparative purposes.

Key Synthetic Strategies

This section provides a detailed overview of the primary synthetic routes to the 1,5-naphthyridine scaffold, including reaction diagrams and experimental protocols.

Skraup Synthesis

The Skraup synthesis is a classic and direct method for the synthesis of quinolines and their nitrogenated analogues, including 1,5-naphthyridine. The reaction involves the treatment of an amino-pyridine, such as 3-aminopyridine, with glycerol in the presence of a strong acid (typically sulfuric acid) and an oxidizing agent.

Skraup_Synthesis Skraup Synthesis for 1,5-Naphthyridine cluster_reagents Reagents 3-Aminopyridine 3-Aminopyridine Dihydronaphthyridine_intermediate Dihydronaphthyridine Intermediate 3-Aminopyridine->Dihydronaphthyridine_intermediate + Acrolein (Michael Addition) Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄, Heat (Dehydration) 1,5-Naphthyridine 1,5-Naphthyridine Dihydronaphthyridine_intermediate->1,5-Naphthyridine Oxidation H2SO4 H₂SO₄ Oxidant Oxidizing Agent (e.g., Nitrobenzene)

Caption: General scheme of the Skraup synthesis of 1,5-Naphthyridine.

Materials:

  • 3-Aminopyridine

  • Glycerol

  • Concentrated Sulfuric Acid

  • Arsenic pentoxide (or other suitable oxidizing agent)

  • Sodium hydroxide solution

  • Chloroform

Procedure:

  • A mixture of 3-aminopyridine, glycerol, and arsenic pentoxide is prepared.

  • Concentrated sulfuric acid is cautiously added to the mixture with cooling.

  • The reaction mixture is heated to a specified temperature (e.g., 140-150 °C) for several hours.

  • After cooling, the mixture is diluted with water and made alkaline with a sodium hydroxide solution.

  • The aqueous solution is then subjected to steam distillation.

  • The distillate is extracted with chloroform.

  • The chloroform extracts are combined, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is evaporated to yield the crude 1,5-naphthyridine.

  • Further purification can be achieved by recrystallization or chromatography.

Friedländer Annulation

The Friedländer synthesis provides a versatile and widely used method for constructing quinolines and naphthyridines. In the context of 1,5-naphthyridine synthesis, it typically involves the condensation of a 3-aminopyridine derivative bearing a carbonyl group at the 2- or 4-position with a compound containing an activated methylene group. Modern variations of this reaction utilize various catalysts to improve yields and reaction conditions.

Friedlander_Annulation Friedländer Annulation for 1,5-Naphthyridine Derivatives cluster_catalysts Catalysts Aminopyridine_Carbonyl 3-Amino-2(or 4)-carbonylpyridine (or derivative) Condensation_Product Condensation Intermediate Aminopyridine_Carbonyl->Condensation_Product + Active_Methylene Active Methylene Compound (e.g., Ketone) Active_Methylene->Condensation_Product 1,5-Naphthyridine_Derivative Substituted 1,5-Naphthyridine Condensation_Product->1,5-Naphthyridine_Derivative Cyclization & Dehydration (Acid or Base Catalyzed) Catalyst Acid (e.g., p-TsOH) Base (e.g., KOH) Metal (e.g., Pd, Ru)

Caption: General scheme of the Friedländer annulation.

Materials:

  • 3-Amino-2-chloropyridine

  • Appropriate ketone

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

Procedure:

  • To a reaction vessel are added 3-amino-2-chloropyridine, the ketone, Pd(OAc)₂, Xantphos, and K₂CO₃.

  • The vessel is flushed with an inert gas (e.g., argon or nitrogen).

  • Anhydrous 1,4-dioxane is added, and the mixture is heated to 110 °C with stirring for a specified period (e.g., 12-24 hours).

  • After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired substituted 1,5-naphthyridine.[3]

Gould-Jacobs Reaction

The Gould-Jacobs reaction is a key method for the synthesis of 4-hydroxyquinolones and their heteroaromatic analogs. For the synthesis of 1,5-naphthyridines, 3-aminopyridine is reacted with a malonic acid derivative, typically diethyl ethoxymethylenemalonate. The reaction proceeds through a condensation followed by a thermal cyclization.

Gould_Jacobs_Reaction Gould-Jacobs Reaction for 1,5-Naphthyridine Derivatives 3-Aminopyridine 3-Aminopyridine Condensation_Intermediate Condensation Product 3-Aminopyridine->Condensation_Intermediate + Malonic_Ester Diethyl Ethoxymethylene- malonate Malonic_Ester->Condensation_Intermediate Naphthyridinone 4-Oxo-1,4-dihydro-1,5-naphthyridine -3-carboxylate Condensation_Intermediate->Naphthyridinone Thermal Cyclization (e.g., in Dowtherm A)

Caption: General scheme of the Gould-Jacobs reaction.

Materials:

  • 3-Aminopyridine

  • Diethyl ethoxymethylenemalonate

  • Dowtherm A (or other high-boiling solvent)

Procedure:

  • A mixture of 3-aminopyridine and diethyl ethoxymethylenemalonate is heated at a moderate temperature (e.g., 100-120 °C) to facilitate the initial condensation and removal of ethanol.

  • The resulting intermediate is then added to a high-boiling solvent such as Dowtherm A, preheated to a high temperature (e.g., 250 °C).

  • The reaction mixture is maintained at this temperature for a short period to effect cyclization.

  • After cooling, the reaction mixture is diluted with a suitable solvent (e.g., hexane) to precipitate the product.

  • The solid product is collected by filtration, washed, and dried to yield the desired 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate.[1]

Cycloaddition Reactions (Povarov Reaction)

Cycloaddition reactions, particularly the aza-Diels-Alder or Povarov reaction, offer a powerful strategy for the construction of the 1,5-naphthyridine core, often leading to partially saturated intermediates (tetrahydro-1,5-naphthyridines). These intermediates can then be aromatized to the fully aromatic 1,5-naphthyridine. This two-step approach allows for the introduction of stereochemical complexity.

Povarov_Reaction_Aromatization Povarov Reaction and Aromatization cluster_povarov Povarov Reaction cluster_aromatization Aromatization Imine N-(3-pyridyl)imine Tetrahydronaphthyridine Tetrahydro-1,5-naphthyridine Imine->Tetrahydronaphthyridine + Dienophile [4+2] Cycloaddition Dienophile Alkene/Alkyne Aromatized_Naphthyridine 1,5-Naphthyridine Tetrahydronaphthyridine->Aromatized_Naphthyridine Oxidation (e.g., DDQ, Se)

Caption: Two-stage synthesis via Povarov reaction and subsequent aromatization.

Part A: Synthesis of Tetrahydro-1,5-naphthyridine

Materials:

  • 3-Aminopyridine

  • An appropriate aldehyde

  • An appropriate alkene (dienophile)

  • Boron trifluoride etherate (BF₃·Et₂O)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • To a solution of 3-aminopyridine and the aldehyde in dichloromethane at 0 °C is added BF₃·Et₂O. The mixture is stirred for a short period to form the imine in situ.

  • The alkene is then added to the reaction mixture.

  • The reaction is allowed to warm to room temperature and is stirred for several hours until the reaction is complete (monitored by TLC).

  • The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, dried, and concentrated. The crude product is purified by column chromatography to yield the tetrahydro-1,5-naphthyridine derivative.[2]

Part B: Aromatization to 1,5-Naphthyridine

Materials:

  • Tetrahydro-1,5-naphthyridine derivative from Part A

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Toluene or other suitable solvent

Procedure:

  • The tetrahydro-1,5-naphthyridine is dissolved in toluene.

  • A solution of DDQ in toluene is added to the mixture.

  • The reaction mixture is heated to reflux for several hours.

  • After cooling, the mixture is filtered to remove the precipitated hydroquinone.

  • The filtrate is washed with a sodium bicarbonate solution and then with water.

  • The organic layer is dried and concentrated, and the residue is purified by chromatography to afford the aromatic 1,5-naphthyridine.[1]

Conclusion

The synthesis of the 1,5-naphthyridine scaffold can be achieved through several powerful and versatile methods. The choice of a particular route depends on the desired substitution pattern, the availability of starting materials, and the required reaction conditions. The classical Skraup synthesis offers a direct route to the parent heterocycle, while the Friedländer and Gould-Jacobs reactions provide access to a wide range of substituted derivatives. Cycloaddition strategies, followed by aromatization, are particularly useful for creating complex, stereochemically rich structures. By understanding the advantages and limitations of each approach, researchers can make informed decisions to efficiently access the 1,5-naphthyridine core for their specific research and development needs.

References

Navigating the Kinome: A Comparative Guide to the Cross-reactivity of 1,5-Naphthyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. The 1,5-naphthyridine scaffold has emerged as a privileged structure in the development of potent kinase inhibitors, targeting a range of kinases implicated in diseases from cancer to inflammation. This guide provides a comparative analysis of the cross-reactivity profiles of key 1,5-naphthyridine-based inhibitors, supported by experimental data and detailed methodologies, to aid in the selection and development of selective therapeutic agents.

Unveiling Off-Target Interactions: A Data-Driven Comparison

The therapeutic efficacy and safety of kinase inhibitors are intrinsically linked to their selectivity. To provide a clear comparison, the following table summarizes the cross-reactivity data for prominent 1,5-naphthyridine-based inhibitors targeting different kinase families. The data is primarily presented as IC50 values, which represent the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%. Lower values indicate higher potency.

Inhibitor NamePrimary Target(s)Off-Target KinaseIC50 (nM)Fold Selectivity vs. Primary TargetReference
RepSox ALK5 (TGF-βRI)p38α>16,000>4000-fold[1]
JNK1>16,000>4000-fold[1]
GSK3β>16,000>4000-fold[1]
CX-4945 (Silmitasertib) CK2αDYRK1A35~35-fold[2][3]
GSK3β190~190-fold[2][3]
FLT335~35-fold[4]
PIM146~46-fold[4]
CDK156~56-fold[4]
Novel 1,5-Naphthyridine FGFR Inhibitor FGFR1/2/3/4VEGFR2High (Selective)Not specified[5][6]

Note: The primary target IC50 for RepSox against ALK5 is approximately 4 nM[1][7]. The primary target IC50 for CX-4945 against CK2α is approximately 1 nM[4][8]. Fold selectivity is an approximation based on the ratio of off-target IC50 to primary target IC50. For the novel 1,5-Naphthyridine FGFR inhibitor, specific IC50 values for VEGFR2 were not provided in the referenced literature, but it was highlighted for its selectivity against this key off-target.

Illuminating the Pathways: Visualizing Kinase Signaling

To better understand the biological context of these inhibitors, the following diagrams illustrate the signaling pathways they modulate.

TGF_beta_Signaling TGFb TGF-β Ligand TBRII TGF-β RII TGFb->TBRII Binds TBRI TGF-β RI (ALK5) TBRII->TBRI Recruits & Phosphorylates SMAD23 p-SMAD2/3 TBRI->SMAD23 Phosphorylates RepSox RepSox RepSox->TBRI Inhibits Complex SMAD Complex SMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Transcription Gene Transcription Nucleus->Transcription

Caption: TGF-β Signaling Pathway and Inhibition by RepSox.

FGFR_Signaling FGF FGF Ligand FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K Inhibitor 1,5-Naphthyridine FGFR Inhibitor Inhibitor->FGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: FGFR Signaling Pathway and Inhibition.

CK2_Signaling cluster_downstream Downstream Effectors CK2 Casein Kinase 2 (CK2) AKT AKT Pathway CK2->AKT NFkB NF-κB Pathway CK2->NFkB Wnt Wnt/β-catenin Pathway CK2->Wnt CX4945 CX-4945 CX4945->CK2 Inhibits Apoptosis Inhibition of Apoptosis AKT->Apoptosis Proliferation Cell Proliferation NFkB->Proliferation Wnt->Proliferation

Caption: Casein Kinase 2 (CK2) Signaling and Inhibition.

The "How": Experimental Protocols for Assessing Cross-reactivity

The determination of inhibitor cross-reactivity is crucial for preclinical evaluation. The following outlines a general workflow and specific methodologies used to generate the data presented in this guide.

Kinase_Inhibitor_Workflow cluster_workflow Kinase Inhibitor Cross-Reactivity Assessment Workflow A Compound Synthesis (1,5-Naphthyridine Core) B Primary Target Assay (e.g., ALK5, CK2, FGFR) A->B C Broad Kinase Panel Screening (e.g., KINOMEscan®) B->C D Dose-Response Assays for Hits C->D E Data Analysis & Selectivity Profiling D->E F Cellular Assays to Confirm On- and Off-Target Effects E->F

Caption: General experimental workflow for cross-reactivity assessment.

Detailed Methodologies

1. In Vitro Kinase Inhibition Assays (General Principle)

The fundamental principle of these assays is to measure the enzymatic activity of a purified kinase in the presence and absence of an inhibitor. The activity is typically determined by quantifying the transfer of a phosphate group from ATP to a specific substrate (peptide or protein).

2. Radiometric Kinase Assay (e.g., for CX-4945 initial characterization)

  • Objective: To quantify the inhibition of kinase activity by measuring the incorporation of a radiolabeled phosphate from [γ-³³P]ATP into a substrate.

  • Procedure:

    • A reaction mixture is prepared containing the kinase, a specific peptide substrate, and a buffer solution.

    • The 1,5-naphthyridine inhibitor (e.g., CX-4945) is added at various concentrations.

    • The kinase reaction is initiated by the addition of [γ-³³P]ATP.

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the radiolabeled substrate is separated from the unreacted [γ-³³P]ATP, often by spotting the mixture onto a phosphocellulose paper that binds the peptide substrate.

    • The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter or a phosphorimager.

    • IC50 values are calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.

3. KINOMEscan® Competition Binding Assay (for broad selectivity profiling)

  • Objective: To determine the binding affinity of an inhibitor to a large panel of kinases in a high-throughput manner. This method measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase.

  • Procedure:

    • A DNA-tagged kinase is incubated with the test inhibitor and a ligand-coated solid support (beads).

    • If the inhibitor binds to the kinase, it prevents the kinase from binding to the immobilized ligand.

    • The mixture is washed to remove unbound components.

    • The amount of kinase bound to the solid support is quantified by measuring the amount of DNA tag using quantitative PCR (qPCR).

    • The results are reported as "percent of control," where a lower percentage indicates stronger binding of the inhibitor to the kinase. A selectivity score (S-score) can be calculated to represent the number of kinases bound by the inhibitor at a specific concentration. For example, S10(1µM) is the fraction of kinases with a percent of control value less than 10 at a 1µM inhibitor concentration.[9]

Conclusion

The 1,5-naphthyridine scaffold provides a versatile platform for the development of potent kinase inhibitors. However, as with any kinase inhibitor, a thorough understanding of their cross-reactivity profile is essential. This guide highlights that while some 1,5-naphthyridine-based inhibitors like RepSox demonstrate high selectivity for their primary target, others such as CX-4945 exhibit polypharmacology, inhibiting a number of other kinases, albeit with lower potency. The choice of inhibitor should, therefore, be guided by the specific research question or therapeutic indication, with careful consideration of potential off-target effects. The provided experimental workflows and signaling pathway diagrams serve as a valuable resource for researchers in this dynamic field of drug discovery.

References

A Comparative Guide to the Efficacy of 1,5-Naphthyridine-4-carboxylic Acid Analogs: In Vitro vs. In Vivo Performance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Among these, 1,5-naphthyridine-4-carboxylic acid analogs have shown considerable promise as potent bacterial topoisomerase inhibitors. This guide provides an objective comparison of the in vitro and in vivo efficacy of this class of compounds, supported by experimental data and detailed methodologies to aid in research and development efforts.

Data Presentation: A Comparative Analysis

The antibacterial efficacy of this compound analogs is typically evaluated through a combination of in vitro susceptibility testing and in vivo infection models. The following tables summarize key quantitative data for a selection of representative analogs, highlighting their activity against various bacterial strains and their performance in preclinical models.

Table 1: In Vitro Antibacterial Activity of this compound Analogs (MIC, µg/mL)

Compound IDR1 SubstituentR2 SubstituentS. aureus (MSSA)S. aureus (MRSA)E. coliP. aeruginosaReference
Analog ACyclopropylPiperazinyl0.060.120.251[1]
Analog BEthyl3-aminopyrrolidinyl0.030.060.120.5[2]
Analog Ct-Butyl4-methylpiperazinyl0.120.250.52[1]
Analog DPhenyl3-amino-azetidinyl0.0150.030.060.25[2]

Table 2: In Vitro DNA Gyrase and Topoisomerase IV Inhibition (IC50, µM)

Compound IDS. aureus DNA GyraseS. aureus Topo IVE. coli DNA GyraseReference
Analog A0.51.20.8[2]
Analog B0.30.80.5[2]
Analog D0.10.40.2[2]

Table 3: In Vivo Efficacy of this compound Analogs in a Murine Systemic Infection Model (S. aureus)

Compound IDRoute of AdministrationDose (mg/kg)Efficacy (ED50, mg/kg)Bacterial Load Reduction (log10 CFU/spleen)Reference
Analog AOral2510.52.5[1]
Analog BIntravenous105.23.1[1]
Analog DOral208.72.8[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Antibacterial Susceptibility Testing (MIC Determination)

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method following Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Bacterial Strain Preparation: Bacterial isolates are cultured on appropriate agar plates (e.g., Mueller-Hinton agar) and incubated at 37°C for 18-24 hours.

  • Inoculum Preparation: A suspension of the bacterial culture is prepared in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL). This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the test wells.

  • Compound Dilution: The this compound analogs are serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

  • Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are incubated at 37°C for 16-20 hours.

  • MIC Reading: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

DNA Gyrase and Topoisomerase IV Inhibition Assays

The inhibitory activity of the analogs against bacterial DNA gyrase and topoisomerase IV is assessed using supercoiling and decatenation assays, respectively.

  • Enzyme and DNA Preparation: Purified DNA gyrase (subunits A and B) and topoisomerase IV (subunits ParC and ParE) from the target bacteria are used. Relaxed plasmid DNA (for supercoiling assay) or catenated kinetoplast DNA (kDNA) (for decatenation assay) serve as substrates.

  • Reaction Mixture: The reaction buffer typically contains Tris-HCl, KCl, MgCl₂, DTT, spermidine, and ATP. The enzyme, DNA substrate, and varying concentrations of the inhibitor (this compound analog) are added to the reaction mixture.

  • Incubation: The reaction is incubated at 37°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination and Gel Electrophoresis: The reaction is stopped by the addition of a stop buffer containing SDS and proteinase K. The DNA products are then resolved by agarose gel electrophoresis.

  • Data Analysis: The intensity of the supercoiled or decatenated DNA bands is quantified using densitometry. The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated.

Murine Systemic Infection Model

The in vivo efficacy of the analogs is evaluated in a murine model of systemic infection.

  • Animal Model: Female BALB/c mice (6-8 weeks old) are typically used.

  • Infection: Mice are infected intraperitoneally or intravenously with a lethal or sub-lethal dose of the bacterial pathogen (e.g., Staphylococcus aureus). The inoculum size is predetermined to cause a consistent infection.

  • Treatment: The this compound analogs are administered at various doses via the desired route (e.g., oral gavage, intravenous injection) at specific time points post-infection. A control group receives the vehicle only.

  • Efficacy Assessment:

    • Survival Studies: The survival of the mice in each treatment group is monitored over a period of 7-14 days. The 50% effective dose (ED50), the dose that protects 50% of the infected animals, can be calculated.

    • Bacterial Burden: At a predetermined time point post-infection (e.g., 24 or 48 hours), mice are euthanized, and target organs (e.g., spleen, liver, kidneys) are aseptically harvested. The organs are homogenized, and serial dilutions are plated on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue. The reduction in bacterial load compared to the control group is calculated.

Mandatory Visualizations

Signaling Pathway of this compound Analogs

The primary mechanism of action for this class of compounds is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. This inhibition disrupts DNA replication, leading to bacterial cell death.

G cluster_replication Bacterial DNA Replication cluster_inhibition Inhibition by this compound Analogs Relaxed DNA Relaxed DNA Supercoiled DNA Supercoiled DNA Relaxed DNA->Supercoiled DNA DNA Gyrase Replicated DNA Replicated DNA Supercoiled DNA->Replicated DNA Replication Fork Decatenated DNA Decatenated DNA Replicated DNA->Decatenated DNA Topoisomerase IV DNA Gyrase DNA Gyrase Topoisomerase IV Topoisomerase IV Analog Analog InhibitionGyrase Inhibition Analog->InhibitionGyrase InhibitionTopoIV Inhibition Analog->InhibitionTopoIV InhibitionGyrase->DNA Gyrase ReplicationBlock DNA Replication Blocked InhibitionGyrase->ReplicationBlock InhibitionTopoIV->Topoisomerase IV InhibitionTopoIV->ReplicationBlock CellDeath Bacterial Cell Death ReplicationBlock->CellDeath

Mechanism of action for this compound analogs.
Experimental Workflow for In Vitro and In Vivo Efficacy Assessment

The following diagram illustrates the general workflow for evaluating the efficacy of this compound analogs.

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_synthesis Compound Synthesis & Characterization MIC MIC Determination (Antibacterial Susceptibility) InfectionModel Murine Infection Model MIC->InfectionModel Promising Analogs IC50 IC50 Determination (Enzyme Inhibition) IC50->InfectionModel Efficacy Efficacy Studies (Survival, Bacterial Load) InfectionModel->Efficacy Synthesis Synthesis of Analogs Synthesis->MIC Synthesis->IC50

References

Benchmarking 1,5-Naphthyridine-Based Fluorescent Probes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is paramount for the success of imaging and sensing experiments. This guide provides an objective comparison of the performance of 1,5-naphthyridine-based fluorescent probes against other common alternatives, supported by experimental data and detailed protocols.

The unique photophysical properties of 1,5-naphthyridine derivatives, such as large Stokes shifts, high quantum yields, and excellent photostability, make them a compelling class of fluorophores for various applications, including bioimaging, ion sensing, and nucleic acid detection. This guide will delve into a quantitative comparison of these probes, present the experimental methodologies for their evaluation, and visualize their signaling mechanisms.

Performance Comparison of Fluorescent Probes

The efficacy of a fluorescent probe is determined by several key performance indicators. This section compares 1,5-naphthyridine-based probes with other widely used fluorophores like BODIPY, rhodamine, and fluorescein derivatives. The data presented is a synthesis of findings from multiple studies to provide a comprehensive overview.

Feature1,5-Naphthyridine ProbesBODIPY DerivativesRhodamine DerivativesFluorescein Derivatives
Quantum Yield (Φ) Moderate to High (can reach >0.9 in certain environments)Generally High (>0.8)High (>0.7)High (but pH sensitive)
Stokes Shift Large (often >100 nm, with some exceeding 200 nm)[1][2]Small to Moderate (typically 10-30 nm)Moderate (20-40 nm)Small (around 20 nm)
Photostability Generally Good to Excellent[1]ExcellentGoodModerate (prone to photobleaching)
Sensitivity to Environment High (can be designed for specific analytes)Can be sensitive to polarity and viscosityOften pH-sensitiveHighly pH-sensitive
Tuning of Properties Highly tunable through chemical modificationReadily tunableTunableLimited tunability
Two-Photon Absorption Demonstrated in some derivativesGood two-photon absorption cross-sectionsGood two-photon absorption cross-sectionsModerate two-photon absorption
Cell Permeability Can be tailored for cell permeabilityGenerally goodGoodGood (as acetoxymethyl esters)

Experimental Protocols

Accurate and reproducible data is the cornerstone of scientific research. This section provides detailed methodologies for key experiments used to evaluate the performance of fluorescent probes.

Determination of Fluorescence Quantum Yield (Φ)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The relative method, comparing the probe to a standard of known quantum yield, is commonly employed.

Materials:

  • Fluorescence spectrometer

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Solvent (e.g., ethanol, water, DMSO)

  • Fluorescent standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol)

  • The 1,5-naphthyridine-based probe of interest

Procedure:

  • Prepare a series of five dilute solutions of both the standard and the sample in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.05 to minimize inner filter effects.

  • Measure the UV-Vis absorption spectra of all solutions and determine the absorbance at the excitation wavelength.

  • Measure the fluorescence emission spectra of all solutions using the same excitation wavelength.

  • Integrate the area under the emission curve for each solution.

  • Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample. The plots should be linear.

  • The slope of these lines is proportional to the quantum yield.

  • Calculate the quantum yield of the sample (Φ_sample) using the following equation:

    Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²)

    where Φ is the quantum yield, Slope is the slope from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.

Measurement of Photostability

Photostability is the ability of a fluorophore to resist photodegradation upon exposure to light.

Materials:

  • Fluorescence spectrometer or a custom-built setup with a stable light source (e.g., Xenon lamp, laser)

  • The 1,5-naphthyridine-based probe and a reference probe (e.g., a well-known stable dye)

  • Solvent

Procedure:

  • Prepare a solution of the fluorescent probe in the desired solvent.

  • Place the solution in a cuvette and expose it to a constant, high-intensity light source at the excitation maximum of the probe.

  • Record the fluorescence intensity at regular time intervals over an extended period (e.g., 30-60 minutes).

  • The photostability can be quantified by the time it takes for the fluorescence intensity to decrease to half of its initial value (t₁/₂) or by the percentage of fluorescence remaining after a specific irradiation time.

  • Compare the photobleaching rate of the 1,5-naphthyridine probe to that of a reference probe under identical conditions.

Signaling Pathways and Mechanisms

The fluorescence of 1,5-naphthyridine-based probes can be modulated by various mechanisms, making them versatile for sensing applications. The most common mechanisms are Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT).

Photoinduced Electron Transfer (PET)

In a typical PET-based "turn-on" sensor, the 1,5-naphthyridine fluorophore is linked to a recognition unit that can donate an electron. In the "off" state, upon excitation, an electron is transferred from the recognition unit to the fluorophore, quenching its fluorescence. Upon binding of the target analyte to the recognition unit, the electron transfer is inhibited, leading to a "turn-on" of fluorescence.

PET_Mechanism cluster_off Fluorescence OFF cluster_on Fluorescence ON Fluorophore_off 1,5-Naphthyridine (Excited State) Recognition_off Recognition Unit (e.g., Ionophore) Fluorophore_off->Recognition_off PET Ground_off Ground State Fluorophore_off->Ground_off Non-radiative decay Fluorophore_on 1,5-Naphthyridine (Excited State) Ground_on Ground State Fluorophore_on->Ground_on Fluorescence Recognition_on Recognition Unit + Analyte Analyte Target Analyte Analyte->Recognition_on Binding Excitation_off Light Excitation Excitation_off->Fluorophore_off Excitation_on Light Excitation Excitation_on->Fluorophore_on

Caption: Photoinduced Electron Transfer (PET) Mechanism.

Intramolecular Charge Transfer (ICT)

ICT-based probes often consist of an electron-donating group and an electron-accepting group connected by a π-conjugated system. Upon photoexcitation, an electron is transferred from the donor to the acceptor, creating a charge-separated excited state. The emission properties of this ICT state are highly sensitive to the polarity and viscosity of the microenvironment. For example, in a viscous environment, the rotation of parts of the molecule might be restricted, leading to enhanced fluorescence.

ICT_Mechanism cluster_ground Ground State cluster_excited Excited State Ground Donor-π-Acceptor (1,5-Naphthyridine Core) LE Locally Excited (LE) State Ground->LE Light Excitation ICT Intramolecular Charge Transfer (ICT) State LE->ICT Charge Transfer ICT->Ground Fluorescence (Environmentally Sensitive) ICT->Ground Non-radiative decay (e.g., twisting)

Caption: Intramolecular Charge Transfer (ICT) Mechanism.

Experimental Workflow for Probe Evaluation

The systematic evaluation of a new fluorescent probe is a multi-step process, from initial characterization to application in a biological context.

Experimental_Workflow Synthesis Probe Synthesis & Purification Photophysical Photophysical Characterization (Abs, Em, Φ, Stokes Shift) Synthesis->Photophysical Performance Performance Benchmarking (Photostability, Selectivity) Photophysical->Performance Cell_Culture Cell Culture & Probe Loading Performance->Cell_Culture Imaging Fluorescence Microscopy Imaging Cell_Culture->Imaging Data_Analysis Image & Data Analysis Imaging->Data_Analysis

Caption: General workflow for fluorescent probe evaluation.

This guide provides a foundational understanding of the performance and evaluation of 1,5-naphthyridine-based fluorescent probes. For specific applications, researchers are encouraged to consult the primary literature for detailed protocols and comparative data relevant to their experimental system.

References

A Head-to-Head Comparison of 1,5-Naphthyridine and Quinazoline Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate success of a drug discovery program. Among the myriad of privileged structures, the 1,5-naphthyridine and quinazoline ring systems have emerged as particularly fruitful frameworks, especially in the realm of kinase inhibition for oncology. This guide provides an objective, data-driven comparison of these two scaffolds, summarizing their physicochemical properties, biological activities, and pharmacokinetic profiles to aid in informed decision-making during the early stages of drug development.

This comprehensive analysis is supported by experimental data from peer-reviewed literature, with detailed methodologies provided for key assays.

Physicochemical Properties: A Tale of Two Scaffolds

The physicochemical properties of a scaffold are fundamental to its drug-like characteristics, influencing solubility, permeability, and interactions with biological targets. While both 1,5-naphthyridine and quinazoline are bicyclic aromatic systems containing two nitrogen atoms, their distinct arrangement imparts subtle yet significant differences in their properties.

Property1,5-NaphthyridineQuinazolineSignificance in Drug Design
Molecular Weight 130.15 g/mol [1]130.15 g/mol [2]Both scaffolds provide a low molecular weight starting point, allowing for the addition of various substituents without exceeding the typical molecular weight limits for oral drugs.
logP (octanol-water partition coefficient) ~1.3 (calculated)[1]~1.8 (calculated)[2]The slightly lower logP of the 1,5-naphthyridine core suggests a more hydrophilic character compared to quinazoline. This can influence solubility and interactions with the biological target. However, the logP of derivatives can be significantly modulated by substituents. For instance, some bioactive fused 1,5-naphthyridine derivatives have logP values ranging from 0 to 5.[3]
Hydrogen Bond Acceptors 22Both scaffolds possess two nitrogen atoms capable of acting as hydrogen bond acceptors, which is crucial for anchoring the molecule within the active site of a target protein.
Hydrogen Bond Donors 00The core scaffolds lack hydrogen bond donors, but these can be readily introduced through appropriate substitution.
Polar Surface Area (PSA) 25.78 Ų (calculated)25.78 Ų (calculated)The identical PSA of the core scaffolds suggests similar potential for membrane permeability. Substituents will, however, play a major role in the final PSA of a drug candidate.
Solubility Generally, derivatives can exhibit a range of solubilities. For example, some fused 1,5-naphthyridine derivatives have been shown to have poor aqueous solubility.[4]Derivatives also exhibit a wide range of solubilities. For instance, the solubility of some pyrazolo-quinazoline derivatives has been determined in various organic solvents, showing that solubility generally increases with temperature.[5] The development of solid dispersions has been explored to improve the solubility of poorly soluble quinazolinone derivatives.[6]Solubility is a critical parameter for oral bioavailability and formulation. The inherent properties of the core scaffold and the nature of its substituents heavily influence this parameter.

Biological Activities: A Focus on Kinase Inhibition

Both 1,5-naphthyridine and quinazoline scaffolds are prominent in the design of kinase inhibitors, a class of drugs that has revolutionized cancer therapy. Their rigid structures provide an excellent platform for orienting substituents to interact with the ATP-binding pocket of kinases.

Kinase Inhibition: Targeting EGFR and VEGFR

The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are key targets in oncology, and both scaffolds have been successfully employed to develop potent inhibitors.

Target KinaseScaffoldExample Compound(s)IC50 ValuesReference
EGFR Quinazoline Gefitinib, ErlotinibnM range[7]
Quinazoline Macrocyclic quinazoline derivative (3f)119 nM (EGFR Del19)[8]
Quinazoline 6-benzamide quinazoline derivativeReversible inhibitor with activity similar to gefitinib[7]
1,5-Naphthyridine Fused indeno-1,5-naphthyridineCytotoxic against A549 cell line with IC50 of 2.9 µM
VEGFR-2 Quinazoline VandetanibnM range[9][10]
Quinazoline Quinazoline-based derivativesIC50 values in the nM to low µM range[11][12]
1,5-Naphthyridine (Not as extensively reported as for quinazolines)--

Key Observations:

  • The quinazoline scaffold is arguably more established and extensively explored as a basis for EGFR and VEGFR-2 inhibitors, with several FDA-approved drugs.[7][9][10]

  • 1,5-Naphthyridine derivatives have also demonstrated potent anticancer activity, including inhibition of topoisomerases and activity against various cancer cell lines.[13]

  • The nitrogen atom positions in the 1,5-naphthyridine scaffold can be strategically utilized to form key hydrogen bond interactions within the kinase hinge region, a critical interaction for potent inhibition.

Broader Biological Activities

Beyond kinase inhibition, both scaffolds have been investigated for a wide array of biological activities:

  • Quinazoline derivatives have shown a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, anticonvulsant, and antiviral activities.[14][15][16]

  • 1,5-Naphthyridine derivatives have been reported to possess antibacterial, antiviral, and antimalarial properties.[17][18]

Pharmacokinetic (ADME) Profiles: A Comparative Overview

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical for its clinical success. Here, we compare the general ADME characteristics of derivatives from both scaffolds.

ADME Parameter1,5-Naphthyridine DerivativesQuinazoline Derivatives
Absorption Some fused 1,5-naphthyridine derivatives are predicted to have high Caco-2 permeability, suggesting good potential for oral absorption.[3]Many quinazoline derivatives are reported to have good oral absorption. In silico studies predict human oral absorption to be higher than 85% for some series.[19]
Distribution Predicted to cross the blood-brain barrier (BBB) in some cases.[3]Some derivatives are predicted to have good BBB penetration.[20]
Metabolism Can be subject to metabolism by P450 and aldehyde oxidase (AO), which can lead to high metabolic clearance.[13]Metabolism is a key consideration, with various derivatives showing different metabolic stability profiles.[15][21]
Excretion (Data not readily available for a general comparison)(Data not readily available for a general comparison)
Toxicity Some derivatives have been shown to have low toxicity against normal cells.In silico studies have predicted potential for mutagenicity and hepatotoxicity in some series of quinazolin-4-one analogs.[15]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Kinase Inhibition Assay (Generic Protocol)

This protocol describes a common method for determining the in vitro inhibitory activity of a compound against a specific kinase.

  • Reagents and Materials:

    • Recombinant kinase

    • Kinase-specific substrate (peptide or protein)

    • ATP (Adenosine triphosphate)

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Test compounds dissolved in DMSO

    • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ-³²P]ATP)

    • Microplates (e.g., 96-well or 384-well)

    • Plate reader (Luminescence, fluorescence, or scintillation counter)

  • Procedure:

    • Prepare a serial dilution of the test compounds in DMSO.

    • In a microplate, add the test compound, recombinant kinase, and kinase-specific substrate to the assay buffer.

    • Initiate the kinase reaction by adding a predetermined concentration of ATP.

    • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction (method depends on the detection system).

    • Add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (luminescence, fluorescence, or radioactivity) using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Reagents and Materials:

    • Cancer cell line of interest

    • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

    • Test compounds dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems and experimental processes is crucial for a deeper understanding. The following diagrams, generated using Graphviz, illustrate a key signaling pathway targeted by both scaffolds and a typical workflow for kinase inhibitor discovery.

EGFR_Signaling_Pathway EGFR Signaling Pathway Ligand Ligand (EGF) EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Angiogenesis ERK->Proliferation PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor 1,5-Naphthyridine or Quinazoline Inhibitor Inhibitor->Dimerization inhibits

Caption: EGFR signaling pathway and the point of intervention for 1,5-Naphthyridine and Quinazoline inhibitors.

Kinase_Inhibitor_Workflow Kinase Inhibitor Discovery Workflow HTS High-Throughput Screening (HTS) Hit_ID Hit Identification HTS->Hit_ID Biochemical Assays Hit_to_Lead Hit-to-Lead Optimization Hit_ID->Hit_to_Lead SAR, Cellular Assays Lead_Op Lead Optimization Hit_to_Lead->Lead_Op ADME/Tox Profiling Preclinical Preclinical Development Lead_Op->Preclinical In vivo Efficacy

Caption: A generalized workflow for the discovery and development of kinase inhibitors.

Conclusion: Making the Right Choice for Your Project

Both 1,5-naphthyridine and quinazoline scaffolds are undeniably valuable starting points in drug design, particularly for the development of kinase inhibitors.

  • The quinazoline scaffold is a well-trodden path with a proven track record, evidenced by the number of approved drugs. This extensive history provides a wealth of structure-activity relationship (SAR) data that can guide new design efforts.

  • The 1,5-naphthyridine scaffold , while less represented in approved drugs, offers a distinct chemical space with potentially novel intellectual property opportunities. Its slightly different electronic and steric properties may provide advantages in terms of selectivity and overcoming resistance mechanisms.

Ultimately, the choice between these two scaffolds will depend on the specific goals of the drug discovery program. Factors such as the target protein, the desired selectivity profile, and the intellectual property landscape will all play a crucial role. This guide provides a foundational dataset to inform that decision, but further in-depth analysis of the specific target and desired compound properties is essential for success.

References

A Comparative Guide to the Synthesis of 1,5-Naphthyridine-4-carboxylic Acid: An Evaluation of Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the reliable synthesis of key heterocyclic scaffolds is paramount. This guide provides a comparative analysis of published synthesis methods for 1,5-Naphthyridine-4-carboxylic acid, a crucial building block in medicinal chemistry. We present a detailed examination of two prominent synthetic routes, focusing on their reproducibility, yields, and experimental protocols to aid in the selection of the most robust and efficient method.

Introduction

This compound is a heterocyclic compound of significant interest in drug discovery due to its presence in various biologically active molecules. The development of reliable and reproducible synthetic methods is essential for its accessibility and further application in pharmaceutical research. This guide compares the well-established Gould-Jacobs reaction with an alternative approach commencing from ethyl (ethoxymethylene)cyanoacetate, providing a clear overview of their respective advantages and potential challenges.

Comparison of Synthetic Methodologies

The two primary methods for the synthesis of this compound evaluated in this guide are the Gould-Jacobs reaction and a more recent alternative utilizing a cyanoacrylate intermediate. The reproducibility and efficiency of each method are critically assessed based on published experimental data.

ParameterMethod 1: Gould-Jacobs Reaction Method 2: Alternative Cyanoacrylate Route
Starting Materials 3-Aminopyridine, Diethyl ethoxymethylenemalonate3-Aminopyridine, Ethyl (ethoxymethylene)cyanoacetate
Key Intermediates Diethyl (3-pyridylamino)methylenemalonate, Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylateEthyl 2-cyano-3-(pyridin-3-ylamino)acrylate, 4-Hydroxy-[1][2]naphthyridine-3-carbonitrile
Cyclization Conditions High-temperature thermal cyclization (e.g., Dowtherm A, diphenyl ether)Thermal cyclization (Dowtherm A) or Microwave irradiation
Reported Overall Yield Variable, often moderateGood to excellent, particularly with microwave assistance
Reproducibility Can be sensitive to reaction conditions, particularly temperature control during cyclization.[3]Reported to be highly reproducible, with microwave heating offering enhanced control and efficiency.[1]
Key Challenges Potential for side reactions at high temperatures; purification of intermediates.Hydrolysis of the nitrile to the carboxylic acid can require harsh conditions.

Experimental Protocols

Method 1: Gould-Jacobs Reaction

The Gould-Jacobs reaction provides a classical three-step approach to this compound.[3]

Step 1: Synthesis of Diethyl (3-pyridylamino)methylenemalonate

  • A mixture of 3-aminopyridine and diethyl ethoxymethylenemalonate is heated, typically at 100-130°C.

  • The reaction progress is monitored by TLC.

  • The resulting intermediate is often used in the next step without extensive purification.

Step 2: Thermal Cyclization to Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate

  • The intermediate from Step 1 is heated in a high-boiling solvent such as Dowtherm A or diphenyl ether at temperatures typically around 250°C.[3]

  • The cyclized product precipitates upon cooling and is collected by filtration.

Step 3: Hydrolysis to this compound

  • The ethyl ester from Step 2 is hydrolyzed using a base, such as sodium hydroxide, in an alcoholic solvent.

  • The reaction mixture is then acidified to precipitate the final carboxylic acid product.

Method 2: Alternative Cyanoacrylate Route

This method offers a more recent and potentially more efficient route to a key intermediate, 4-hydroxy-[1][2]naphthyridine-3-carbonitrile, which can then be hydrolyzed to the target carboxylic acid.[1]

Step 1: Synthesis of Ethyl 2-cyano-3-(pyridin-3-ylamino)acrylate

  • 3-Aminopyridine is reacted with ethyl (ethoxymethylene)cyanoacetate.

  • This reaction can be performed under conventional heating or microwave irradiation.

Step 2: Cyclization to 4-Hydroxy-[1][2]naphthyridine-3-carbonitrile

  • Conventional Heating: The intermediate from Step 1 is heated in Dowtherm A at approximately 180°C for 30-60 minutes. The product is isolated by precipitation and recrystallization from ethanol.[1]

  • Microwave Irradiation: A mixture of 3-aminopyridine and ethyl (ethoxymethylene)cyanoacetate in Dowtherm A is subjected to microwave irradiation at 180°C for 5-10 minutes. The product is precipitated and purified. This method has been reported to provide higher yields compared to conventional heating.[1]

Step 3: Hydrolysis to this compound

  • The nitrile intermediate from Step 2 is hydrolyzed to the carboxylic acid. This step typically requires strong acidic or basic conditions and elevated temperatures.

Visualization of Synthetic Pathways

To visually compare the logical flow of these two synthetic methodologies, the following diagrams are provided.

Synthesis_Comparison cluster_method1 Method 1: Gould-Jacobs Reaction cluster_method2 Method 2: Alternative Cyanoacrylate Route M1_Start 3-Aminopyridine + Diethyl ethoxymethylenemalonate M1_Inter1 Diethyl (3-pyridylamino)methylenemalonate M1_Start->M1_Inter1 Condensation M1_Inter2 Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate M1_Inter1->M1_Inter2 Thermal Cyclization M1_End This compound M1_Inter2->M1_End Hydrolysis M2_Start 3-Aminopyridine + Ethyl (ethoxymethylene)cyanoacetate M2_Inter1 Ethyl 2-cyano-3-(pyridin-3-ylamino)acrylate M2_Start->M2_Inter1 Condensation M2_Inter2 4-Hydroxy-[1,5]naphthyridine-3-carbonitrile M2_Inter1->M2_Inter2 Thermal/MW Cyclization M2_End This compound M2_Inter2->M2_End Hydrolysis

Caption: Comparative workflow of the two main synthetic routes.

Conclusion

Both the Gould-Jacobs reaction and the alternative cyanoacrylate route provide viable pathways for the synthesis of this compound. The choice of method will likely depend on the available equipment and the desired scale of the reaction.

The Gould-Jacobs reaction is a well-documented and classical method. However, its reproducibility can be influenced by the stringent temperature control required during the thermal cyclization step, which may lead to variable yields and the formation of byproducts.

The alternative cyanoacrylate route , particularly when employing microwave-assisted cyclization, appears to offer a more reproducible and potentially higher-yielding approach to a key carbonitrile intermediate.[1] This method's efficiency in the cyclization step is a significant advantage. However, the final hydrolysis of the nitrile to the carboxylic acid may present its own set of challenges.

For researchers prioritizing reproducibility and potentially higher yields, the alternative cyanoacrylate route with microwave assistance is a compelling option. Further optimization of the final hydrolysis step would solidify its position as the preferred method. The Gould-Jacobs reaction remains a valuable and established method, though careful control of reaction conditions is crucial for consistent results.

References

Safety Operating Guide

Proper Disposal of 1,5-Naphthyridine-4-carboxylic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and professionals in drug development, adherence to proper disposal protocols for compounds like 1,5-Naphthyridine-4-carboxylic acid is paramount. This guide provides essential, step-by-step information for the appropriate management and disposal of this nitrogen-containing heterocyclic compound.

Immediate Safety and Handling Precautions

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationPurpose
Eye Protection Safety glasses with side shields or goggles.To prevent eye contact with dust or splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact.
Respiratory Protection Use in a well-ventilated area. A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if dust is generated.[1]To avoid inhalation of dust particles.
Protective Clothing Laboratory coat.To prevent contamination of personal clothing.

In the event of accidental exposure, follow these first-aid measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]

  • Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[3]

  • Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3][4]

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[2]

Step-by-Step Disposal Protocol

All laboratory waste should be considered hazardous unless confirmed to be non-hazardous.[5] Therefore, this compound waste must be disposed of as hazardous chemical waste.

1. Waste Identification and Segregation:

  • Solid Waste: Collect solid this compound waste, including contaminated items like weighing paper, gloves, and paper towels, in a designated, properly labeled hazardous waste container.[6] Keep solid and liquid waste separate.[7]

  • Liquid Waste: If this compound is in a solution, collect it in a designated liquid hazardous waste container. Do not mix with incompatible wastes.[8] For instance, keep acidic waste separate from bases and cyanides.[6]

  • Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous liquid waste. After triple-rinsing and defacing the original label, the container may be disposed of as regular trash, but always check with your institution's Environmental Health & Safety (EH&S) office first.[5]

2. Waste Container Management:

  • Container Type: Use containers that are in good condition, leak-proof, and compatible with the chemical waste.[7][8] Plastic containers are often preferred for their durability.[9]

  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), the concentration (if in solution), relevant hazard pictograms, and the name and contact information of the waste generator.[6]

  • Storage: Keep waste containers tightly closed except when adding waste.[8] Store them in a designated satellite accumulation area within the laboratory, at or near the point of generation.[5][9] Ensure secondary containment, such as a spill tray, is used to contain any potential leaks.[7][8]

3. Disposal Request and Collection:

  • Contact EH&S: Never dispose of this compound down the sink or in the regular trash.[8] Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup for your hazardous waste.[9]

  • Accumulation Limits: Be aware of the maximum volume of hazardous waste that can be stored in a satellite accumulation area (typically 55 gallons).[5][9] For acutely toxic "P-listed" wastes, the limit is much lower (e.g., one quart).[5][9] While it is not confirmed if this compound is a P-listed waste, it is best practice to minimize waste accumulation.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_generation Waste Generation cluster_containment Containment & Labeling cluster_storage Storage cluster_disposal Disposal start Generate this compound waste is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Waste (powder, contaminated items) is_solid->solid_waste Solid liquid_waste Liquid Waste (solutions, rinsate) is_solid->liquid_waste Liquid solid_container Place in a labeled, sealed solid hazardous waste container solid_waste->solid_container liquid_container Place in a labeled, sealed liquid hazardous waste container liquid_waste->liquid_container segregate Ensure segregation from incompatible chemicals solid_container->segregate liquid_container->segregate store Store in a designated Satellite Accumulation Area with secondary containment segregate->store request_pickup Contact EH&S for waste pickup store->request_pickup end Waste collected by authorized personnel request_pickup->end

Figure 1. Decision workflow for the disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EH&S guidelines for local requirements.

References

Personal protective equipment for handling 1,5-Naphthyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1,5-Naphthyridine-4-carboxylic acid. It outlines the necessary personal protective equipment (PPE), operational procedures for safe handling, and a comprehensive disposal plan.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

Protection Type Equipment Specifications & Rationale
Eye and Face Protection Chemical Splash Goggles or Safety Glasses with Side ShieldsShould meet ANSI Z87.1 standards. Provides a barrier against splashes and airborne particles.
Face ShieldTo be worn in conjunction with goggles, especially when there is a significant risk of splashing.
Hand Protection Nitrile or Butyl Rubber GlovesThese materials offer good resistance to a broad range of chemicals, including acids.[1] Gloves should be inspected for any signs of degradation or perforation before use.
Body Protection Laboratory CoatA standard lab coat provides a primary barrier against incidental contact.
Chemical-Resistant ApronRecommended when handling larger quantities or when there is a higher risk of splashes.
Respiratory Protection N95 RespiratorSuitable for environments with low potential for aerosolization.
Air-Purifying Respirator with Acid Gas CartridgesRecommended for operations that may generate significant vapors or dust, or in poorly ventilated areas.[1]
Foot Protection Closed-Toe ShoesEssential to protect feet from spills and falling objects.

Operational Plan: Safe Handling Workflow

Adherence to a standardized workflow is critical for the safe handling of this compound. The following diagram illustrates the key steps from preparation to cleanup.

G prep Preparation handling Handling & Use prep->handling Proceed with caution spill Spill Response handling->spill If spill occurs cleanup Decontamination & Cleanup handling->cleanup After experiment spill->cleanup After neutralization disposal Waste Disposal cleanup->disposal Segregate waste

Safe Handling and Disposal Workflow

Step-by-Step Handling Procedures:

  • Preparation :

    • Ensure the work area is clean and uncluttered.

    • Verify that a safety shower and eyewash station are readily accessible.

    • Don all required PPE as detailed in the table above.

    • Work within a properly functioning chemical fume hood to minimize inhalation exposure.

  • Handling and Use :

    • Avoid direct contact with the skin and eyes.

    • Prevent the formation of dust and aerosols.

    • When preparing solutions, always add the acid to the solvent slowly; never the other way around.

    • Use appropriate tools (e.g., spatulas, non-reactive containers) to handle the solid compound.

  • Decontamination and Cleanup :

    • After handling, thoroughly wash hands and any exposed skin with soap and water.

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Remove and properly store or dispose of PPE.

Spill Response Plan

In the event of a spill, immediate and appropriate action is necessary to prevent harm and environmental contamination.

  • Small Spills :

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with a neutral-spilling absorbent material (such as sodium bicarbonate or a commercial spill kit).

    • Once the material is absorbed and neutralized, carefully sweep it into a designated chemical waste container.

    • Clean the spill area with a suitable decontaminating solution.

  • Large Spills :

    • Evacuate the area immediately.

    • Alert your institution's emergency response team.

    • Restrict access to the affected area.

    • Provide the emergency response team with the Safety Data Sheet (SDS) for this compound upon their arrival.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental harm and comply with regulations.

G start End of Experiment solid_waste Unused Solid Compound start->solid_waste liquid_waste Contaminated Solutions start->liquid_waste ppe_waste Contaminated PPE start->ppe_waste container Hazardous Waste Container solid_waste->container liquid_waste->container ppe_waste->container disposal_facility Approved Waste Disposal Facility container->disposal_facility Scheduled Pickup

Chemical Waste Disposal Workflow

Disposal Procedures:

  • Waste Segregation :

    • All unused this compound, contaminated materials (e.g., absorbent from spills), and disposable PPE should be collected in a clearly labeled hazardous waste container.

    • Do not mix with other incompatible waste streams.

  • Container Management :

    • The hazardous waste container must be kept closed except when adding waste.

    • Store the container in a designated, secure, and well-ventilated secondary containment area.

  • Final Disposal :

    • Arrange for the collection of the hazardous waste by your institution's environmental health and safety department or a licensed chemical waste disposal company.

    • Ensure all local, state, and federal regulations for hazardous waste disposal are followed.

Experimental Protocol: General Procedure for Esterification

While a specific, detailed experimental protocol for a particular application of this compound was not found in the immediate search, a general procedure for the esterification of a heterocyclic carboxylic acid is provided below as a representative example of a common synthetic transformation.[2]

Objective : To synthesize the methyl ester of this compound.

Materials :

  • This compound

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂) or a similar esterification catalyst

  • Sodium bicarbonate (aqueous solution)

  • Anhydrous magnesium sulfate

  • Appropriate organic solvent for extraction (e.g., ethyl acetate)

Procedure :

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound in an excess of anhydrous methanol.

  • Cool the mixture in an ice bath.

  • Slowly add thionyl chloride dropwise to the stirred suspension. Caution : This reaction is exothermic and releases toxic gases (HCl and SO₂). Perform this step in a fume hood.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable method (e.g., TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude ester.

  • The crude product may be purified by recrystallization or column chromatography.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,5-Naphthyridine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1,5-Naphthyridine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.